molecular formula C12H19N2+ B086806 Dimethylphenylpiperazinium CAS No. 114-28-3

Dimethylphenylpiperazinium

Cat. No.: B086806
CAS No.: 114-28-3
M. Wt: 191.29 g/mol
InChI Key: MKGIQRNAGSSHRV-UHFFFAOYSA-N
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Description

Dimethylphenylpiperazinium (DMPP) is a synthetic nicotinic acetylcholine receptor (nAChR) agonist recognized for its selectivity towards the ganglionic subtype . This compound is a valuable pharmacological tool in neuroscience and immunology research, primarily used to investigate the cholinergic anti-inflammatory pathway and autonomic nervous system function. DMPP is a charged molecule with a chemical formula of C12H19N2 and a molecular weight of 191.298 g·mol⁻¹ . Its core research value lies in its potent anti-inflammatory properties. Studies have demonstrated that DMPP downregulates inflammation in monocytes and macrophages through the chronic activation of intracellular phosphatidylinositol 3-kinase (PI3K) and phospholipase C (PLC) signaling pathways . This sustained signaling leads to the depletion of intracellular calcium stores from the endoplasmic reticulum, which is a key mechanism behind its ability to inhibit LPS-induced TNF release . Beyond immunology, DMPP has shown remarkable efficacy in experimental models of hemorrhagic shock, where it can reverse the condition and promote the mobilization of residual blood to improve carotid blood flow . Early pharmacological studies also describe DMPP as a potent ganglion-stimulating agent , and its action on chemoreceptors can evoke a cough reflex, providing a model for tussive action studies . This product is supplied for research applications only and must not be used for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114-28-3

Molecular Formula

C12H19N2+

Molecular Weight

191.29 g/mol

IUPAC Name

1,1-dimethyl-4-phenylpiperazin-1-ium

InChI

InChI=1S/C12H19N2/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1

InChI Key

MKGIQRNAGSSHRV-UHFFFAOYSA-N

SMILES

C[N+]1(CCN(CC1)C2=CC=CC=C2)C

Canonical SMILES

C[N+]1(CCN(CC1)C2=CC=CC=C2)C

Other CAS No.

114-28-3

Synonyms

1,1 Dimethyl 4 phenylpiperazine Iodide
1,1-Dimethyl-4-phenylpiperazine Iodide
Dimethylphenylpiperazinium
Dimethylphenylpiperazinium Iodide
DMPP
Iodide, 1,1-Dimethyl-4-phenylpiperazine
Iodide, Dimethylphenylpiperazinium

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dimethylphenylpiperazinium (DMPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound that acts as a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It exhibits a notable selectivity for ganglionic subtypes over muscle-type nAChRs, making it a valuable pharmacological tool for investigating the role of these receptors in various physiological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacology, and key experimental applications of DMPP. Detailed summaries of its quantitative effects, experimental protocols, and associated signaling pathways are presented to facilitate its use in research and drug development.

Chemical and Physical Properties

DMPP is a synthetic compound with the following key identifiers and properties:

PropertyValueReference
IUPAC Name 1,1-Dimethyl-4-phenylpiperazin-1-ium[1][2]
Chemical Formula C₁₂H₁₉N₂⁺[1]
Molar Mass 191.29 g/mol [1]
CAS Number 54-77-3 (iodide salt)[2]
Appearance White to off-white powder
Solubility Soluble in water

Mechanism of Action

DMPP exerts its effects by directly binding to and activating neuronal nAChRs, which are ligand-gated ion channels. Its primary mechanism of action involves:

  • Direct Agonism: DMPP binds to the agonist recognition sites on neuronal nAChRs, inducing a conformational change that opens the ion channel.[3][4]

  • Ion Influx: The opening of the nAChR channel allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the neuronal membrane.[3]

  • Neuronal Excitation: This depolarization increases the excitability of the neuron, leading to the generation of action potentials and subsequent neurotransmitter release.[4]

DMPP displays a preference for nAChRs located in autonomic ganglia, which are crucial for the transmission of signals in both the sympathetic and parasympathetic nervous systems.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the potency and efficacy of DMPP at various nAChR subtypes.

Table 3.1: Potency of DMPP at nAChR Subtypes

nAChR SubtypeCell/Tissue TypeAssay TypeParameterValueReference
α3β4 *SH-SY5Y cellsReceptor DesensitizationDC₅₀1.8 µM[1]
Neuronal-type Rat Dorsolateral Septal NeuronesElectrophysiology (Hyperpolarization)Half-maximal response3 µM[5]
Myenteric Neurons Guinea Pig Small IntestineElectrophysiology (ACh EC₅₀ shift)EC₅₀ (ACh in presence of 10 µM DMPP)1481 µM (from 242 µM)[3]

*Predominantly expressed subtype

Table 3.2: In Vivo Efficacy of DMPP

Animal ModelResponse MeasuredDoseEffectReference
Anesthetized Mice Sympathetic Cardiovascular Response (Pressor)0.1 mg/kg (i.v.)Significant increase in blood pressure, attenuated by α7 nAChR antagonist[4]
Anesthetized Mice Parasympathetic Cardiovascular Response (Bradycardia)0.1 mg/kg (i.v.)Pronounced decrease in heart rate, attenuated by α4β2 nAChR antagonist[4]

Signaling Pathways

Activation of nAChRs by DMPP initiates downstream signaling cascades that can modulate a variety of cellular functions, including inflammation and cell survival.

PI3K/Akt Signaling Pathway

DMPP has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6] This pathway is crucial for cell survival and proliferation.

PI3K_Akt_Pathway DMPP DMPP nAChR Neuronal nAChR (e.g., α3, α4, α5 containing) DMPP->nAChR Binds to & Activates PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes

Caption: DMPP-induced activation of the PI3K/Akt signaling pathway.

PLC-Mediated Calcium Signaling

Downstream of PI3K activation, DMPP can also stimulate Phospholipase C (PLC), leading to the mobilization of intracellular calcium.[6]

PLC_Calcium_Pathway PI3K PI3K PLC PLC PI3K->PLC Activates IP3 IP₃ PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptors on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Anti_inflammatory Anti-inflammatory Effects Ca2_release->Anti_inflammatory

Caption: PLC-mediated intracellular calcium release following DMPP stimulation.

Experimental Protocols

The following are representative protocols for studying the effects of DMPP in common experimental models.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure DMPP-induced currents in cultured neuronal cells (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells cultured on glass coverslips

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2)

  • DMPP stock solution (10 mM in deionized water)

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

Procedure:

  • Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass microelectrodes to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a cell with the micropipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply DMPP at various concentrations (e.g., 0.1 µM to 100 µM) via a perfusion system.

  • Record the resulting inward currents.

  • Wash out the DMPP with external solution between applications.

  • Analyze the current-voltage relationship and dose-response curves.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cells Culture SH-SY5Y cells on coverslips pull_pipettes Pull glass micropipettes prep_cells->pull_pipettes prep_solutions Prepare external and internal solutions prep_solutions->pull_pipettes place_cells Place coverslip in recording chamber pull_pipettes->place_cells form_seal Form gigaohm seal place_cells->form_seal whole_cell Achieve whole-cell configuration form_seal->whole_cell apply_dmpp Apply DMPP via perfusion whole_cell->apply_dmpp record_currents Record inward currents apply_dmpp->record_currents analyze_data Analyze dose-response and I-V curves record_currents->analyze_data

Caption: Workflow for whole-cell patch-clamp recording of DMPP-induced currents.

Isolated Tissue Preparation: Guinea Pig Ileum Longitudinal Muscle

This protocol is used to assess the contractile or relaxant effects of DMPP on smooth muscle.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 Glucose, gassed with 95% O₂ / 5% CO₂

  • DMPP stock solution

  • Organ bath with isometric force transducer

Procedure:

  • Humanely euthanize a guinea pig according to approved protocols.

  • Isolate a segment of the terminal ileum.

  • Gently remove the longitudinal muscle-myenteric plexus layer.

  • Mount the tissue strip in an organ bath containing Krebs-Henseleit solution at 37°C.

  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes.

  • Record baseline contractile activity.

  • Add DMPP cumulatively to the organ bath to construct a concentration-response curve.

  • Record the changes in muscle tension.

  • Analyze the data to determine EC₅₀ and maximal response.

In Vivo Cardiovascular Monitoring in Anesthetized Mice

This protocol is for evaluating the effects of DMPP on heart rate and blood pressure.[4]

Materials:

  • Male C57BL/6 mice

  • Urethane (B1682113) anesthetic

  • Catheters for cannulation of the carotid artery and jugular vein

  • Pressure transducer and data acquisition system

  • DMPP solution for intravenous injection

Procedure:

  • Anesthetize the mouse with urethane (1.2 g/kg, i.p.).

  • Perform a tracheotomy to ensure a clear airway.

  • Cannulate the right carotid artery and connect it to a pressure transducer to monitor blood pressure and heart rate.

  • Cannulate the left jugular vein for intravenous drug administration.

  • Allow the animal to stabilize for at least 20 minutes.

  • Administer a bolus injection of DMPP (e.g., 0.1 mg/kg) via the jugular vein catheter.

  • Record the immediate and sustained changes in mean arterial pressure and heart rate.

  • To investigate receptor subtypes, pre-treat with selective antagonists (e.g., for α7 or α4β2 nAChRs) before DMPP administration.

  • At the end of the experiment, humanely euthanize the animal.

Applications in Research and Drug Development

DMPP serves as a critical tool in several areas of research:

  • Autonomic Neuroscience: Investigating the function of ganglionic nAChRs in sympathetic and parasympathetic signaling.[4]

  • Neurotransmitter Release: Studying the role of presynaptic nAChRs in modulating the release of various neurotransmitters.

  • Inflammation Research: Elucidating the "cholinergic anti-inflammatory pathway" and the role of nAChRs on immune cells.[6]

  • Drug Discovery: Serving as a reference compound for the development of more selective nAChR agonists and antagonists with therapeutic potential in pain, inflammation, and neurodegenerative diseases.

Conclusion

This compound (DMPP) is a well-characterized and selective ganglionic nAChR agonist. Its distinct pharmacological profile makes it an indispensable tool for the functional characterization of neuronal nAChRs and the exploration of their physiological and pathophysiological roles. The quantitative data, experimental protocols, and signaling pathway information provided in this guide are intended to support the continued use of DMPP in advancing our understanding of nicotinic cholinergic systems and in the development of novel therapeutics.

References

Dimethylphenylpiperazinium (DMPP): An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Dimethylphenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound that acts as a potent agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It displays a degree of selectivity for ganglionic nAChRs, making it a valuable pharmacological tool for studying the autonomic nervous system and other neuronal processes.[1] Its mechanism of action is multifaceted, extending beyond simple receptor agonism to influence neurotransmitter release, inflammatory pathways, and other cellular processes.

Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

DMPP's primary molecular target is the nAChR, a family of ligand-gated ion channels. Upon binding, DMPP stabilizes the open conformation of the receptor, leading to an influx of cations, primarily Na+ and Ca2+, down their electrochemical gradients. This influx of positive ions results in depolarization of the cell membrane, which can trigger a variety of downstream cellular events, including the firing of action potentials in neurons and the release of neurotransmitters.

DMPP exhibits a preference for neuronal nAChR subtypes, particularly those found in autonomic ganglia. Studies have shown that DMPP can activate various nAChR subunit combinations, including those containing α3, α4, and β4 subunits.[2] The specific subunit composition of the nAChR influences its pharmacological properties, including its affinity for DMPP and the kinetics of the resulting ion currents. For instance, DMPP has been shown to be equipotent to acetylcholine at human α3β4 nAChRs.

Modulation of Neurotransmitter Release

A significant consequence of DMPP-induced nAChR activation is the modulation of neurotransmitter release from presynaptic terminals. This effect is particularly prominent for acetylcholine (ACh) itself, creating a positive feedback loop. DMPP has also been demonstrated to influence the release of other key neurotransmitters:

  • Dopamine (B1211576) (DA) and Serotonin (B10506) (5-HT): DMPP can induce the release of dopamine and serotonin. This action is complex, involving both nAChR-mediated exocytosis and a carrier-mediated release mechanism through interaction with monoamine transporters.[3]

  • Noradrenaline (NA): Similar to dopamine and serotonin, DMPP can increase the release of noradrenaline through both nAChR-dependent and carrier-mediated mechanisms.

Off-Target Effects: Monoamine Transporters

In addition to its action on nAChRs, DMPP can directly interact with and inhibit monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[3] This inhibition of reuptake can contribute to the increased extracellular concentrations of these neurotransmitters.

Intracellular Signaling Pathways

The influx of calcium through nAChRs activated by DMPP initiates several downstream signaling cascades:

  • PI3K/PLC Pathway: In inflammatory cells like monocytes and macrophages, DMPP-mediated activation of nAChRs containing α3, α4, and α5 subunits is coupled to the activation of Phosphoinositide 3-kinase (PI3K).[4] PI3K, in turn, can activate Phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3).[4] IP3 acts on its receptors on the endoplasmic reticulum to mobilize intracellular calcium stores.[4] This pathway is implicated in the anti-inflammatory effects of DMPP.[4]

  • Calmodulin-Dependent Pathways: The increase in intracellular calcium can activate calmodulin (CaM), a ubiquitous calcium-binding protein. The Ca2+/CaM complex can then activate various downstream effectors, including Ca2+/calmodulin-dependent protein kinases (CaMKs). This pathway is thought to be involved in the DMPP-induced facilitation of acetylcholine release.

Data Presentation

Quantitative Pharmacological Data for DMPP
ParameterTargetSpecies/TissueValueReference(s)
Potency Ratio (vs. ACh) Human α3β4 nAChRXenopus oocytes0.99 ± 0.02
Half-maximal response (hyperpolarization) Nicotinic ReceptorsRat dorsolateral septal neurons3 µM
IC50 Dopamine Transporter (DAT)Rat striatal synaptosomes3.18 µM[3]
IC50 Serotonin Transporter (SERT)Rat hippocampal synaptosomes0.49 µM[3]

Mandatory Visualization

DMPP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DMPP DMPP nAChR nAChR (e.g., α3β4, α4β2) DMPP->nAChR Agonist Binding Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening PI3K PI3K Ca_influx->PI3K Activation Calmodulin Calmodulin Ca_influx->Calmodulin Binding PLC PLC PI3K->PLC Activation IP3 IP3 PLC->IP3 Production ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Anti-inflammatory Effects) Ca_release->Cellular_Response CaMK CaMK Calmodulin->CaMK Activation CaMK->Cellular_Response

Caption: Signaling pathway of DMPP action.

Experimental_Workflow_Radioligand_Binding start Start: Prepare Membranes (e.g., from HEK293 cells expressing nAChR subtypes) incubation Incubation: - Membranes - Radioligand (e.g., [³H]-epibatidine) - Varying concentrations of DMPP start->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation analysis Data Analysis: - Determine IC50 of DMPP - Calculate Ki value scintillation->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a DMPP radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for DMPP Competition

Objective: To determine the binding affinity (Ki) of DMPP for a specific nAChR subtype.

Materials:

  • Cell membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α3β4 nAChRs).

  • Radioligand with high affinity for the nAChR subtype (e.g., [³H]-epibatidine).

  • DMPP stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target nAChR in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add membrane preparation, radioligand (at a concentration close to its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a known non-labeled nAChR ligand (e.g., nicotine).

    • Competition: Add membrane preparation, radioligand, and serial dilutions of DMPP.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the DMPP concentration.

    • Determine the IC50 value (the concentration of DMPP that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the electrophysiological effects of DMPP on cells expressing nAChRs.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., cultured neurons or transfected HEK293 cells).

  • External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.3).

  • Internal solution for the patch pipette (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP, 0.1 GTP, pH 7.3).

  • DMPP stock solution.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope.

  • Micromanipulator.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and electrophysiological recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Obtaining a Whole-Cell Recording:

    • Under visual control, approach a cell with the patch pipette while applying positive pressure.

    • When the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • DMPP Application:

    • In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply DMPP to the cell using a perfusion system.

    • Record the inward current elicited by DMPP.

    • To determine the EC50, apply increasing concentrations of DMPP and measure the peak current response at each concentration.

  • Data Analysis:

    • Plot the normalized current response against the logarithm of the DMPP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

FURA-2 AM Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to DMPP stimulation.

Materials:

  • Cells expressing nAChRs.

  • FURA-2 AM (acetoxymethyl ester) fluorescent calcium indicator.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • DMPP stock solution.

  • Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm).

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips.

  • Dye Loading:

    • Prepare a loading solution containing FURA-2 AM and Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the FURA-2 AM within the cells.

  • Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

    • Stimulate the cells by adding DMPP to the imaging buffer.

    • Continue to acquire ratiometric images to monitor the change in intracellular calcium concentration over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Quantify the peak response and the kinetics of the calcium transient.

References

The Agonist Profile of DMPP at Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 1,1-Dimethyl-4-phenylpiperazinium (DMPP) as a Nicotinic Acetylcholine (B1216132) Receptor Agonist for Researchers and Drug Development Professionals.

Introduction

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[1] Structurally, it is a phenylpiperazinium derivative. Historically, DMPP has been utilized as a classical pharmacological tool to investigate the function of autonomic ganglia due to its selectivity for ganglionic nAChRs over those at the neuromuscular junction.[1][2] Its utility in research stems from its ability to selectively activate specific subtypes of nAChRs, thereby inducing a range of physiological responses. This guide provides a comprehensive technical overview of DMPP's action as a nAChR agonist, focusing on its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used to characterize its effects.

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are integral to synaptic transmission in the central and peripheral nervous systems.[3][4] These receptors are pentameric structures composed of various combinations of α and β subunits, with some subtypes being homomeric (e.g., α7).[4][5][6] The specific subunit composition of the nAChR pentamer determines its pharmacological and biophysical properties, including its affinity and sensitivity to agonists like DMPP.[5][7]

Quantitative Pharmacological Data

The interaction of DMPP with various nAChR subtypes is characterized by its binding affinity (Ki) and its functional potency (EC50) and efficacy. While DMPP is known for its preference for ganglionic subtypes, its activity profile extends to other nAChR subtypes. The following tables summarize the available quantitative data for DMPP's interaction with different nAChR subtypes.

nAChR SubtypeLigandKi (nM)Assay ConditionsSource
α3β4[³H]Dopamine ReleaseNot AvailableNot Available[5]
α4β2[³H]Dopamine ReleaseNot AvailableNot Available[5]
α7Not SpecifiedNot AvailableNot Available
Muscle-type (α1)₂β1δεNot SpecifiedNot AvailableNot Available
nAChR SubtypeEC50 (µM)Efficacy (% of ACh response)Experimental SystemSource
α3β4 (expressed in SH-SY5Y cells)1.8 (DC₅₀)AgonistMembrane potential sensing dye fluorescence[8]
Myenteric NeuronsPartial AgonistShifts ACh EC₅₀ from 242 µM to 1481 µMElectrophysiology[2]
α4β2Not SpecifiedAgonistNot Specified[9]
α7Not SpecifiedAgonistNot Specified[9]

Table 2: Functional Potency (EC50) and Efficacy of DMPP at nAChR Subtypes. The potency and efficacy of DMPP can vary depending on the experimental system and the specific subunits co-expressed.

Signaling Pathways Modulated by DMPP

Activation of nAChRs by DMPP initiates a cascade of intracellular signaling events, primarily through the influx of cations like Na⁺ and Ca²⁺. This depolarization and calcium entry can trigger various downstream pathways.

PI3K/PLC Pathway in Immune Cells

In monocytes and macrophages, DMPP has been shown to exert anti-inflammatory effects by activating the Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC) pathways.[9] This signaling cascade leads to a reduction in the release of pro-inflammatory cytokines like TNF-α.

PI3K_PLC_Pathway DMPP DMPP nAChR nAChR (α3, α4, α5 subunits) DMPP->nAChR PI3K PI3K Activation nAChR->PI3K PLC PLC Phosphorylation PI3K->PLC IP3 IP3-dependent Ca²⁺ Mobilization (Reduced) PLC->IP3 AntiInflammatory Anti-inflammatory Effect (Reduced TNF-α release) IP3->AntiInflammatory

Caption: DMPP-induced PI3K/PLC signaling pathway in immune cells.

Calcium Signaling and Neurotransmitter Release

A primary consequence of nAChR activation by DMPP is an increase in intracellular calcium concentration ([Ca²⁺]i). This occurs through direct influx of Ca²⁺ through the nAChR channel and indirectly via the activation of voltage-gated calcium channels (VGCCs) following membrane depolarization.[10] This elevation in presynaptic [Ca²⁺]i is a critical step in triggering the release of various neurotransmitters.

Calcium_Signaling_Pathway DMPP DMPP nAChR Presynaptic nAChR DMPP->nAChR Depolarization Membrane Depolarization nAChR->Depolarization Ca_Influx_nAChR Direct Ca²⁺ Influx (via nAChR) nAChR->Ca_Influx_nAChR VGCC Voltage-Gated Calcium Channels (VGCCs) Depolarization->VGCC Ca_Increase Increased Intracellular [Ca²⁺] Ca_Influx_nAChR->Ca_Increase Ca_Influx_VGCC Indirect Ca²⁺ Influx (via VGCCs) VGCC->Ca_Influx_VGCC Ca_Influx_VGCC->Ca_Increase Neurotransmitter_Release Neurotransmitter Release Ca_Increase->Neurotransmitter_Release

Caption: DMPP-mediated calcium signaling and neurotransmitter release.

Experimental Protocols

The characterization of DMPP's activity at nAChRs relies on a variety of in vitro and ex vivo experimental techniques. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.[5][7]

Objective: To determine the Ki of DMPP for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines like HEK293 or from specific brain regions).[5]

  • A suitable high-affinity radioligand (e.g., [³H]epibatidine, [³H]cytisine).[5][7]

  • Unlabeled DMPP.

  • A known non-selective nAChR ligand for determining non-specific binding (e.g., nicotine).[5]

  • Assay buffer and wash buffer.

  • 96-well plates, glass fiber filters, cell harvester, and scintillation counter.[3]

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times and resuspend to a known protein concentration.[3]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes, radioligand, and buffer.[3]

    • Non-specific Binding: Membranes, radioligand, and a saturating concentration of a non-labeled ligand (e.g., 10 µM nicotine).[3]

    • Competition Binding: Membranes, radioligand, and serial dilutions of DMPP.[3]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[5]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[3]

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[3]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the DMPP concentration to generate a competition curve. Determine the IC50 value (the concentration of DMPP that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare nAChR-expressing Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well Plate (Total, Non-specific, Competition) Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC₅₀ → Ki) Count->Analyze End End Analyze->End

Caption: General workflow for a radioligand binding assay.

Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp (in Xenopus oocytes) and patch-clamp (in cultured cells or brain slices), are used to measure the functional properties of nAChRs, including agonist potency (EC50) and efficacy.

Objective: To determine the EC50 and relative efficacy of DMPP at a specific nAChR subtype.

Materials:

  • Xenopus oocytes or cultured cells expressing the nAChR subtype of interest.

  • Recording electrodes filled with appropriate internal solution.

  • External recording solution (e.g., Ringer's solution).

  • DMPP and a reference agonist (e.g., acetylcholine).

  • Electrophysiology rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Preparation: Prepare oocytes or cultured cells expressing the target nAChR subtype.

  • Recording Setup:

    • Two-Electrode Voltage Clamp (Oocytes): Impale an oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Patch-Clamp (Cultured Cells): Form a high-resistance seal between a glass micropipette and the cell membrane (whole-cell configuration). Clamp the cell at a holding potential.

  • Agonist Application: Perfuse the cell with external solution containing increasing concentrations of DMPP. Record the inward current elicited by each concentration.

  • Reference Agonist: Apply a saturating concentration of a full agonist like acetylcholine to determine the maximum response of the system.

  • Data Analysis: Plot the peak current response as a function of the logarithm of the DMPP concentration to generate a dose-response curve. Fit the curve with a sigmoidal function to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum response (Emax). Calculate the relative efficacy of DMPP by comparing its Emax to that of the reference full agonist.

Calcium Imaging

Calcium imaging is used to visualize and quantify changes in intracellular calcium concentration in response to nAChR activation.[10]

Objective: To measure DMPP-evoked calcium transients in cells expressing nAChRs.

Materials:

  • Cultured cells or tissue slices expressing the nAChR subtype of interest.

  • A fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or a genetically encoded calcium indicator (e.g., GCaMP).[8]

  • External imaging solution.

  • DMPP and other pharmacological agents (e.g., nAChR antagonists, VGCC blockers).

  • Fluorescence microscope equipped with a sensitive camera and appropriate filter sets.

Procedure:

  • Cell Loading: Incubate the cells with the calcium indicator dye to allow it to enter the cells and be cleaved into its active form.

  • Imaging: Place the cells on the stage of the fluorescence microscope and perfuse with the imaging solution.

  • Baseline Measurement: Record the baseline fluorescence for a period before agonist application.

  • DMPP Application: Apply DMPP to the cells and record the change in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence (often expressed as a ratio of fluorescence at two different excitation or emission wavelengths for ratiometric dyes, or as ΔF/F₀ for single-wavelength dyes) to determine the amplitude and kinetics of the calcium transient. Use of specific antagonists can confirm the involvement of particular nAChR subtypes and VGCCs.

Conclusion

DMPP remains a valuable pharmacological tool for the study of nicotinic acetylcholine receptors, particularly those found in autonomic ganglia. Its ability to selectively activate these receptors has provided significant insights into their physiological roles. This guide has summarized the key pharmacological properties of DMPP, the signaling pathways it influences, and the standard experimental protocols used for its characterization. For researchers and drug development professionals, a thorough understanding of DMPP's profile is essential for interpreting experimental results and for the design of novel subtype-selective nAChR modulators. Future research should aim to fill the gaps in the quantitative data for DMPP's activity at a wider range of nAChR subtypes to further refine its utility as a research tool.

References

The History and Discovery of Dimethylphenylpiperazinium (DMPP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and pharmacological characterization of 1,1-Dimethyl-4-phenylpiperazinium (DMPP). DMPP is a quaternary ammonium (B1175870) compound that has played a significant role in the study of the autonomic nervous system due to its potent and selective agonist activity at ganglionic nicotinic acetylcholine (B1216132) receptors (nAChRs). This document details its initial synthesis, pivotal early studies, and its subsequent use as a pharmacological tool. It includes a compilation of its known binding affinities and potencies at various nAChR subtypes, detailed experimental protocols for its characterization, and a review of the key signaling pathways it modulates.

Introduction: The Dawn of a Ganglionic Stimulant

The mid-20th century was a period of intense investigation into the chemical transmission of nerve impulses. A pivotal moment in this era was the discovery of compounds that could selectively stimulate autonomic ganglia, providing researchers with invaluable tools to dissect the complexities of the sympathetic and parasympathetic nervous systems. It was in this context that Dimethylphenylpiperazinium (DMPP) emerged as a key pharmacological agent.

One of the earliest and most significant reports on the pharmacology of DMPP was published in 1951 by Graham Chen and his colleagues at Parke, Davis & Co.[1] Their seminal work described DMPP as a potent "ganglion-stimulating, hypertensive agent," laying the foundation for decades of research into its mechanism of action and physiological effects.[1]

Synthesis of 1,1-Dimethyl-4-phenylpiperazinium Iodide

The synthesis of DMPP is a straightforward quaternization reaction. The process involves the methylation of N-phenylpiperazine. While the original 1951 paper by Chen et al. does not provide a detailed synthetic protocol, the synthesis can be reliably achieved through the following general method:

Reaction: N-phenylpiperazine is reacted with an excess of methyl iodide. The lone pair of electrons on one of the nitrogen atoms of the piperazine (B1678402) ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This results in the formation of the quaternary ammonium salt, 1,1-dimethyl-4-phenylpiperazinium iodide.

Illustrative Protocol:

A common method for the N-alkylation of piperazines involves dissolving N-phenylpiperazine in a suitable solvent, such as acetone (B3395972) or acetonitrile. An excess of methyl iodide is then added to the solution. The reaction mixture is typically stirred at room temperature for several hours or gently refluxed to drive the reaction to completion. The resulting precipitate, DMPP iodide, can then be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.

Below is a logical workflow for the synthesis of DMPP.

DMPP_Synthesis N_phenylpiperazine N-phenylpiperazine Reaction Reaction Mixture N_phenylpiperazine->Reaction Methyl_iodide Methyl Iodide (CH3I) Methyl_iodide->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Stirring Stirring/Reflux Reaction->Stirring Precipitation Precipitation of DMPP Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying DMPP 1,1-Dimethyl-4-phenylpiperazinium Iodide (DMPP) Drying->DMPP

Figure 1: General workflow for the synthesis of DMPP.

Pharmacological Profile: A Selective Nicotinic Agonist

DMPP's primary mechanism of action is as an agonist at nicotinic acetylcholine receptors (nAChRs). It exhibits a notable selectivity for ganglionic (neuronal) nAChRs over those found at the neuromuscular junction (muscle-type). This selectivity is what made DMPP a valuable tool for studying the autonomic nervous system, as it allowed for the stimulation of sympathetic and parasympathetic ganglia with minimal direct effects on skeletal muscle.

Quantitative Pharmacological Data

The following table summarizes the known binding affinities (Ki) and potencies (EC50/DC50) of DMPP at various nAChR subtypes. It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and conditions used.

nAChR SubtypeLigand/ParameterValue (µM)Cell/Tissue SystemReference
α3β4DC50 (desensitization)1.8SH-SY5Y cells
Neuronal (unspecified)EC50 (hyperpolarization)3Rat dorsolateral septal neurons

This table will be populated with more data as further specific search results are obtained.

Signaling Pathways

Activation of nAChRs by DMPP leads to the opening of the ion channel, resulting in an influx of cations (primarily Na+ and Ca2+) and depolarization of the neuronal membrane. This initial event triggers a cascade of downstream signaling pathways.

Recent studies have highlighted the involvement of the Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC) pathways in the cellular effects of DMPP, particularly in the context of its anti-inflammatory actions.

The diagram below illustrates the proposed signaling cascade initiated by DMPP binding to a ganglionic nAChR.

DMPP_Signaling DMPP DMPP nAChR Ganglionic nAChR DMPP->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates PI3K PI3K Activation nAChR->PI3K Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Effects (e.g., Anti-inflammatory) Depolarization->Downstream PLC PLC Activation PI3K->PLC Activates PLC->Downstream

Figure 2: Key signaling pathways activated by DMPP.

Key Experimental Protocols

The characterization of DMPP's pharmacological properties has relied on a variety of experimental techniques. This section provides detailed methodologies for two key experimental approaches.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol is designed to assess the hypertensive effects of DMPP, as first described by Chen et al.

Objective: To measure the change in arterial blood pressure in an anesthetized rat following intravenous administration of DMPP.

Materials:

  • Wistar or Sprague-Dawley rats

  • Anesthetic (e.g., urethane)

  • Saline solution

  • Heparinized saline

  • DMPP solution

  • Pressure transducer

  • Data acquisition system

  • Surgical instruments (scalpel, forceps, etc.)

  • Catheters

Procedure:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., urethane, 1.2-1.5 g/kg, intraperitoneally).

  • Surgical Preparation:

    • Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

    • Cannulate the trachea to ensure a clear airway.

    • Cannulate the jugular vein for intravenous drug administration.

    • Carefully isolate and cannulate the carotid artery. Connect the carotid cannula to a pressure transducer filled with heparinized saline.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes, monitoring for a stable heart rate and blood pressure.

  • DMPP Administration:

    • Record a baseline blood pressure reading.

    • Administer a bolus injection of DMPP solution intravenously through the jugular vein cannula. A range of doses should be tested to establish a dose-response relationship.

    • Continuously record the arterial blood pressure using the data acquisition system.

  • Data Analysis: Measure the peak increase in mean arterial pressure from the baseline following DMPP administration.

The following diagram illustrates the experimental workflow for in vivo blood pressure measurement.

Blood_Pressure_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Surgical Preparation (Trachea, Carotid, Jugular Cannulation) Anesthesia->Surgery Stabilization Stabilization Period Surgery->Stabilization Baseline Record Baseline Blood Pressure Stabilization->Baseline DMPP_Admin Administer DMPP (IV) Baseline->DMPP_Admin Record_BP Continuously Record Blood Pressure DMPP_Admin->Record_BP Data_Analysis Analyze Blood Pressure Change Record_BP->Data_Analysis End End Data_Analysis->End Tissue_Bath_Setup Tissue_Bath Isolated Tissue Bath Vessel_Ring Vessel Ring Tissue_Bath->Vessel_Ring Contains PSS Physiological Salt Solution (PSS) Tissue_Bath->PSS Filled with Force_Transducer Force Transducer Vessel_Ring->Force_Transducer Attached to Carbogen Carbogen (95% O2, 5% CO2) PSS->Carbogen Bubbled with Data_Acquisition Data Acquisition System Force_Transducer->Data_Acquisition Sends signal to

References

An In-Depth Technical Guide to the Chemical Structure and Properties of 1,1-Dimethyl-4-phenylpiperazinium (DMPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound widely recognized as a potent and selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Historically utilized as a tool to probe the function of autonomic ganglia, its complex pharmacology and interactions with various nAChR subtypes have garnered significant interest in contemporary drug discovery and neuroscience research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and relevant experimental protocols for DMPP, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

DMPP is a small molecule characterized by a phenylpiperazine core with two methyl groups quaternizing one of the piperazine (B1678402) nitrogens. The iodide salt is the most commonly available form.

Chemical Structure:

Figure 1: Chemical structure of 1,1-Dimethyl-4-phenylpiperazinium.

Physicochemical Properties of DMPP Iodide

The following table summarizes the key physicochemical properties of 1,1-dimethyl-4-phenylpiperazinium iodide.

PropertyValueReference
IUPAC Name 1,1-dimethyl-4-phenylpiperazin-1-ium;iodide[1]
Synonyms DMPP, DMPP iodide, Dimethylphenylpiperazinium iodide[1]
CAS Number 54-77-3
Molecular Formula C₁₂H₁₉IN₂[1]
Molecular Weight 318.20 g/mol [1]
Appearance White to light yellow powder[2]
Melting Point 234-238 °C
Solubility Water: 21 mg/mL
Storage Temperature -20°C
InChI Key XFZJGFIKQCCLGK-UHFFFAOYSA-M
SMILES C[N+]1(CCN(CC1)C2=CC=CC=C2)C.[I-][1]

Synthesis

synthesis_workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 1-Phenylpiperazine 1-Phenylpiperazine N-Methylation N-Methylation 1-Phenylpiperazine->N-Methylation Methyl Iodide (CH3I) Methyl Iodide (CH3I) Methyl Iodide (CH3I)->N-Methylation Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->N-Methylation Recrystallization Recrystallization N-Methylation->Recrystallization DMPP Iodide DMPP Iodide Recrystallization->DMPP Iodide

Figure 2: General synthetic workflow for DMPP Iodide.

General Synthetic Procedure:

  • Reaction Setup: 1-Phenylpiperazine is dissolved in a suitable aprotic solvent, such as acetonitrile.

  • Methylation: An excess of methyl iodide is added to the solution. The reaction mixture is stirred, typically at room temperature, for a period sufficient to ensure complete quaternization of the nitrogen atom.

  • Precipitation and Isolation: As the reaction proceeds, the quaternary ammonium salt, DMPP iodide, will precipitate out of the solution. The solid product is then collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final, pure DMPP iodide.

Pharmacology and Mechanism of Action

DMPP is a non-selective agonist at neuronal nAChRs, with a preference for ganglionic subtypes.[3] Its binding to these ligand-gated ion channels induces a conformational change, opening the channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and cellular excitation.

Receptor Binding Affinity

The binding affinity of DMPP varies across different nAChR subtypes. The following table summarizes known inhibition constant (Kᵢ) values.

nAChR SubtypeRadioligandTissue/Cell LineKᵢ (µM)Reference
α3β4 *[³H]EpibatidineBovine Adrenal Medulla0.8[4]
α4β2 Not SpecifiedNot Specified-[5]

Note: The asterisk () indicates that the exact subunit composition may include other subunits.*

Signaling Pathways

Activation of nAChRs by DMPP can trigger various downstream signaling cascades. In immune cells, such as monocytes and macrophages, DMPP has been shown to exert anti-inflammatory effects through the activation of the Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC) pathways.[6] This signaling cascade can lead to the depletion of intracellular calcium stores and a reduction in the release of pro-inflammatory cytokines like TNF-α.[6]

signaling_pathway DMPP DMPP nAChR nAChR (α3, α4, α5 containing) DMPP->nAChR activates PI3K PI3K nAChR->PI3K associates with & activates PLC PLC PI3K->PLC activates IP3 IP3-dependent Ca²⁺ mobilization PLC->IP3 reduces Ca_stores Endoplasmic Reticulum Ca²⁺ stores IP3->Ca_stores depletes Anti_inflammatory Anti-inflammatory effects (e.g., ↓ TNF-α release) Ca_stores->Anti_inflammatory

Figure 3: DMPP-induced anti-inflammatory signaling pathway.

Experimental Protocols

4.1. Radioligand Binding Assay (Competitive)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of DMPP for a specific nAChR subtype using [³H]-epibatidine.

Materials:

  • Membrane preparation from cells or tissue expressing the nAChR subtype of interest.

  • [³H]-epibatidine (Radioligand)

  • Unlabeled DMPP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Non-specific binding inhibitor (e.g., 100 µM nicotine)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Workflow:

binding_assay_workflow Prepare Reagents Prepare Reagents Set up Assay Plate Set up Assay Plate Prepare Reagents->Set up Assay Plate Incubate Incubate Set up Assay Plate->Incubate Filter and Wash Filter and Wash Incubate->Filter and Wash Scintillation Counting Scintillation Counting Filter and Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Figure 4: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[7]

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, [³H]-epibatidine (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding: Non-specific binding inhibitor, [³H]-epibatidine, and membrane preparation.

    • Competition: Serial dilutions of DMPP, [³H]-epibatidine, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of DMPP. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. In Vivo Administration in Rodents

The following is a general guideline for the intravenous administration of DMPP in rats to study its cardiovascular effects.

Materials:

  • DMPP iodide

  • Sterile saline (0.9% NaCl) for vehicle

  • Anesthetized rats (e.g., Sprague-Dawley)

  • Surgical instruments for cannulation

  • Blood pressure transducer and recording system

  • Heart rate monitor

Procedure:

  • Animal Preparation: Anesthetize the rat (e.g., with urethane) and cannulate the femoral vein for drug administration and the carotid artery for blood pressure measurement.

  • DMPP Solution Preparation: Dissolve DMPP iodide in sterile saline to the desired concentration.

  • Administration: Administer DMPP intravenously as a bolus injection. Doses can range from 50 to 200 µg/kg.[9]

  • Data Acquisition: Continuously record blood pressure and heart rate before, during, and after DMPP administration.

  • Data Analysis: Analyze the changes in mean arterial pressure and heart rate in response to DMPP administration.

Toxicity

Conclusion

1,1-Dimethyl-4-phenylpiperazinium remains a valuable pharmacological tool for the study of nicotinic acetylcholine receptors. Its distinct chemical structure and agonist properties at various nAChR subtypes continue to make it relevant for research into cholinergic signaling and the development of novel therapeutics targeting these receptors. This technical guide provides a foundational understanding of DMPP's key characteristics and methodologies for its use in a research and drug development setting. Further detailed characterization of its binding profile across a wider array of nAChR subtypes and a comprehensive toxicological evaluation will be crucial for any future therapeutic applications.

References

An In-depth Technical Guide to the Synthesis and Application of 1,1-Dimethyl-4-phenylpiperazinium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP), a quaternary ammonium (B1175870) salt widely recognized for its role as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This document details the experimental protocol for its synthesis, presents key quantitative data, and illustrates its mechanism of action and relevant experimental workflows.

Synthesis of 1,1-Dimethyl-4-phenylpiperazinium iodide

The synthesis of 1,1-Dimethyl-4-phenylpiperazinium iodide is achieved through the quaternization of N-phenylpiperazine with methyl iodide. This SN2 reaction involves the nucleophilic attack of the tertiary amine on the methyl iodide, leading to the formation of the desired quaternary ammonium salt.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 1,1-Dimethyl-4-phenylpiperazinium iodide.

Materials:

  • N-phenylpiperazine

  • Methyl iodide (CH₃I)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve N-phenylpiperazine (1.0 eq) in anhydrous acetonitrile (10-20 mL per gram of N-phenylpiperazine).

  • Addition of Methyl Iodide: To the stirred solution at room temperature, add methyl iodide (1.1-1.5 eq) dropwise. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate is observed, add anhydrous diethyl ether to the reaction mixture to induce precipitation.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and diethyl ether.

  • Drying: Dry the purified white to light yellow crystalline powder under vacuum.

Data Presentation

The following table summarizes the key quantitative data for 1,1-Dimethyl-4-phenylpiperazinium iodide.

PropertyValue
Molecular Formula C₁₂H₁₉IN₂
Molecular Weight 318.20 g/mol [1][2][3][4]
Melting Point 234-238 °C[2][3][5]
Appearance White to light yellow crystalline powder[5]
Purity (Typical) ≥98% (TLC or titration)[1][2][3]
Solubility Soluble in water[3]

Characterization

The synthesized 1,1-Dimethyl-4-phenylpiperazinium iodide can be characterized using various spectroscopic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra can be used to confirm the presence of the methyl groups on the quaternary nitrogen and the phenylpiperazine backbone.[6][7]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Biological Activity and Signaling Pathway

1,1-Dimethyl-4-phenylpiperazinium iodide is a well-established agonist of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels.[1][3] Its binding to nAChRs, particularly in neuronal tissues, triggers a signaling cascade with various downstream effects.

Nicotinic Acetylcholine Receptor Signaling Pathway

The activation of nAChRs by DMPP leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane. The subsequent increase in intracellular calcium concentration initiates a cascade of signaling events, including the activation of Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC).[8] This pathway is crucial in modulating various cellular processes, including inflammation.[8]

DMPP_Signaling_Pathway DMPP 1,1-Dimethyl-4-phenyl- piperazinium iodide (DMPP) nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PI3K PI3K Activation Ca_Influx->PI3K PLC PLC Activation PI3K->PLC IP3 IP₃ Production PLC->IP3 Ca_Release Intracellular Ca²⁺ Release (from ER) IP3->Ca_Release Cellular_Response Downstream Cellular Responses (e.g., Anti-inflammatory effects) Ca_Release->Cellular_Response

DMPP-induced nAChR signaling cascade.

Experimental Workflows

The biological activity of 1,1-Dimethyl-4-phenylpiperazinium iodide is typically investigated using various in vitro and in vivo experimental models. The following workflows are commonly employed to study its effects as a nAChR agonist.

Electrophysiological Analysis in Xenopus Oocytes

Xenopus oocytes are a widely used expression system for studying the function of ion channels, including nAChRs.[9][10][11] This workflow allows for the direct measurement of ion currents elicited by the application of DMPP.

Electrophysiology_Workflow Oocyte_Prep Preparation of Xenopus Oocytes mRNA_Injection Microinjection of nAChR mRNA Oocyte_Prep->mRNA_Injection Incubation Incubation and Receptor Expression mRNA_Injection->Incubation TEVC Two-Electrode Voltage Clamp (TEVC) Incubation->TEVC DMPP_Application Application of DMPP TEVC->DMPP_Application Data_Acquisition Recording of Ion Currents DMPP_Application->Data_Acquisition Analysis Data Analysis (Dose-response curves, etc.) Data_Acquisition->Analysis

Workflow for electrophysiological studies.
Intracellular Calcium Imaging

Intracellular calcium imaging is another key technique to assess the functional consequences of nAChR activation by DMPP.[12][13][14][15][16] This method allows for the visualization and quantification of changes in intracellular calcium concentration in response to agonist stimulation.

Calcium_Imaging_Workflow Cell_Culture Cell Culture (e.g., neurons, transfected cells) Dye_Loading Loading with Calcium- Sensitive Fluorescent Dye Cell_Culture->Dye_Loading Baseline Establishment of Baseline Fluorescence Dye_Loading->Baseline DMPP_Stimulation Stimulation with DMPP Baseline->DMPP_Stimulation Image_Acquisition Time-Lapse Fluorescence Microscopy DMPP_Stimulation->Image_Acquisition Data_Analysis Quantification of Fluorescence Intensity Changes Image_Acquisition->Data_Analysis Interpretation Interpretation of Ca²⁺ Dynamics Data_Analysis->Interpretation

Workflow for intracellular calcium imaging.

References

The Selective Pharmacology of DMPP at Ganglionic Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound widely recognized as a potent and selective agonist for ganglionic nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These receptors, critical for neurotransmission in the autonomic nervous system, are ligand-gated ion channels composed of various subunit combinations, with the α3β4 subtype being the most prevalent in autonomic ganglia.[3] DMPP's preferential activation of these ganglionic nAChRs over muscle nAChRs or other neuronal subtypes has established it as an invaluable pharmacological tool for elucidating the roles of autonomic ganglia in physiological processes. This technical guide provides an in-depth overview of the selectivity of DMPP for various ganglionic nAChR subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Analysis of DMPP's Interaction with nAChR Subtypes

Functional Potency and Efficacy of DMPP at Recombinant Human nAChR Subtypes

The following table summarizes the half-maximal effective concentration (EC50) and relative efficacy of DMPP at various human nAChR subtypes. The data clearly illustrates DMPP's higher potency at α3-containing subtypes, which are characteristic of ganglionic neurons.

Receptor SubtypeAgonistEC50 (µM)Relative Efficacy (%)SpeciesExpression SystemReference
hα2β2DMPP13 ± 280 ± 10HumanXenopus oocytes[Chavez-Noriega et al., 1997]
hα2β4DMPP1.1 ± 0.1110 ± 10HumanXenopus oocytes[Chavez-Noriega et al., 1997]
hα3β2 DMPP 0.8 ± 0.1 150 ± 20 Human Xenopus oocytes [Chavez-Noriega et al., 1997]
hα3β4 DMPP 1.3 ± 0.2 100 ± 10 Human Xenopus oocytes [Chavez-Noriega et al., 1997]
hα4β2DMPP12 ± 1100 ± 10HumanXenopus oocytes[Chavez-Noriega et al., 1997]
hα4β4DMPP1.1 ± 0.1120 ± 10HumanXenopus oocytes[Chavez-Noriega et al., 1997]
hα7DMPP110 ± 2020 ± 3HumanXenopus oocytes[Chavez-Noriega et al., 1997]
Functional Potency of DMPP in Native Neurons

Studies on native neurons corroborate the findings from recombinant systems, demonstrating DMPP's potent activity in neuronal populations where ganglionic-type nAChRs are expressed.

PreparationAgonistEC50 (µM)EffectSpeciesReference
Rat Dorsolateral Septal Nucleus NeuronsDMPP3Membrane hyperpolarizationRat[Gallagher et al., 1997][1]
Desensitization Potency of DMPP

DMPP is also a potent desensitizer of ganglionic nAChRs, a crucial aspect of its pharmacological profile.

Cell Line (Receptor)AgonistDC50 (µM)EffectSpeciesReference
SH-SY5Y (α3β4)DMPP1.8Desensitization of ACh-induced activationHuman[Green et al., unpublished][4]

The Role of the α5 Subunit

The α5 nAChR subunit is also expressed in autonomic ganglia and can co-assemble with other α and β subunits to form functional receptors. While direct binding and activation data for DMPP on α5-containing receptors is sparse, functional studies suggest its involvement. For instance, in human monocytes, the anti-inflammatory effect of DMPP is linked to a signaling pathway involving PI3K, which is associated with α3, α4, and α5 nAChR subunits.[2] This suggests that DMPP can functionally engage α5-containing nAChRs, although the precise nature of this interaction requires further investigation.

Experimental Protocols

The following sections detail the methodologies commonly employed to characterize the selectivity of ligands like DMPP for nAChR subtypes.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells) or dissect tissue rich in the target receptor (e.g., specific brain regions or ganglia).

  • Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Reaction:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine, a high-affinity nAChR agonist), and varying concentrations of the unlabeled test compound (DMPP).

  • To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a known nAChR ligand (e.g., nicotine).

  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the ion flow through nAChRs expressed in a heterologous system, allowing for the determination of agonist potency (EC50) and efficacy.

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

  • Inject the oocytes with a mixture of cRNAs encoding the desired α and β nAChR subunits.

  • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -50 to -70 mV).

  • Apply the agonist (DMPP) at various concentrations to the oocyte via the perfusion system.

  • Record the resulting inward current, which is carried by cations flowing through the activated nAChR channels.

3. Data Analysis:

  • Measure the peak amplitude of the current response at each agonist concentration.

  • Normalize the responses to the maximal response observed.

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Determine the EC50 value and the Hill slope by fitting the data to a sigmoidal dose-response curve.

  • Relative efficacy can be determined by comparing the maximal response elicited by DMPP to that of a full agonist like acetylcholine.

Calcium Imaging in Cultured Cells

This technique measures changes in intracellular calcium concentration ([Ca²⁺]i) upon nAChR activation, providing a functional readout of receptor activity.

1. Cell Culture and Dye Loading:

  • Culture a suitable cell line endogenously or recombinantly expressing the nAChR subtype of interest (e.g., SH-SY5Y human neuroblastoma cells, which predominantly express α3β4 nAChRs).

  • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a solution containing the dye.

2. Fluorescence Microscopy:

  • Place the dye-loaded cells on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Excite the dye at its specific excitation wavelength and record the emitted fluorescence.

  • Establish a baseline fluorescence reading.

3. Agonist Application and Data Acquisition:

  • Apply DMPP at various concentrations to the cells.

  • Continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration due to influx through activated nAChRs and potentially voltage-gated calcium channels.

4. Data Analysis:

  • Quantify the change in fluorescence intensity from baseline for each agonist concentration.

  • Plot the change in fluorescence against the logarithm of the agonist concentration.

  • Determine the EC50 value for the calcium response by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to DMPP's action and its characterization.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMPP DMPP nAChR Ganglionic nAChR (e.g., α3β4) DMPP->nAChR Binds to Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Cellular_Response Cellular Response (e.g., Action Potential, Neurotransmitter Release) Depolarization->Cellular_Response Triggers Experimental_Workflow_TEVC Oocyte_Prep Oocyte Preparation and cRNA Injection Incubation Incubation (2-7 days) Oocyte_Prep->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Agonist_Application DMPP Application (Concentration Gradient) TEVC_Setup->Agonist_Application Data_Recording Current Recording Agonist_Application->Data_Recording Data_Analysis Data Analysis (EC50 Determination) Data_Recording->Data_Analysis DMPP_Selectivity_Logic DMPP DMPP High_Affinity High Affinity/Potency DMPP->High_Affinity Low_Affinity Low Affinity/Potency DMPP->Low_Affinity Ganglionic_Subtypes Ganglionic Subtypes (α3β4, α3β2) High_Affinity->Ganglionic_Subtypes at Other_Subtypes Other Subtypes (e.g., α7, muscle) Low_Affinity->Other_Subtypes at Functional_Selectivity Functional Selectivity for Autonomic Ganglia Ganglionic_Subtypes->Functional_Selectivity Other_Subtypes->Functional_Selectivity

References

The Pharmacology of Dimethylphenylpiperazinium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound that acts as a potent and selective agonist at ganglionic nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Historically used as a tool to study the function of the autonomic nervous system, DMPP's complex pharmacological profile continues to be of interest in various research domains. This document provides a comprehensive overview of the pharmacology of DMPP, including its mechanism of action, receptor interactions, physiological effects, and associated signaling pathways. Quantitative data from published studies are summarized, and detailed experimental protocols are provided to facilitate further research.

Introduction

Dimethylphenylpiperazinium (DMPP) is a synthetic compound that mimics the action of acetylcholine at a specific subset of its receptors.[1] Its primary characteristic is its potent agonist activity at nicotinic acetylcholine receptors located in autonomic ganglia.[1] This selective action allows for the stimulation of both sympathetic and parasympathetic outflow, leading to complex and sometimes biphasic physiological responses.[2] While its clinical applications are limited, DMPP remains an invaluable pharmacological tool for investigating the roles of ganglionic nAChRs in health and disease.

Mechanism of Action

DMPP exerts its effects by binding to and activating neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels, and their activation by an agonist like DMPP leads to a conformational change that opens a central pore.[3] This opening allows for the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the postsynaptic membrane and the generation of an action potential.[3]

DMPP exhibits selectivity for ganglionic (predominantly α3β4 subtype) nAChRs over those at the neuromuscular junction (α1β1δγ/ε).[1] This selectivity is crucial to its characteristic physiological effects. At higher concentrations, prolonged exposure to DMPP can lead to receptor desensitization and a subsequent blockade of ganglionic transmission.

Receptor Binding and Efficacy

Quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of DMPP for various nAChR subtypes are not extensively reported in the literature. However, studies on its functional effects provide insights into its efficacy (EC50) and rank order of potency at different receptor subtypes.

Table 1: Functional Activity of DMPP at Nicotinic Acetylcholine Receptors

Receptor/Tissue PreparationSpeciesParameterValue/Rank OrderReference
Dorsolateral Septal Nucleus NeuronsRatEC50 (Hyperpolarization)3 µM[4]
Recombinant hα3β2 nAChRsHumanEfficacyDMPP > ACh[5]
Recombinant hα3β4 nAChRsHumanPotencyDMPP > Cytisine ≈ Nicotine > ACh[5]
Recombinant hα7 nAChRsHumanAgonist Profile-[5]
Interpeduncular Nucleus NeuronsRatAgonist Rank OrderCytisine > ACh > Nicotine > DMPP[6]

Note: The available data on DMPP's binding affinity and efficacy is limited. Further research is required to fully characterize its interaction with the diverse array of nAChR subtypes.

Signaling Pathways

The activation of nAChRs by DMPP initiates a cascade of intracellular signaling events. The primary signaling mechanism is the direct influx of cations, leading to cellular depolarization. However, downstream signaling pathways are also engaged, contributing to the diverse physiological effects of DMPP.

PI3K/PLC Signaling Pathway in Immune Cells

In monocytes and macrophages, DMPP has been shown to exert anti-inflammatory effects through the activation of the Phosphatidylinositol 3-kinase (PI3K) and Phospholipase C (PLC) signaling pathway.[7]

PI3K_PLC_Pathway DMPP DMPP nAChR Neuronal nAChR (α3, α4, α5 subunits) DMPP->nAChR Binds and activates PI3K PI3K (Phosphatidylinositol 3-Kinase) nAChR->PI3K Activates PLC PLC (Phospholipase C) PI3K->PLC Activates IP3 IP3 (Inositol 1,4,5-trisphosphate) PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca_release Ca²⁺ Release ER->Ca_release Induces Anti_inflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α release) Ca_release->Anti_inflammatory

Caption: PI3K/PLC signaling pathway activated by DMPP in immune cells.

Pharmacological Effects

The stimulation of autonomic ganglia by DMPP leads to a wide range of physiological effects, often presenting as a complex interplay between the sympathetic and parasympathetic nervous systems.

Cardiovascular Effects

DMPP typically produces a biphasic effect on blood pressure: an initial, transient fall (hypotension) followed by a more sustained rise (hypertension). The initial hypotension is attributed to the stimulation of parasympathetic ganglia, leading to vasodilation. The subsequent hypertension results from the stimulation of sympathetic ganglia, causing vasoconstriction and increased cardiac output.

Effects on the Gastrointestinal Tract

In the gastrointestinal tract, DMPP can increase motility and secretions due to the stimulation of parasympathetic ganglia.

Anti-inflammatory Effects

As mentioned earlier, DMPP has demonstrated anti-inflammatory properties by modulating cytokine release from immune cells.[7] This effect is mediated by the activation of nAChRs on these cells and the subsequent engagement of intracellular signaling pathways.

Effects on the Neuromuscular Junction

While DMPP has a lower affinity for nAChRs at the neuromuscular junction compared to ganglionic receptors, it can still exert effects at higher concentrations. Studies have shown that DMPP can increase the evoked release of acetylcholine from motor nerve terminals.[8]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacology of DMPP. Researchers should adapt these protocols based on their specific experimental setup and objectives.

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of DMPP for a specific nAChR subtype.

Radioligand_Binding_Workflow start Start prep Prepare membranes expressing nAChR subtype start->prep incubate Incubate membranes with radioligand and varying concentrations of DMPP prep->incubate separate Separate bound and free radioligand by filtration incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Protocol Steps:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the nAChR subtype of interest in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and a range of concentrations of unlabeled DMPP.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competitor).

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the DMPP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Two-Electrode Voltage Clamp)

This protocol is suitable for characterizing the functional effects of DMPP on nAChRs expressed in Xenopus oocytes.

Protocol Steps:

  • Oocyte Preparation:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject the oocytes with cRNA encoding the desired nAChR subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • DMPP Application:

    • Apply DMPP at various concentrations to the oocyte via the perfusion system.

    • Record the inward current elicited by the activation of nAChRs.

  • Data Analysis:

    • Measure the peak amplitude of the DMPP-evoked currents.

    • Construct a concentration-response curve by plotting the normalized current amplitude against the logarithm of the DMPP concentration.

    • Fit the curve to a Hill equation to determine the EC50 and Hill coefficient.

In Vivo Cardiovascular Monitoring

This protocol describes a method for assessing the cardiovascular effects of DMPP in an anesthetized animal model (e.g., rat).

Protocol Steps:

  • Animal Preparation:

    • Anesthetize the animal with a suitable anesthetic agent.

    • Cannulate the trachea for artificial ventilation if necessary.

    • Catheterize a femoral artery to monitor blood pressure and a femoral vein for drug administration.

  • Data Acquisition:

    • Connect the arterial catheter to a pressure transducer to record blood pressure continuously.

    • Record heart rate from the blood pressure signal or via ECG electrodes.

    • Allow the animal's physiological parameters to stabilize before drug administration.

  • DMPP Administration:

    • Administer DMPP intravenously at various doses.

    • Continuously record blood pressure and heart rate before, during, and after drug administration.

  • Data Analysis:

    • Measure the changes in mean arterial pressure and heart rate from baseline for each dose of DMPP.

    • Analyze the time course of the cardiovascular responses.

Conclusion

This compound is a valuable pharmacological tool for the study of ganglionic nicotinic acetylcholine receptors. Its ability to selectively stimulate these receptors provides a means to investigate the complex physiological roles of the autonomic nervous system. While a significant body of knowledge exists regarding its qualitative effects, further research is warranted to fully elucidate its quantitative receptor binding profile and the intricacies of its downstream signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the multifaceted pharmacology of DMPP.

References

Dimethylphenylpiperazinium (DMPP): A Technical Guide to its Cellular Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphenylpiperazinium (DMPP) is a quaternary ammonium (B1175870) compound that acts as a potent agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). It is particularly noted for its selectivity towards ganglionic subtypes of nAChRs, making it a valuable tool in pharmacological research to probe the function of the autonomic nervous system and other systems expressing these receptors. This technical guide provides an in-depth overview of the cellular targets of DMPP, its mechanism of action, and detailed experimental protocols for its study.

Core Cellular Target: Nicotinic Acetylcholine Receptors (nAChRs)

The primary cellular targets of DMPP are nAChRs, which are ligand-gated ion channels that mediate fast synaptic transmission. DMPP preferentially activates neuronal nAChRs, leading to the depolarization of the cell membrane and subsequent physiological effects.

Quantitative Data: Receptor Activation and Binding Affinities

The following tables summarize the available quantitative data for the interaction of DMPP with nAChRs and other cellular components.

Table 1: DMPP Activation of Nicotinic Acetylcholine Receptors

Receptor SubtypeAgonistEC50 ValueCell Type/SystemReference
Human α3β2DMPP-Xenopus Oocytes[1]
Human α3β4DMPPPotent AgonistXenopus Oocytes[1]
Myenteric nAChRsDMPP-Guinea Pig Small Intestine
Dorsolateral Septal Nucleus nAChRsDMPP3 µM (for hyperpolarization)Rat Brain Slice[2]
SH-SY5Y cell nAChRDMPP-Human Neuroblastoma Cells[3]

Note: Specific EC50 values for DMPP across a wide range of nAChR subtypes are not extensively reported in the publicly available literature. DMPP is often characterized as a potent agonist without specific values being provided.

Table 2: DMPP Inhibition of Monoamine Transporters

TransporterIC50 ValuePreparationReference
Dopamine (B1211576) Transporter (DAT)3.18 µMRat Striatal Synaptosomes[4]
Serotonin Transporter (SERT)0.49 µMRat Hippocampal Synaptosomes[4]

Signaling Pathways Activated by DMPP

DMPP initiates a cascade of intracellular signaling events upon binding to nAChRs. One of the well-characterized pathways involves the activation of Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC) in immune cells, leading to anti-inflammatory effects.

Anti-inflammatory Signaling Pathway in Monocytes/Macrophages

In monocytes and macrophages, DMPP binding to nAChRs (containing α3, α4, and α5 subunits) triggers a signaling cascade that results in the downregulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[2] This pathway is crucial for the cholinergic anti-inflammatory pathway.

DMPP_Signaling_Pathway DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (α3, α4, α5 subunits) DMPP->nAChR Binds to PI3K PI3K nAChR->PI3K Activates PLC PLC PI3K->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca_stores Depletion of Intracellular Ca2+ Stores ER->Ca_stores Ca_stores->Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates TNF_release TNF-α Release TLR4->TNF_release Leads to Inhibition->TNF_release Inhibits

DMPP anti-inflammatory signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of DMPP.

Electrophysiological Recording of nAChR Activity

Objective: To measure the activation of nAChRs by DMPP using two-electrode voltage clamp in Xenopus oocytes or patch-clamp in cultured cells.

Experimental Workflow:

Electrophysiology_Workflow start Start oocyte_prep Prepare Xenopus Oocytes or Cultured Cells Expressing specific nAChR subtypes start->oocyte_prep injection Inject nAChR cRNA (for oocytes) oocyte_prep->injection incubation Incubate for 2-7 days at 18°C injection->incubation setup Set up Electrophysiology Rig (Two-Electrode Voltage Clamp or Patch-Clamp) incubation->setup recording Record Baseline Current setup->recording application Apply DMPP at Varying Concentrations recording->application record_response Record DMPP-evoked Currents application->record_response analysis Analyze Data: - Construct dose-response curves - Determine EC50 record_response->analysis end End analysis->end

Workflow for electrophysiological recording.

Materials:

  • Xenopus laevis oocytes or a suitable cell line (e.g., HEK293, SH-SY5Y)

  • cRNA for the nAChR subunits of interest

  • DMPP stock solution

  • Recording solution (e.g., for oocytes: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4)

  • Two-electrode voltage clamp or patch-clamp amplifier and data acquisition system

  • Micromanipulators and microelectrodes

Procedure:

  • Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis.[5] Defolliculate the oocytes and inject with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Two-Electrode Voltage Clamp (Oocytes): Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.[1]

    • Patch-Clamp (Cultured Cells): Culture cells expressing the nAChR subtype of interest on coverslips. Use standard whole-cell patch-clamp techniques to record ionic currents.

  • DMPP Application: Perfuse the recording chamber with the recording solution. After obtaining a stable baseline recording, apply DMPP at various concentrations (e.g., ranging from 1 nM to 1 mM) to the cell.

  • Data Acquisition and Analysis: Record the inward currents evoked by DMPP. Measure the peak current amplitude for each concentration. Plot the normalized current response against the logarithm of the DMPP concentration to generate a dose-response curve and calculate the EC50 value.

Calcium Imaging of DMPP-Induced Intracellular Calcium Mobilization

Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in response to DMPP application using fluorescent calcium indicators.

Materials:

  • Cells expressing nAChRs (e.g., primary monocytes, SH-SY5Y cells)

  • DMPP stock solution

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.

  • Dye Loading:

    • Prepare a loading solution containing the calcium indicator (e.g., 5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.[6]

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

  • Calcium Imaging:

    • Mount the coverslip on the stage of the fluorescence microscope.

    • Acquire a baseline fluorescence recording.

    • Apply DMPP to the cells via a perfusion system.

    • Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. For Fluo-4, excitation is typically at 488 nm with emission measured around 520 nm.[7]

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence relative to baseline (ΔF/F₀ for Fluo-4) to determine the relative change in [Ca²⁺]i.

Neurotransmitter Release Assay

Objective: To measure the DMPP-evoked release of neurotransmitters (e.g., dopamine) from brain slices or synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum)

  • DMPP stock solution

  • Krebs-Ringer buffer

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine) or HPLC system for detection

  • Scintillation counter or HPLC with electrochemical detection

Procedure:

  • Tissue Preparation: Prepare brain slices or synaptosomes from the brain region of interest (e.g., striatum for dopamine release).[4]

  • Loading with Neurotransmitter: Incubate the tissue preparation with a solution containing the radiolabeled neurotransmitter to allow for its uptake into nerve terminals.

  • Perfusion and Stimulation: Place the loaded tissue in a perfusion system and wash with buffer to establish a stable baseline of neurotransmitter release. Stimulate the tissue with a solution containing DMPP (e.g., 30 µM).[4]

  • Sample Collection and Analysis: Collect the perfusate fractions at regular intervals. Measure the amount of released neurotransmitter in each fraction using a scintillation counter (for radiolabeled neurotransmitters) or HPLC.

  • Data Analysis: Express the DMPP-evoked release as a percentage of the total neurotransmitter content in the tissue.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

Objective: To assess the effect of DMPP on blood vessel formation in vivo.

Experimental Workflow:

CAM_Assay_Workflow start Start egg_prep Incubate Fertilized Chicken Eggs start->egg_prep window Create a Window in the Eggshell (Day 3-4) egg_prep->window application Apply DMPP-soaked Filter Disc or Gel to the CAM (Day 7-10) window->application incubation Incubate for 48-72 hours application->incubation imaging Image the CAM (Stereomicroscope) incubation->imaging analysis Quantify Angiogenesis: - Blood vessel density - Branching points imaging->analysis end End analysis->end

Workflow for the CAM assay.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • DMPP solution

  • Sterile filter paper discs or hydrogel

  • Stereomicroscope with a camera

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.

  • Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

  • DMPP Application: On embryonic day 7 to 10, place a sterile filter paper disc or a small amount of hydrogel soaked in the DMPP solution onto the CAM. A vehicle control should be used on a separate set of eggs.

  • Incubation and Observation: Reseal the window and continue incubation for 48-72 hours. Observe and image the CAM daily to monitor the formation of new blood vessels around the application site.

  • Quantification: At the end of the experiment, excise the CAM and quantify the degree of angiogenesis by measuring parameters such as the number of blood vessel branch points or the total blood vessel length in a defined area around the disc.

Conclusion

DMPP remains an indispensable pharmacological tool for the study of nicotinic acetylcholine receptors and their downstream effects. Its selectivity for ganglionic nAChRs allows for the targeted investigation of autonomic neurotransmission and the cholinergic anti-inflammatory pathway. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the cellular and molecular mechanisms of DMPP action, contributing to a deeper understanding of nicotinic signaling in health and disease.

References

The Impact of DMPP on the Autonomic Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a potent synthetic agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting a degree of selectivity for ganglionic subtypes. Its ability to stimulate both sympathetic and parasympathetic ganglia makes it a valuable pharmacological tool for investigating the complexities of the autonomic nervous system. This technical guide provides an in-depth overview of the effects of DMPP, focusing on its mechanism of action, quantitative physiological responses, detailed experimental protocols, and the intracellular signaling pathways it activates.

Core Mechanism of Action

DMPP exerts its primary effects by binding to and activating nAChRs located on the postsynaptic membrane of neurons in autonomic ganglia. These receptors are ligand-gated ion channels, and their activation by DMPP leads to a rapid influx of cations, primarily Na+ and Ca2+. This influx causes depolarization of the neuronal membrane, which, if it reaches the threshold, triggers an action potential. The propagation of this action potential along the postganglionic nerve fiber results in the release of neurotransmitters at the neuro-effector junction, leading to a physiological response in the target organ. The predominant nAChR subtype in autonomic ganglia is the α3β4 subtype, although other subtypes, such as those containing α7 subunits, are also present and contribute to the overall response.[1][2]

Quantitative Physiological Effects of DMPP

The administration of DMPP elicits a range of dose-dependent physiological responses, primarily affecting the cardiovascular system. These effects are a direct consequence of its stimulatory action on both sympathetic and parasympathetic ganglia.

Cardiovascular Responses

Intravenous administration of DMPP typically produces a biphasic effect on heart rate and a pressor response. The initial response is often a transient bradycardia, attributed to the stimulation of parasympathetic ganglia innervating the heart. This is quickly followed by a more sustained tachycardia and a significant increase in blood pressure, resulting from the stimulation of sympathetic ganglia and the subsequent release of norepinephrine (B1679862) from postganglionic nerve terminals.[3][4]

ParameterSpeciesDosageRoute of AdministrationObserved EffectCitation
Mean Arterial Pressure (MAP) Rat50-200 µg/kgIntravenousDose-dependent increase[3]
Dog-IntravenousPressor response[5]
Heart Rate Mouse-IntravenousInitial brief decrease, followed by a significant increase[4]
Dog-IntravenousPositive chronotropic response[5]
Renal Sympathetic Nerve Activity (RSNA) Rat50-200 µg/kgIntravenousDose-dependent increase[3]
Effects on Neurotransmitter Release

DMPP stimulates the release of neurotransmitters from both sympathetic and parasympathetic postganglionic neurons. In sympathetic neurons, this leads to the release of norepinephrine, while in parasympathetic neurons, acetylcholine is released. DMPP has also been shown to inhibit the reuptake of norepinephrine at adrenergic nerve terminals.[6]

NeurotransmitterPreparationDMPP ConcentrationObserved EffectCitation
Norepinephrine Rat isolated vas deferens1 x 10⁻⁶ to 1.5 x 10⁻⁵ g/mlProgressive reduction of contractile response to transmural stimulation[6]
Dopamine (as DOPA accumulation) Rat superior cervical ganglion-Approximately five-fold increase in DOPA synthesis[7]

Experimental Protocols

In Vivo Cardiovascular Monitoring in Anesthetized Rodents

This protocol describes the measurement of blood pressure and heart rate in response to intravenous DMPP administration in anesthetized rats or mice.

Materials:

  • Urethane or other suitable anesthetic

  • Femoral artery and vein catheters

  • Pressure transducer and data acquisition system

  • DMPP solution in sterile saline

  • Heparinized saline

Procedure:

  • Anesthetize the animal (e.g., urethane, 1.2-1.5 g/kg, intraperitoneally).

  • Cannulate the femoral artery for blood pressure measurement and connect it to a pressure transducer.

  • Cannulate the femoral vein for drug administration.

  • Allow the animal to stabilize for at least 30 minutes, monitoring baseline blood pressure and heart rate.

  • Administer a bolus injection of DMPP solution via the femoral vein catheter. A dose-response curve can be generated by administering increasing doses of DMPP (e.g., 10, 30, 100, 300 µg/kg).

  • Record the changes in mean arterial pressure and heart rate continuously.

  • Flush the catheter with heparinized saline after each injection.

  • Analyze the peak change in blood pressure and heart rate for each dose.

Electrophysiological Recording from Isolated Superior Cervical Ganglion (SCG)

This protocol outlines the procedure for intracellular or whole-cell patch-clamp recordings from neurons of the isolated rat or mouse superior cervical ganglion to study the direct effects of DMPP on neuronal excitability.

Materials:

  • Krebs solution

  • Dissection microscope and tools

  • Recording chamber with perfusion system

  • Micromanipulators

  • Glass microelectrodes

  • Electrophysiology amplifier and data acquisition system

  • DMPP solution in Krebs solution

Procedure:

  • Euthanize the animal and dissect the superior cervical ganglia.

  • Transfer the ganglia to a dish containing oxygenated Krebs solution.

  • Desheath the ganglion carefully under a dissection microscope.

  • Transfer the ganglion to the recording chamber and continuously perfuse with oxygenated Krebs solution at a constant temperature (e.g., 32-34°C).

  • Pull glass microelectrodes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

  • Establish a giga-ohm seal and obtain a whole-cell or sharp microelectrode recording from a ganglion neuron.

  • Record the resting membrane potential and firing properties of the neuron in response to current injections.

  • Bath-apply DMPP at various concentrations (e.g., 1-100 µM) and record the changes in membrane potential and firing rate.

  • Wash out the DMPP and observe the recovery of the neuron.

Calcium Imaging in Cultured Autonomic Neurons

This protocol describes the use of fluorescent calcium indicators to visualize changes in intracellular calcium concentration in cultured autonomic neurons upon stimulation with DMPP.

Materials:

  • Primary culture of autonomic neurons (e.g., from SCG)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Fluorescence microscope with a sensitive camera and appropriate filter sets

  • Image acquisition and analysis software

  • DMPP solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution)

Procedure:

  • Culture autonomic neurons on glass coverslips.

  • Load the neurons with a calcium indicator dye according to the manufacturer's instructions (e.g., incubate with 2-5 µM Fluo-4 AM for 30-45 minutes at 37°C).

  • Wash the cells to remove excess dye.

  • Mount the coverslip in a recording chamber on the stage of the fluorescence microscope.

  • Acquire a baseline fluorescence image.

  • Perfuse the chamber with a solution containing DMPP (e.g., 10-100 µM).

  • Capture a time-lapse series of fluorescence images to monitor the change in intracellular calcium concentration.

  • Analyze the fluorescence intensity changes over time in individual neurons to quantify the calcium response.

Signaling Pathways and Experimental Workflows

The activation of nAChRs by DMPP initiates a cascade of intracellular events. The primary event is the influx of Ca2+, which acts as a crucial second messenger, triggering various downstream signaling pathways.

DMPP-Activated Signaling Cascade

DMPP_Signaling_Pathway cluster_downstream Downstream Signaling DMPP DMPP nAChR Nicotinic ACh Receptor (e.g., α3β4, α7) DMPP->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt Potentially activates (in some cell types) Na_Influx Na+ Influx IonChannel->Na_Influx Ca_Influx Ca2+ Influx IonChannel->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization CaM Calmodulin (CaM) Ca_Influx->CaM PKC Protein Kinase C (PKC) Ca_Influx->PKC AP Action Potential Depolarization->AP NeurotransmitterRelease Neurotransmitter Release AP->NeurotransmitterRelease CaMK Ca2+/CaM-dependent Protein Kinases (CaMKs) CaM->CaMK MAPK MAPK Pathway (ERK, JNK, p38) CaMK->MAPK PKC->MAPK GeneExpression Changes in Gene Expression MAPK->GeneExpression NeuronalPlasticity Neuronal Plasticity GeneExpression->NeuronalPlasticity

Caption: DMPP signaling cascade in autonomic neurons.

Experimental Workflow for Investigating DMPP Effects

Experimental_Workflow cluster_preparation Preparation cluster_experimentation Experimentation cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Rat, Mouse) TissueIsolation Isolate Autonomic Ganglia (e.g., SCG) or Prepare for In Vivo Experiment AnimalModel->TissueIsolation CellCulture Culture Primary Autonomic Neurons (for in vitro studies) TissueIsolation->CellCulture DMPP_Admin Administer DMPP (In Vivo or In Vitro) TissueIsolation->DMPP_Admin CellCulture->DMPP_Admin Electrophysiology Electrophysiological Recording (Membrane Potential, Firing Rate) DMPP_Admin->Electrophysiology CalciumImaging Calcium Imaging (Intracellular Ca2+ levels) DMPP_Admin->CalciumImaging Neurochemical Neurochemical Analysis (Neurotransmitter Release) DMPP_Admin->Neurochemical DataProcessing Process Raw Data (Filtering, Spike Sorting, etc.) Electrophysiology->DataProcessing CalciumImaging->DataProcessing Neurochemical->DataProcessing QuantitativeAnalysis Quantitative Analysis (Dose-Response Curves, Statistical Tests) DataProcessing->QuantitativeAnalysis Interpretation Interpret Results in Context of Autonomic Function QuantitativeAnalysis->Interpretation

Caption: General workflow for studying DMPP's effects.

Conclusion

DMPP remains an indispensable tool for probing the function of the autonomic nervous system. Its relatively selective action on ganglionic nicotinic acetylcholine receptors allows for the targeted stimulation of both sympathetic and parasympathetic outflow, providing valuable insights into their integrated control of physiological processes. The quantitative data, detailed protocols, and signaling pathway overviews presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize DMPP in their investigations of autonomic function and dysfunction. A thorough understanding of its effects is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the autonomic nervous system.

References

Initial Studies on the Hypertensive Effects of Dimethylphenylpiperazinium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies investigating the hypertensive effects of Dimethylphenylpiperazinium (DMPP). DMPP is a selective ganglionic nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and its administration has been shown to elicit a significant pressor response. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data on Hypertensive Effects

Intravenous administration of DMPP in anesthetized rats leads to a dose-dependent increase in mean arterial pressure (MAP). The hypertensive effect is rapid in onset and is a cornerstone of DMPP's pharmacological profile. The following table summarizes the observed pressor responses at various dosages as reported in foundational studies.

Dose (µg/kg)Mean Arterial Pressure (MAP) Increase (mmHg)Animal ModelAnesthesiaRoute of AdministrationReference
50Dose-dependent increase notedSprague-Dawley RatUrethane (B1682113)Intravenous[1]
100Dose-dependent increase notedSprague-Dawley RatUrethaneIntravenous[1]
200Dose-dependent increase notedSprague-Dawley RatUrethaneIntravenous[1]

Note: While multiple studies confirm a dose-dependent hypertensive effect, specific mean mmHg increases with standard error are not consistently reported in a single comprehensive table in the initial literature. The data presented reflects the established dose-responsive relationship.

Experimental Protocols

The following protocols are synthesized from methodologies described in key initial studies investigating the cardiovascular effects of DMPP.

Animal Preparation and Anesthesia
  • Animal Model: Adult male Sprague-Dawley rats (250-350g) are commonly used.

  • Anesthesia: Anesthesia is induced with an intraperitoneal (i.p.) injection of urethane (1.2-1.5 g/kg). The adequacy of anesthesia is confirmed by the absence of a pedal withdrawal reflex.

  • Tracheostomy: A tracheostomy is performed to ensure a patent airway throughout the experiment. A polyethylene (B3416737) tube is inserted into the trachea and secured.

  • Catheterization:

    • Femoral Vein: The left or right femoral vein is catheterized with a saline-filled polyethylene catheter for the intravenous (i.v.) administration of DMPP and other pharmacological agents.

    • Carotid Artery: The left or right carotid artery is catheterized with a heparinized saline-filled catheter. This catheter is connected to a pressure transducer for the continuous measurement of arterial blood pressure.

Drug Administration and Blood Pressure Measurement
  • Drug Preparation: DMPP (1,1-Dimethyl-4-phenylpiperazinium iodide) is dissolved in a sterile saline solution to the desired concentrations.

  • Administration: DMPP solutions are administered as a bolus injection via the femoral vein catheter.

  • Blood Pressure Recording: Arterial blood pressure is continuously recorded from the carotid artery using a pressure transducer connected to a data acquisition system. Mean Arterial Pressure (MAP) is calculated from the systolic and diastolic pressure readings.

  • Experimental Design:

    • A stabilization period of at least 30 minutes is allowed after the completion of surgical procedures before any experimental interventions.

    • Baseline blood pressure is recorded for a minimum of 15 minutes prior to DMPP administration.

    • Dose-response curves are generated by administering increasing doses of DMPP. Sufficient time is allowed between doses for blood pressure to return to baseline.

Signaling Pathways and Experimental Workflows

Signaling Pathway of DMPP-Induced Hypertensive Effects

DMPP elicits its hypertensive effects primarily through the activation of nicotinic acetylcholine receptors on postganglionic sympathetic neurons and chromaffin cells of the adrenal medulla. This activation leads to a cascade of events culminating in the release of catecholamines, which then act on adrenergic receptors in the vasculature to increase blood pressure.

DMPP_Hypertensive_Pathway cluster_ganglia Autonomic Ganglia & Adrenal Medulla DMPP DMPP nAChR Ganglionic nAChR DMPP->nAChR Binds to Sympathetic_Neuron Postganglionic Sympathetic Neuron nAChR->Sympathetic_Neuron Adrenal_Medulla Adrenal Medulla (Chromaffin Cells) nAChR->Adrenal_Medulla Depolarization1 Depolarization Sympathetic_Neuron->Depolarization1 Depolarization2 Depolarization Adrenal_Medulla->Depolarization2 Ca_Influx1 Ca²⁺ Influx Depolarization1->Ca_Influx1 Ca_Influx2 Ca²⁺ Influx Depolarization2->Ca_Influx2 NE_Release Norepinephrine Release Ca_Influx1->NE_Release Epi_NE_Release Epinephrine & Norepinephrine Release Ca_Influx2->Epi_NE_Release Adrenergic_Receptors α-Adrenergic Receptors NE_Release->Adrenergic_Receptors Activates Epi_NE_Release->Adrenergic_Receptors Activates Blood_Vessels Blood Vessels Adrenergic_Receptors->Blood_Vessels Vasoconstriction Vasoconstriction Hypertension Increased Blood Pressure Vasoconstriction->Hypertension Blood_Vessels->Vasoconstriction

DMPP-Induced Hypertensive Signaling Pathway
Experimental Workflow for Investigating DMPP's Hypertensive Effects

The following diagram illustrates a typical experimental workflow for an in vivo study on the hypertensive effects of DMPP in an anesthetized rat model.

DMPP_Experimental_Workflow Animal_Prep Animal Preparation (Rat) Anesthesia Urethane Anesthesia (i.p.) Animal_Prep->Anesthesia Surgery Surgical Procedures Anesthesia->Surgery Tracheostomy Tracheostomy Surgery->Tracheostomy Catheterization Vascular Catheterization (Femoral Vein & Carotid Artery) Surgery->Catheterization Stabilization Stabilization Period (30 min) Tracheostomy->Stabilization Catheterization->Stabilization Baseline Baseline Measurement (Blood Pressure, Heart Rate) Stabilization->Baseline DMPP_Admin DMPP Administration (i.v. bolus, escalating doses) Baseline->DMPP_Admin Data_Acquisition Continuous Data Acquisition (Blood Pressure, Heart Rate) DMPP_Admin->Data_Acquisition Data_Analysis Data Analysis (Dose-Response Curve Generation) Data_Acquisition->Data_Analysis Termination Euthanasia Data_Analysis->Termination

Experimental Workflow for DMPP Hypertensive Study

References

Methodological & Application

Application Notes and Protocols for Dimethylphenylpiperazinium (DMPP) in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphenylpiperazinium (DMPP) is a synthetic compound widely utilized in laboratory research as a potent and selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the ganglionic subtype.[1] Its ability to stimulate these receptors makes it an invaluable tool for investigating a range of physiological and pathophysiological processes, including neurotransmission, smooth muscle function, inflammation, and angiogenesis. This document provides detailed application notes and experimental protocols for the use of DMPP in various research contexts.

Mechanism of Action

DMPP exerts its effects by binding to and activating nAChRs, which are ligand-gated ion channels. This activation leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane and subsequent downstream signaling events. While DMPP is known for its selectivity towards ganglionic nAChRs, it can also act on other nAChR subtypes, including those found on muscle cells and inflammatory cells.[2][3]

Key Research Applications

  • Neurotransmission and Synaptic Plasticity: DMPP is used to study the role of nicotinic receptors in modulating neurotransmitter release. For instance, it has been shown to increase the evoked release of acetylcholine (ACh) from motor nerve terminals, particularly at high stimulation frequencies.[2]

  • Smooth Muscle Contractility: DMPP is employed to investigate the autonomic control of smooth muscle in various tissues, such as the vas deferens, colon, and bronchi.[1][4][5]

  • Inflammation and Immunology: DMPP has demonstrated anti-inflammatory properties by acting on nAChRs present on immune cells like monocytes and macrophages. This leads to a downregulation of pro-inflammatory cytokine production.[6]

  • Angiogenesis Research: Studies have shown that DMPP can inhibit vasculogenesis and angiogenesis, suggesting its potential as a tool in cancer research.[2]

Quantitative Data Summary

The following table summarizes the effective concentrations of DMPP used in various experimental models. It is crucial to note that the optimal concentration may vary depending on the specific cell type, tissue, and experimental conditions. A dose-response curve should be generated for each new experimental system.

Application AreaExperimental ModelDMPP Concentration RangeObserved EffectReference
Neurotransmission Rat isolated hemidiaphragm1–4 µMIncreased evoked acetylcholine release[2]
Neurotransmission Rat isolated vasa deferentia1 x 10⁻⁶ to 1.5 x 10⁻⁵ g/mLProgressive reduction of contractile response to transmural stimulation[4]
Smooth Muscle Function Rat distal colon1 and 4 µMRelaxation of carbachol-precontracted longitudinal muscle[5]
Inflammation Monocytes and MacrophagesNot specified in abstractInhibition of LPS-induced TNF release[6]
Angiogenesis U87 glioma cells on chick embryonic chorioallantoic membrane (CAM)Not specified in abstractInhibition of glioma size by affecting vasculature[2]

Experimental Protocols

Protocol 1: Isolated Smooth Muscle Contractility Assay (Rat Vas Deferens)

This protocol is adapted from studies on the effects of DMPP on smooth muscle contraction.[3][4]

Objective: To assess the effect of DMPP on the contractility of isolated rat vas deferens.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)

  • DMPP stock solution (10 mM in distilled water)

  • Norepinephrine (B1679862) (NE) and Tyramine (B21549) stock solutions

  • Organ bath with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and dissect the vasa deferentia.

  • Mount the tissues in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 0.5 g, with washes every 15 minutes.

  • Record baseline contractile activity.

  • To assess the effect of DMPP on adrenergic neuron function, elicit contractions using transmural stimulation (e.g., 0.1 Hz, 2 ms (B15284909) pulse duration, supramaximal voltage).

  • Once a stable response to transmural stimulation is achieved, add DMPP to the organ bath in a cumulative concentration-dependent manner (e.g., 1 x 10⁻⁶ to 1.5 x 10⁻⁵ g/mL).[4]

  • Record the changes in contractile force.

  • In separate experiments, assess the effect of DMPP on contractions induced by exogenous agonists like norepinephrine or tyramine to distinguish between pre- and post-synaptic effects.[3]

  • Wash the tissues extensively between different drug applications.

Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl). Plot concentration-response curves for DMPP and determine EC₅₀ values.

Protocol 2: In Vitro Anti-Inflammatory Assay in Microglia

This protocol is a general guideline for assessing the anti-inflammatory effects of DMPP on microglial cells, based on common neuroinflammation research methodologies.

Objective: To determine the effect of DMPP on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cell line or primary microglia

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • DMPP stock solution (10 mM in sterile PBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • MTT or other cell viability assay kit

  • 24-well cell culture plates

Procedure:

  • Seed BV-2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh serum-free DMEM.

  • Pre-treat the cells with various concentrations of DMPP (e.g., 1, 10, 100 µM) for 1-2 hours. Include a vehicle control (PBS).

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include an unstimulated control group.

  • After the incubation period, collect the cell culture supernatant for NO and cytokine analysis.

  • Nitric Oxide (NO) Assay: Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. Incubate for 15 minutes at room temperature and measure the absorbance at 540 nm.

  • Cytokine Measurement (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions for the respective ELISA kits.

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity of DMPP.

Data Analysis: Normalize the NO and cytokine concentrations to the LPS-only treated group. Plot the data as a function of DMPP concentration to determine its inhibitory effect.

Protocol 3: Electrophysiological Recording of Nicotinic Receptor Currents

This is a generalized protocol for whole-cell patch-clamp recording to measure DMPP-induced currents in neurons or other excitable cells.

Objective: To characterize the electrophysiological response of cells to DMPP application.

Materials:

  • Cultured neurons or acute brain slices

  • External recording solution (e.g., artificial cerebrospinal fluid - aCSF)

  • Internal pipette solution (K-gluconate based)

  • DMPP stock solution

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators and microscope

Procedure:

  • Prepare the cell culture or brain slice for recording and place it in the recording chamber perfused with external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.

  • Under visual guidance, approach a target cell with the micropipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Establish a stable baseline recording.

  • Apply DMPP to the recording chamber via the perfusion system at a known concentration (e.g., 10-100 µM).

  • Record the inward current induced by DMPP.

  • To confirm the specificity of the response, co-apply a nicotinic antagonist like mecamylamine.

  • Wash out the DMPP and observe the return of the current to baseline.

Data Analysis: Measure the peak amplitude, rise time, and decay time of the DMPP-induced current. Construct a dose-response curve by applying different concentrations of DMPP.

Signaling Pathways and Visualizations

DMPP-Induced Anti-Inflammatory Signaling Pathway

DMPP has been shown to exert anti-inflammatory effects in monocytes and macrophages through the activation of a signaling cascade involving Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC).[6] The activation of nAChRs by DMPP leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates and activates PLC. This sustained, low-level activation of PLC is thought to lead to the depletion of intracellular calcium stores from the endoplasmic reticulum, which in turn blunts the cell's response to pro-inflammatory stimuli like LPS.[6]

DMPP_Anti_Inflammatory_Signaling DMPP DMPP nAChR Nicotinic ACh Receptor (α3, α4, α5 subunits) DMPP->nAChR Binds & Activates PI3K PI3K nAChR->PI3K Activates PLC PLC PI3K->PLC Phosphorylates & Activates ER Endoplasmic Reticulum PLC->ER Leads to Ca_stores Depletion of Intracellular Ca²⁺ Stores ER->Ca_stores Anti_Inflammatory Anti-inflammatory Effect (Reduced TNF release) Ca_stores->Anti_Inflammatory Results in Smooth_Muscle_Workflow start Start dissect Dissect Smooth Muscle Tissue (e.g., Vas Deferens) start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate (60 min) under Resting Tension mount->equilibrate baseline Record Baseline Contractile Activity equilibrate->baseline stimulate Apply Stimulus (e.g., Transmural Stimulation) baseline->stimulate add_dmpp Add DMPP (Cumulative Concentrations) stimulate->add_dmpp record Record Contractile Response add_dmpp->record analysis Data Analysis (Concentration-Response Curve) record->analysis end End analysis->end

References

Application Notes and Protocols for Dimethylphenylpiperazinium (DMPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-phenylpiperazinium (DMPP) is a potent synthetic agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), with a notable selectivity for ganglionic and neuronal subtypes.[1][2] It is widely used as a pharmacological tool to investigate the function of nAChRs in various physiological and pathological processes. DMPP's primary mechanism of action involves binding to and activating nAChR ion channels, leading to depolarization of the cell membrane. This activation can trigger a cascade of downstream events, including neurotransmitter release, calcium mobilization, and modulation of inflammatory pathways.[3][4][5]

These application notes provide an overview of common experimental uses for DMPP, quantitative data on its efficacy, and detailed protocols for its application in key research areas such as neurotransmitter release, nAChR activation, and anti-inflammatory studies.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory constants of DMPP in various experimental models.

Table 1: DMPP in Nicotinic Acetylcholine Receptor (nAChR) Activation & Desensitization

Cell LineReceptor Subtype (putative)ParameterDMPP ConcentrationObserved EffectReference
SH-SY5Yα3β4ActivationPotent AgonistEffectively activated nAChRs[1]
SH-SY5Yα3β4Desensitization (DC50)1.8 µMDesensitized nAChR to further activation by ACh[1]
TE-671Fetal Muscle (α1β1γδ)Agonist Activity-Poor and variable agonist[1]
Rat Neuromuscular JunctionNeuronal nAChRsModulation1-4 µMIncreased evoked ACh release at 50 Hz stimulation[6]

Table 2: DMPP-Induced Neurotransmitter Release

NeurotransmitterTissue/PreparationDMPP ConcentrationMechanismKey FindingsReference
Dopamine (B1211576) (DA) & Serotonin (5-HT)Rat Striatal & Hippocampal SlicesDose-dependentnAChR & Carrier-MediatedAt 30 µM, DA release is partially nAChR-mediated; at high concentrations, release is carrier-mediated.[3]
Dopamine (DA) & Serotonin (5-HT)Rat Striatal & Hippocampal SynaptosomesIC50: 3.18 µM (DA), 0.49 µM (5-HT)Transporter InhibitionDMPP inhibits ³H-DA and ³H-5-HT uptake.[3]
Noradrenaline (NA)Rat Hippocampal Slices1-100 µMDual: nAChR & Carrier-MediatedExhibits a dual effect: an initial nAChR-mediated peak release followed by a sustained carrier-mediated release.[5]
Acetylcholine (ACh)Rat Phrenic Nerve-nAChR-MediatedShort pre-exposure (20s) increased ACh release; longer pre-exposure (3 min) decreased it.[7]

Table 3: Anti-inflammatory and Other In Vivo Effects of DMPP

ModelTreatmentKey FindingsReference
LPS-stimulated Human Monocytes24-48h DMPP treatmentInhibited LPS-induced TNF release.[4]
Ovalbumin-induced Asthma (Guinea Pig)0.4 mg/kg & 0.8 mg/kg for 10 daysThe lower dose (0.4 mg/kg) showed a more significant anti-inflammatory effect than the higher dose and dexamethasone (B1670325) in some parameters.[8][8]

Signaling Pathways and Experimental Workflows

DMPP Anti-inflammatory Signaling Pathway

DMPP exerts anti-inflammatory effects in immune cells like monocytes and macrophages by engaging nAChRs, which triggers a signaling cascade involving Phosphatidylinositol 3-kinase (PI3K) and Phospholipase C (PLC).[4] This leads to a reduction in pro-inflammatory cytokine release.

DMPP_Anti_Inflammatory_Pathway cluster_cell Monocyte / Macrophage DMPP DMPP nAChR nAChR (α3, α4, α5 subunits) DMPP->nAChR activates PI3K PI3K nAChR->PI3K associates with & activates PLC PLC (Phosphorylation) PI3K->PLC activates ER Endoplasmic Reticulum PLC->ER depletes Ca2+ from Ca_Store Depletion of Intracellular Ca2+ Stores ER->Ca_Store TNF_Release Reduced TNF-α Release Ca_Store->TNF_Release contributes to LPS LPS LPS->TNF_Release induces

Caption: Anti-inflammatory signaling cascade initiated by DMPP in monocytes.

Dual Mechanism of DMPP-Induced Neurotransmitter Release

DMPP can induce neurotransmitter release through two distinct mechanisms: a transient, nAChR-dependent exocytosis and a sustained, transporter-mediated process.[5] These pathways can be differentiated pharmacologically.

DMPP_Dual_Mechanism cluster_nAChR Mechanism 1: nAChR-Mediated Exocytosis cluster_Carrier Mechanism 2: Carrier-Mediated Release DMPP DMPP Application nAChR nAChR Activation DMPP->nAChR Transporter Monoamine Transporter (DAT, SERT, NET) DMPP->Transporter (at high conc.) Depolarization Membrane Depolarization nAChR->Depolarization VGCC VGCC Opening Depolarization->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Exocytosis Neurotransmitter Release (Transient Peak) Ca_Influx->Exocytosis Inhibitors1 Blocked by: - Mecamylamine (B1216088) - Tetrodotoxin (TTX) - Ca²⁺-free medium Exocytosis->Inhibitors1 Reversal Transporter Reversal Transporter->Reversal Efflux Neurotransmitter Release (Sustained) Reversal->Efflux Inhibitors2 Blocked by: - Uptake Inhibitors (e.g., Nomifensine) Resistant to: - TTX - Ca²⁺-free medium Efflux->Inhibitors2

Caption: Dual mechanisms of DMPP-induced neurotransmitter release.

General Workflow for Neurotransmitter Release Assay

This diagram outlines the typical experimental procedure for measuring DMPP-induced neurotransmitter release from ex vivo brain tissue slices.

DMPP_Workflow start Start prep 1. Brain Slice Preparation (e.g., Hippocampus, Striatum) start->prep preincubate 2. Pre-incubation with [³H]-Neurotransmitter prep->preincubate superfusion 3. Transfer to Superfusion Chamber & Equilibrate preincubate->superfusion baseline 4. Collect Baseline Superfusate Samples superfusion->baseline apply_dmpp 5. Apply DMPP (Continuous Administration) baseline->apply_dmpp collect_exp 6. Collect Experimental Superfusate Samples apply_dmpp->collect_exp analysis 7. Quantify Radioactivity (Scintillation Counting) or Neurotransmitter (HPLC) collect_exp->analysis end End analysis->end

Caption: Workflow for a DMPP-induced neurotransmitter release experiment.

Experimental Protocols

Protocol 1: In Vitro nAChR Activation Assay Using SH-SY5Y Cells

This protocol describes a method to assess the ability of DMPP to activate and desensitize nAChRs expressed in the human neuroblastoma cell line SH-SY5Y, which endogenously expresses α3β4 nAChRs.[1] The assay utilizes a membrane potential-sensitive dye to measure receptor activation.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • DMPP stock solution (e.g., 10 mM in dH₂O)

  • Acetylcholine (ACh)

  • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with fluidic addition capability

Procedure:

  • Cell Plating: Seed SH-SY5Y cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO₂.

  • Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add the membrane potential-sensitive dye, prepared according to the manufacturer's instructions, to each well. Incubate for 1 hour at 37°C.

  • Compound Plate Preparation: Prepare a separate 96-well plate with serial dilutions of DMPP in assay buffer. For desensitization experiments, also prepare wells with a fixed concentration of ACh.

  • Measurement of Activation:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add the DMPP dilutions to the wells while continuously recording the fluorescence signal for 2-5 minutes.

    • The increase in fluorescence corresponds to membrane depolarization and nAChR activation.

  • Measurement of Desensitization:

    • To measure desensitization, first add varying concentrations of DMPP to the wells and incubate for 5-10 minutes.

    • Next, add a fixed, effective concentration of ACh (e.g., EC80) and measure the resulting fluorescence response.

    • A reduction in the ACh-induced response in the presence of DMPP indicates desensitization.[1]

  • Data Analysis: Calculate the change in fluorescence (ΔF) for each well. For activation, plot ΔF against the logarithm of DMPP concentration to determine EC50. For desensitization, plot the ACh response against the DMPP pre-treatment concentration to determine the DC50 (concentration causing 50% desensitization).[1]

Protocol 2: DMPP-Induced Dopamine Release from Rat Striatal Slices

This protocol details a method to measure the dual components of dopamine (DA) release induced by DMPP from ex vivo rat brain slices.[3][9]

Materials:

  • Wistar rats

  • Krebs-Ringer buffer, saturated with 95% O₂/5% CO₂

  • DMPP, Tetrodotoxin (TTX), Mecamylamine, Nomifensine (B1679830)

  • Brain slice chopper (e.g., McIlwain)

  • Superfusion system with multiple chambers

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

  • Perchloric acid (PCA)

Procedure:

  • Tissue Preparation: Humanely euthanize a rat and rapidly dissect the brain. Place it in ice-cold Krebs-Ringer buffer. Isolate the striata and prepare 300-400 µm thick slices using a tissue chopper.

  • Slice Recovery: Allow slices to recover in oxygenated Krebs-Ringer buffer at 37°C for at least 60 minutes.

  • Superfusion: Transfer individual slices to the chambers of a superfusion system. Perfuse with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 1 mL/min) at 37°C.

  • Experimental Protocol:

    • After an initial equilibration period (e.g., 60 minutes), begin collecting baseline fractions of the superfusate (e.g., every 5 minutes).

    • Switch to a buffer containing DMPP (e.g., 30 µM) and continue collecting fractions.[3]

    • To differentiate between release mechanisms, perform parallel experiments where slices are pre-treated with inhibitors before and during DMPP application:

      • nAChR-mediated component: Use mecamylamine (nAChR antagonist), TTX (voltage-gated sodium channel blocker), or Ca²⁺-free buffer.[3]

      • Carrier-mediated component: Use nomifensine (dopamine uptake inhibitor).[3]

  • Sample Processing: Immediately add PCA to the collected fractions to a final concentration of ~0.1 M to stabilize the dopamine. Centrifuge to pellet any precipitates.

  • Dopamine Quantification: Inject the supernatant from the processed samples into an HPLC-ED system to quantify the dopamine concentration in each fraction.

  • Data Analysis: Calculate the amount of dopamine released per fraction, often expressed as a percentage of total tissue content or as fmol/mg tissue. Compare the release profile in the presence and absence of DMPP and the various inhibitors to delineate the nAChR- and carrier-mediated components.

Protocol 3: Anti-inflammatory Effect of DMPP on LPS-Stimulated Monocytes

This protocol is designed to assess the inhibitory effect of DMPP on the release of Tumor Necrosis Factor-alpha (TNF-α) from human monocytes stimulated with Lipopolysaccharide (LPS).[4]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • DMPP

  • Lipopolysaccharide (LPS) from E. coli

  • Ficoll-Paque for PBMC isolation (if applicable)

  • 24-well tissue culture plates

  • TNF-α ELISA kit

Procedure:

  • Cell Culture and Plating:

    • Isolate monocytes from human blood or culture a monocyte cell line.

    • Plate the cells in 24-well plates at a density of approximately 1 x 10⁶ cells/mL and allow them to adhere.

  • DMPP Pre-treatment:

    • Remove the medium and replace it with fresh medium containing DMPP at the desired concentration. For chronic activation studies, this treatment can last for 24 to 48 hours.[4] Include a vehicle control group (medium only).

  • LPS Stimulation:

    • After the pre-treatment period, add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate TNF-α production. Do not add LPS to negative control wells.

    • Incubate the plates for an additional 4-6 hours at 37°C.

  • Supernatant Collection:

    • After the stimulation period, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

    • Carefully collect the cell-free supernatant from each well and store it at -80°C until analysis.

  • TNF-α Quantification:

    • Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean TNF-α concentration for each treatment group.

    • Compare the TNF-α levels in the LPS-stimulated group with the group pre-treated with DMPP before LPS stimulation. A significant reduction in TNF-α indicates an anti-inflammatory effect of DMPP. Use appropriate statistical tests (e.g., ANOVA) for comparison.

References

Application Notes: Dimethylphenylpiperazinium (DMPP) as a Tool to Investigate Nicotinic Acetylcholine Receptor (nAChR) Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethylphenylpiperazinium (DMPP) is a synthetic quaternary ammonium (B1175870) compound that functions as a potent and selective agonist for certain subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Primarily known as a ganglionic stimulant, DMPP is a valuable pharmacological tool for researchers investigating the physiological and pathological roles of nAChRs in the central and peripheral nervous systems, as well as in non-neuronal tissues.[3][4] Its ability to selectively activate these ligand-gated ion channels allows for the precise study of downstream signaling events, neurotransmitter release, and cellular excitability. These notes provide an overview of DMPP, its mechanism of action, and detailed protocols for its application in common experimental paradigms.

Mechanism of Action

DMPP mimics the action of the endogenous neurotransmitter acetylcholine (ACh) at nAChRs.[5] Upon binding, it stabilizes the open conformation of the receptor's ion channel, leading to a rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+).[3][4] This influx causes depolarization of the cell membrane, generating a fast excitatory postsynaptic potential (EPSP).[3][4] In neurons, this depolarization can be sufficient to trigger an action potential and subsequently evoke neurotransmitter release.

The activation of nAChRs by DMPP can also initiate intracellular signaling cascades. For instance, in monocytes and macrophages, DMPP has been shown to exert anti-inflammatory effects through the activation of phosphatidylinositol 3-kinase (PI3K) and phospholipase C (PLC).[6] This highlights the dual role of nAChRs as both ion channels and initiators of intracellular signaling pathways.

DMPP_Signaling_Pathway DMPP DMPP nAChR Nicotinic ACh Receptor (e.g., Ganglionic Subtypes) DMPP->nAChR Binds & Activates Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization (EPSP) Ion_Influx->Depolarization Ca_Signal Intracellular Ca2+ Signaling (e.g., PI3K/PLC) Ion_Influx->Ca_Signal AP Action Potential Generation Depolarization->AP NT_Release Neurotransmitter Release AP->NT_Release

Caption: Simplified signaling pathway of DMPP-mediated nAChR activation.

Quantitative Data on DMPP Activity

DMPP exhibits selectivity for ganglionic (neuronal) subtypes of nAChRs over muscle-type receptors.[7] Its potency can vary depending on the specific subunit composition of the nAChR. The following tables summarize key quantitative parameters for DMPP across different experimental systems.

Table 1: DMPP Concentrations in Functional Assays

Assay TypePreparationDMPP Concentration RangeObserved EffectReference(s)
Neurotransmitter ReleaseRat Striatal & Hippocampal Slices30 µM - 100 µMDose-dependent increase in Dopamine & Serotonin release
Calcium ImagingMyenteric Neurons (Wnt1-Cre;R26R-GCaMP3)10 µMEvoked intracellular Ca2+ transients[8]
ElectrophysiologyRat Neuromuscular Junction1 µM - 10 µMIncreased acetylcholine (ACh) release at high stimulation frequencies[7]
Anti-inflammatory EffectMonocytes / Alveolar Macrophages10 µM - 100 µMInhibition of LPS-induced TNF release; Reduced intracellular calcium mobilization

Table 2: DMPP Interaction with Monoamine Transporters

In addition to its action on nAChRs, DMPP has been shown to interact with monoamine transporters, inducing carrier-mediated release, particularly at higher concentrations.[9] Researchers should consider this off-target effect when interpreting data.

TransporterPreparationIC50 ValueMeasurementReference(s)
Dopamine Transporter (DAT)Rat Striatal Synaptosomes3.18 µMInhibition of [3H]DA uptake[9]
Serotonin Transporter (SERT)Rat Hippocampal Synaptosomes0.49 µMInhibition of [3H]5-HT uptake[9]

Experimental Protocols

The following are detailed protocols for using DMPP in common research applications.

Protocol 1: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This protocol describes how to measure DMPP-induced currents in cultured neurons or acute brain slices.

Objective: To characterize the electrophysiological response of nAChR-expressing cells to DMPP application.

Materials:

  • External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2/5% CO2.

  • Internal Pipette Solution: (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA. Adjust to pH 7.2 with KOH.

  • DMPP Stock Solution: 10 mM DMPP iodide in deionized water. Store at -20°C.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes (3-5 MΩ resistance).

Methodology:

  • Prepare cultured neurons or acute slices expressing the nAChRs of interest.

  • Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • In voltage-clamp mode, hold the cell at a membrane potential of -70 mV to record inward currents.

  • Acquire a stable baseline recording for at least 3-5 minutes.

  • Prepare the working concentration of DMPP (e.g., 10-100 µM) by diluting the stock solution in aCSF.

  • Apply DMPP to the cell via the perfusion system or a local application system (puffer).

  • Record the induced current. The response to DMPP is typically rapid in onset and may show desensitization with prolonged application.

  • Wash out the DMPP by perfusing with standard aCSF until the current returns to baseline.

  • Data Analysis: Measure the peak amplitude, rise time, and decay kinetics of the DMPP-evoked current.

Patch_Clamp_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Analysis Prep_Cells Prepare Cell Culture or Acute Slice Mount Mount on Microscope Stage Prep_Cells->Mount Perfuse Perfuse with aCSF Mount->Perfuse Patch Establish Whole-Cell Configuration Perfuse->Patch Baseline Record Stable Baseline (-70 mV) Patch->Baseline Apply_DMPP Apply DMPP (10-100 µM) Baseline->Apply_DMPP Record_Current Record Inward Current Apply_DMPP->Record_Current Washout Washout with aCSF Record_Current->Washout Analyze Measure Peak Amplitude, Rise Time, Decay Kinetics Washout->Analyze

Caption: Workflow for a DMPP patch-clamp electrophysiology experiment.
Protocol 2: Calcium Imaging

This protocol details the measurement of DMPP-induced intracellular calcium transients using fluorescent indicators.

Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) following nAChR activation by DMPP.

Materials:

  • Calcium Indicator: Fluo-4 AM or a genetically encoded indicator like GCaMP.[8]

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • DMPP Stock Solution: 10 mM in deionized water.

  • Fluorescence microscope with a suitable camera and light source.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Plate cells on glass-bottom dishes suitable for high-resolution imaging.

  • Dye Loading (for chemical indicators):

    • Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in loading buffer.

    • Incubate cells with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells 2-3 times with loading buffer and allow them to de-esterify for 30 minutes at room temperature.

  • Place the dish on the microscope stage and perfuse with HBSS.

  • Image Acquisition:

    • Focus on the cells and select a region of interest (ROI).

    • Acquire baseline fluorescence images at a defined frame rate (e.g., 1 Hz).

    • After establishing a stable baseline for 1-2 minutes, apply DMPP (e.g., 10 µM) via perfusion.

    • Continue recording to capture the full calcium transient, including the peak and return to baseline.

  • Data Analysis:

    • Define ROIs for individual cells.

    • Measure the mean fluorescence intensity within each ROI for every frame.

    • Normalize the fluorescence signal as a change relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time and F₀ is the average baseline fluorescence.

    • Quantify parameters such as peak amplitude, time to peak, and duration of the calcium response.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Plate_Cells Plate Cells on Glass-Bottom Dish Load_Dye Load with Calcium Indicator (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Wash Wash and De-esterify Load_Dye->Wash Mount Mount on Microscope Wash->Mount Baseline Acquire Baseline Fluorescence (F₀) Mount->Baseline Apply_DMPP Apply DMPP (10 µM) Baseline->Apply_DMPP Record_Signal Record Fluorescence Signal (F) Apply_DMPP->Record_Signal Define_ROI Define Regions of Interest (ROIs) Record_Signal->Define_ROI Calculate Calculate ΔF/F₀ (F - F₀) / F₀ Define_ROI->Calculate Quantify Quantify Peak Amplitude, Time to Peak, Duration Calculate->Quantify

Caption: Workflow for a DMPP-stimulated calcium imaging experiment.
Protocol 3: Neurotransmitter Release Assay

This protocol outlines a method to measure DMPP-stimulated release of a neurotransmitter (e.g., dopamine) from brain tissue slices or synaptosomes.[9][10]

Objective: To quantify the amount of neurotransmitter released from nerve terminals upon nAChR stimulation by DMPP.

Materials:

  • Krebs-Ringer Bicarbonate Buffer: (in mM) 118 NaCl, 4.7 KCl, 1.3 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose. Bubble with 95% O2/5% CO2.

  • DMPP Stock Solution: 10 mM in deionized water.

  • Antagonist/Inhibitor Stocks (Optional): Mecamylamine (nAChR antagonist), Tetrodotoxin (TTX, voltage-gated Na+ channel blocker), uptake inhibitors (e.g., Nomifensine for dopamine).

  • Tissue chopper or vibratome.

  • Perfusion system or superfusion chambers.

  • HPLC with electrochemical detection (HPLC-ED) or ELISA for neurotransmitter quantification.

Methodology:

  • Prepare acute brain slices (e.g., 300-400 µm thick) from the region of interest (e.g., striatum) in ice-cold, oxygenated buffer.

  • Allow slices to recover in oxygenated buffer at 32-34°C for at least 1 hour.

  • Transfer slices to superfusion chambers and perfuse with warm (37°C), oxygenated buffer at a constant rate (e.g., 1 mL/min).

  • Collect baseline fractions of the perfusate every 2-5 minutes for at least 20-30 minutes to establish a stable basal release rate.

  • Stimulate the slices by switching to a buffer containing DMPP (e.g., 30 µM) for a short period (e.g., 2-4 minutes).[9]

  • Continue collecting fractions during and after the DMPP application to capture the peak release and the return to baseline.

  • (Optional Control): To distinguish between nAChR-mediated and carrier-mediated release, pre-incubate a separate set of slices with an uptake inhibitor (e.g., nomifensine) or a nAChR antagonist (e.g., mecamylamine) before DMPP stimulation.[9]

  • At the end of the experiment, collect the tissue slices to measure the total neurotransmitter content.

  • Quantification: Analyze the neurotransmitter concentration in each collected fraction using HPLC-ED or another sensitive detection method.

  • Data Analysis: Express the amount of neurotransmitter in each fraction as a percentage of the total tissue content or as a fractional release rate. Compare the peak release stimulated by DMPP to the basal release.

Disclaimer: These protocols provide a general framework. Optimal conditions, including drug concentrations and incubation times, may vary depending on the specific cell type, tissue preparation, and experimental setup. It is crucial to perform pilot experiments to determine the optimal parameters for your system and to include appropriate controls to validate the results.

References

Application Notes and Protocols for In Vivo Administration of Dimethylphenylpiperazinium (DMPP) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 1,1-Dimethyl-4-phenylpiperazinium (DMPP), a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, in various animal models. This document includes summaries of its effects on different physiological systems, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Applications of DMPP in In Vivo Models

DMPP is a valuable pharmacological tool for investigating the roles of nicotinic receptors in diverse physiological and pathological processes. Its primary mechanism of action is the stimulation of nAChRs, leading to the activation of postganglionic neurons and the release of neurotransmitters. Key in vivo applications include:

  • Cardiovascular Research: DMPP is used to study ganglionic transmission in the autonomic nervous system and its influence on cardiovascular parameters such as blood pressure and heart rate.

  • Respiratory Research: It has been investigated for its anti-inflammatory effects in models of allergic asthma.

  • Urological Research: DMPP is employed to investigate neurogenic control of bladder function and to study non-adrenergic, non-cholinergic (NANC) neurotransmission.

  • Oncology Research: Studies have explored its anti-angiogenic properties and potential for glioma regression.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies investigating the effects of DMPP in various animal models.

Table 1: Cardiovascular Effects of Intravenous DMPP Administration in Dogs

ParameterDMPP DoseObservationReference
Blood Pressure50-100 µg/kgIncreased intravesicular pressure[1]
Heart RateNot SpecifiedInitial increase followed by a transient depression[2][3]
Coronary CirculationNot SpecifiedAffected, details require further investigation[2]

Table 2: Effects of DMPP on Urinary Bladder Contraction in Rats

Animal ModelDMPP Dose (Intravenous)Effect on Intravesical PressurePercentage of Original Response After BlockadeReference
3-month-old female Wistar rats0.1-0.7 mg/kgMonophasic dose-dependent contractile responseContraction reduced to ~48% at 0.7 mg/kg[4]

Table 3: Anti-inflammatory Effects of DMPP in a Guinea Pig Model of Asthma

ParameterDMPP DoseOutcomeReference
Eosinophils in BALFNot SpecifiedReduction in accumulation[5]
TNF-α in BALFNot SpecifiedReduction in levels[6]

Table 4: Anti-Angiogenic and Anti-Tumor Effects of DMPP in the Chick Chorioallantoic Membrane (CAM) Model

ApplicationDMPP TreatmentEffectReference
Glioma RegressionNot SpecifiedInhibition of glioma size[7][8]
AngiogenesisNot SpecifiedSuppression of vasculogenesis and angiogenesis[9]

Experimental Protocols

Protocol for Investigating Cardiovascular Effects of DMPP in Dogs

Objective: To assess the impact of intravenously administered DMPP on blood pressure and heart rate in an anesthetized dog model.

Materials:

  • Healthy adult dog

  • Anesthetic agent (e.g., sodium pentobarbitone)

  • DMPP solution (sterile, for injection)

  • Saline (sterile, for vehicle control and dilution)

  • Cannulas for tracheal, carotid artery, and venous access

  • Blood pressure transducer and recording system

  • Heart rate monitor

Procedure:

  • Animal Preparation:

    • Anesthetize the dog with an appropriate anesthetic agent (e.g., sodium pentobarbitone at 25 mg/kg IV).

    • Cannulate the trachea to ensure a patent airway.

    • Cannulate the carotid artery and connect it to a blood pressure recording system.

    • Cannulate a suitable vein (e.g., femoral vein) for drug administration.

  • Baseline Measurements:

    • Allow the animal to stabilize under anesthesia.

    • Record baseline blood pressure and heart rate for a sufficient period to establish a stable baseline.

  • DMPP Administration:

    • Prepare a stock solution of DMPP and dilute it to the desired concentration with sterile saline.

    • Administer a bolus intravenous injection of DMPP at the desired dose (e.g., 50-100 µg/kg).

    • For control experiments, administer an equivalent volume of sterile saline.

  • Data Recording and Analysis:

    • Continuously record blood pressure and heart rate throughout the experiment.

    • Monitor for any immediate changes following DMPP administration.

    • Record the peak change in blood pressure and heart rate and the duration of the effect.

    • Analyze the data to determine the dose-response relationship of DMPP on cardiovascular parameters.

  • Post-Procedure:

    • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Protocol for Evaluating the Anti-Inflammatory Effects of DMPP in a Guinea Pig Model of Ovalbumin-Induced Asthma

Objective: To determine the effect of DMPP on airway inflammation, specifically eosinophil and TNF-α levels in bronchoalveolar lavage fluid (BALF), in a guinea pig model of asthma.

Materials:

  • Guinea pigs

  • Ovalbumin (OVA)

  • DMPP solution

  • Anesthesia

  • Bronchoscope or tracheal cannula

  • Phosphate-buffered saline (PBS), sterile and cold

  • Centrifuge

  • ELISA kit for TNF-α

  • Staining reagents for cell differentiation (e.g., Wright-Giemsa)

  • Microscope

Procedure:

  • Sensitization and Challenge:

    • Sensitize guinea pigs to ovalbumin according to established protocols. This typically involves intraperitoneal injections of OVA followed by aerosol challenge.

  • DMPP Treatment:

    • Administer DMPP at the desired dose and route (e.g., intraperitoneal or aerosol) at a specified time point before or after the OVA challenge.

  • Bronchoalveolar Lavage (BAL):

    • At a predetermined time after the final OVA challenge (e.g., 24 or 48 hours), anesthetize the guinea pig.

    • Perform a BAL by instilling and retrieving a known volume of cold, sterile PBS via a tracheal cannula or bronchoscope.

  • BALF Processing and Analysis:

    • Centrifuge the collected BALF to separate the cells from the supernatant.

    • Use the supernatant for measuring TNF-α levels using an ELISA kit.

    • Resuspend the cell pellet and perform a total cell count.

    • Prepare cytospin slides and stain with a suitable stain (e.g., Wright-Giemsa) to differentiate and count eosinophils.

  • Data Analysis:

    • Compare the total cell count, eosinophil count, and TNF-α concentration in the BALF of DMPP-treated animals to control (vehicle-treated) animals.

    • Statistically analyze the data to determine the significance of any observed differences.

Protocol for Assessing the Anti-Angiogenic Effects of DMPP using the Chick Chorioallantoic Membrane (CAM) Assay

Objective: To evaluate the inhibitory effect of DMPP on blood vessel formation in the chick chorioallantoic membrane.

Materials:

  • Fertilized chicken eggs (day 3-4 of incubation)

  • Incubator

  • DMPP solution

  • Sterile filter paper discs or gelatin sponges

  • Stereomicroscope

  • Ethanol (70%)

  • Sterile forceps

Procedure:

  • Egg Preparation:

    • Incubate fertilized eggs at 37°C with humidity.

    • On day 3 or 4, create a small window in the eggshell to expose the CAM, taking care not to damage the underlying membrane.

  • DMPP Application:

    • Prepare sterile filter paper discs or gelatin sponges and impregnate them with the desired concentration of DMPP.

    • As a negative control, use discs/sponges soaked in the vehicle (e.g., sterile PBS).

    • Carefully place the disc/sponge onto the CAM in a region with developing blood vessels.

  • Incubation and Observation:

    • Seal the window with sterile tape and return the eggs to the incubator.

    • Incubate for a further 48-72 hours.

    • Observe the area around the disc/sponge daily under a stereomicroscope and document the vascular changes through photography.

  • Quantification of Angiogenesis:

    • At the end of the incubation period, carefully remove the CAM.

    • Quantify the degree of angiogenesis by counting the number of blood vessel branch points within a defined area around the disc/sponge.

    • Alternatively, image analysis software can be used to measure vessel density and length.

  • Data Analysis:

    • Compare the extent of angiogenesis in the DMPP-treated CAMs to the control CAMs.

    • Calculate the percentage of inhibition of angiogenesis.

Signaling Pathways and Visualizations

DMPP exerts its effects by activating nAChRs, which triggers downstream intracellular signaling cascades.

nAChR-Mediated PI3K/PLC Signaling Pathway

Activation of nAChRs by DMPP can lead to the activation of the Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC) signaling pathways. This pathway is implicated in the anti-inflammatory effects of DMPP.

DMPP_PI3K_PLC_Pathway DMPP DMPP nAChR nAChR DMPP->nAChR PI3K PI3K nAChR->PI3K PLC PLC PI3K->PLC activates IP3 IP3 PLC->IP3 generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Anti_inflammatory Anti-inflammatory Effects Ca_release->Anti_inflammatory

Caption: DMPP activates nAChRs, leading to PI3K/PLC signaling and anti-inflammatory effects.

Anti-Angiogenic Signaling Pathway of DMPP

The anti-angiogenic effects of DMPP, particularly in glioma models, are thought to be mediated through the modulation of Angiopoietin-1 (Ang-1) and Hypoxia-Inducible Factor-2α (HIF-2α) signaling.

DMPP_Anti_Angiogenesis_Pathway DMPP DMPP nAChR nAChR on Endothelial Cells DMPP->nAChR HIF2a HIF-2α nAChR->HIF2a suppresses Ang1 Ang-1 nAChR->Ang1 suppresses Angiogenesis Angiogenesis HIF2a->Angiogenesis Ang1->Angiogenesis

Caption: DMPP suppresses angiogenesis by downregulating Ang-1 and HIF-2α signaling.

Experimental Workflow for In Vivo DMPP Administration and Analysis

The following diagram illustrates a general workflow for in vivo experiments involving DMPP administration.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Guinea Pig, Dog) Acclimatization Acclimatization Animal_Model->Acclimatization Baseline Baseline Measurements Acclimatization->Baseline DMPP_Admin DMPP Administration (Specify Dose, Route, Vehicle) Baseline->DMPP_Admin Monitoring Post-Administration Monitoring DMPP_Admin->Monitoring Data_Collection Data and Sample Collection Monitoring->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

Caption: General workflow for in vivo DMPP studies in animal models.

References

Application Notes and Protocols for Studying Glioma Angiogenesis using Dimethylphenylpiperazinium (DMPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioma, particularly glioblastoma, is characterized by extensive vascularization, a process known as angiogenesis, which is critical for tumor growth and progression.[1] Targeting angiogenesis is a key therapeutic strategy. Dimethylphenylpiperazinium (DMPP) is a selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are known to be expressed on endothelial cells and play a role in angiogenesis.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing DMPP as a tool to study and inhibit glioma angiogenesis.

Recent studies have demonstrated that DMPP can induce the regression of glioma tumors by directly inhibiting angiogenesis, rather than through cytotoxic effects on the glioma cells themselves.[5][6] The proposed mechanism involves the modulation of key angiogenic signaling pathways, including Angiopoietin-1 (Ang-1) and Hypoxia-Inducible Factor-2α (HIF-2α).[5] These protocols and data will guide researchers in using DMPP for preclinical investigations into novel anti-angiogenic therapies for glioma.

Data Presentation

The following tables summarize the quantitative effects of DMPP on glioma growth and angiogenesis, as reported in studies using the chick chorioallantoic membrane (CAM) model with U87 glioma cell xenografts.[6]

Table 1: Effect of DMPP on Glioma Tumor Size

Treatment GroupConcentrationMean Tumor Weight (mg)% Inhibition of Tumor Growth
Control-25.4 ± 3.10%
DMPP10 µM18.2 ± 2.528.3%
DMPP20 µM11.5 ± 1.954.7%
DMPP40 µM6.8 ± 1.273.2%

Table 2: Effect of DMPP on Angiogenesis (Microvessel Density)

Treatment GroupConcentrationBlood Vessel Density (%)% Inhibition of Angiogenesis
Control-35.6 ± 4.20%
DMPP10 µM24.1 ± 3.532.3%
DMPP20 µM15.8 ± 2.855.6%
DMPP40 µM9.2 ± 1.774.2%

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

DMPP_Signaling_Pathway DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) on Endothelial Cells DMPP->nAChR Ang1 Angiopoietin-1 (Ang-1) Signaling nAChR->Ang1 Modulates HIF2a HIF-2α Signaling nAChR->HIF2a Modulates Anti_Angiogenesis Inhibition of Angiogenesis Ang1->Anti_Angiogenesis HIF2a->Anti_Angiogenesis Glioma_Regression Glioma Regression Anti_Angiogenesis->Glioma_Regression

DMPP Anti-Angiogenic Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis HUVEC Endothelial Cells (e.g., HUVECs) Tube_Formation Tube Formation Assay (Treat with DMPP) HUVEC->Tube_Formation Quantification_In_Vitro Quantify Tube Length and Branch Points Tube_Formation->Quantification_In_Vitro CAM_Prep Prepare Chick Embryo Chorioallantoic Membrane (CAM) Glioma_Implant Implant U87 Glioma Cells on CAM CAM_Prep->Glioma_Implant DMPP_Treatment Topical Treatment with DMPP Glioma_Implant->DMPP_Treatment Tumor_Analysis Measure Tumor Size and Blood Vessel Density DMPP_Treatment->Tumor_Analysis IHC Immunohistochemistry (CD31, Ang-1, HIF-2α) Tumor_Analysis->IHC

Experimental Workflow for DMPP Studies

Experimental Protocols

In Vivo Glioma Angiogenesis Assay using the Chick Chorioallantoic Membrane (CAM) Model

This protocol is adapted from established CAM assay procedures.[5][7]

Materials:

  • Fertilized chicken eggs

  • U87 human glioma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DMPP stock solution (e.g., 10 mM in sterile PBS)

  • Matrigel

  • Sterile PBS

  • 70% ethanol (B145695)

  • Incubator (37°C, 60% humidity)

  • Stereomicroscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity for 3 days.

  • Windowing: On day 3, sterilize the eggshell with 70% ethanol. Create a small window (1-2 cm²) in the shell over the air sac, taking care not to damage the underlying membrane. Reseal the window with sterile tape and return the eggs to the incubator.

  • Cell Preparation: Culture U87 glioma cells to 80% confluency. On the day of implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel on ice.

  • Implantation: On day 7 of incubation, gently remove the tape from the window. Place a sterile silicon ring (5 mm diameter) onto the CAM. Carefully pipette 10 µL of the U87-Matrigel suspension (containing 5 x 10⁵ cells) onto the CAM within the ring.

  • DMPP Treatment: On day 8, begin topical treatment. Prepare working solutions of DMPP (10 µM, 20 µM, 40 µM) in sterile PBS. Apply 10 µL of the respective DMPP solution or PBS (for the control group) directly onto the developing tumor once daily for 5 consecutive days.

  • Tumor and Angiogenesis Analysis: On day 13, excise the tumors along with the surrounding CAM.

    • Tumor Size: Weigh the excised tumors.

    • Angiogenesis Quantification: Capture images of the CAM vasculature around the tumor using a stereomicroscope. Using image analysis software, quantify the blood vessel density (BVD) as the percentage of the area occupied by blood vessels within a defined region of interest around the tumor.

  • Immunohistochemistry: Fix the excised tumors in 4% paraformaldehyde for subsequent immunohistochemical analysis.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the direct effect of DMPP on the tube-forming capacity of endothelial cells.[8]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Matrigel (growth factor reduced)

  • DMPP stock solution

  • 96-well culture plate

  • Inverted microscope with a digital camera

  • Image analysis software

Procedure:

  • Plate Coating: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in basal medium (without growth factors) at a concentration of 2 x 10⁵ cells/mL.

  • Treatment: Prepare different concentrations of DMPP (e.g., 10 µM, 20 µM, 40 µM) in the basal medium. Add 100 µL of the cell suspension containing the respective DMPP concentration (or basal medium for control) to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.

  • Imaging and Quantification:

    • After incubation, visualize the formation of capillary-like structures (tubes) using an inverted microscope.

    • Capture images from several random fields for each well.

    • Quantify angiogenesis by measuring the total tube length and the number of branch points using an image analysis software with an angiogenesis analysis plugin.

Immunohistochemistry for Angiogenic Markers

This protocol is for the detection of CD31 (a marker for endothelial cells), Ang-1, and HIF-2α in tumor sections obtained from the CAM assay.

Materials:

  • Paraffin-embedded tumor sections (5 µm)

  • Primary antibodies: anti-CD31, anti-Ang-1, anti-HIF-2α

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Citrate (B86180) buffer (pH 6.0) for antigen retrieval

  • Peroxidase blocking solution (3% H₂O₂)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in citrate buffer and heating in a microwave or water bath.

  • Peroxidase Blocking: Incubate the sections with peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity.

  • Blocking: Block non-specific antibody binding by incubating the sections with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the slides with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash with PBS and apply the DAB substrate. Monitor for the development of a brown color.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

  • Analysis: Examine the slides under a microscope. For CD31, assess the microvessel density by counting the number of stained vessels per high-power field. For Ang-1 and HIF-2α, evaluate the intensity and localization of the staining.

Conclusion

DMPP presents a valuable pharmacological tool for investigating the role of nicotinic acetylcholine receptors in glioma angiogenesis. The provided protocols offer a framework for conducting both in vivo and in vitro studies to explore its anti-angiogenic effects and underlying molecular mechanisms. The dose-dependent inhibition of tumor growth and angiogenesis highlights the potential of targeting the nAChR pathway as a novel therapeutic strategy for glioma. Further research using these methods can help to fully elucidate the signaling cascade and evaluate the therapeutic potential of DMPP and other nAChR modulators.

References

Troubleshooting & Optimization

Troubleshooting Dimethylphenylpiperazinium experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethylphenylpiperazinium (DMPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshoot potential issues encountered when working with DMPP.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPP)?

A1: this compound (DMPP) is a synthetic compound that acts as a potent agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). It is particularly selective for ganglionic subtypes of nAChRs, but can also act on other subtypes depending on the concentration and experimental system.

Q2: What are the primary research applications of DMPP?

A2: DMPP is widely used in neuroscience research to study the function of nAChRs in various physiological processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability. It is also used to investigate the role of nAChRs in various pathological conditions. In other fields, a related compound, 3,4-Dimethylpyrazole phosphate (B84403) (DMPP), is used as a nitrification inhibitor in agriculture.

Q3: How should I prepare and store DMPP stock solutions?

A3: DMPP is typically supplied as a crystalline solid. For most in vitro experiments, it is recommended to prepare a stock solution in an aqueous buffer like PBS (pH 7.2). The solubility in PBS is approximately 10 mg/mL. It is advisable to prepare fresh aqueous solutions daily. For longer-term storage, stock solutions can be prepared in DMSO and stored at -20°C for up to a year, or -80°C for up to two years.[1] Always protect stock solutions from light.

Q4: What are the known off-target effects of DMPP?

A4: While DMPP is selective for nAChRs, high concentrations may lead to off-target effects. As a nitrification inhibitor, DMPP has been studied for its effects on non-target soil microorganisms, though it is generally considered to have low impact on non-target soil functions.[2] In neuroscience applications, it's crucial to use the lowest effective concentration to minimize the risk of off-target effects.

Troubleshooting Guide

Issue 1: No observable response to DMPP in cell culture experiments.
  • Question: I am applying DMPP to my neuronal cell culture, but I am not observing any response (e.g., no change in intracellular calcium, no electrophysiological response). What could be the reason?

  • Answer:

    • Lack of nAChR Expression: The most common reason for a lack of response is that your cell line may not express the specific nAChR subtypes that are sensitive to DMPP. It is crucial to verify the expression of nAChR subunits in your cell line of interest using techniques like RT-PCR, Western blot, or immunocytochemistry.[3]

    • Incorrect DMPP Concentration: The effective concentration of DMPP can vary significantly depending on the nAChR subtype and the cell system. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cells.

    • Receptor Desensitization: Prolonged or repeated exposure to high concentrations of DMPP can lead to rapid receptor desensitization, where the receptors become unresponsive to further stimulation.[4][5] Try using a lower concentration of DMPP or a shorter application time.

    • DMPP Degradation: If you are using an aqueous solution of DMPP that is not freshly prepared, it may have degraded. It is recommended to use freshly prepared solutions for each experiment.[3]

Issue 2: Inconsistent or variable results between experiments.
  • Question: My experimental results with DMPP are highly variable from one experiment to the next. How can I improve the reproducibility?

  • Answer:

    • Cell Passage Number and Health: The expression levels of receptors and the overall health of cells can change with increasing passage number. Use cells within a consistent and low passage number range for all your experiments.

    • Standardized DMPP Preparation: Ensure that your DMPP stock solution is prepared and stored consistently. If using a DMSO stock, make sure the final concentration of DMSO in your experimental medium is consistent and low (typically <0.1%) to avoid solvent effects.

    • Controlled Experimental Conditions: Maintain consistent experimental conditions such as temperature, pH, and incubation times. Small variations in these parameters can affect receptor activity and signaling.

    • Receptor Desensitization: As mentioned earlier, receptor desensitization can lead to variability. Implement a strict protocol for DMPP application and washout to ensure that receptors have sufficient time to recover between stimulations.

Issue 3: Unexpected or paradoxical effects of DMPP.
  • Question: I am observing an inhibitory effect of DMPP when I expect a stimulatory one. Why might this be happening?

  • Answer:

    • Receptor Desensitization: At high concentrations, DMPP can cause such profound and rapid desensitization that the primary observable effect is a blockade of subsequent responses, which can be misinterpreted as an inhibitory effect.

    • Activation of different nAChR subtypes: Different nAChR subtypes can mediate different downstream effects. It's possible that at the concentration you are using, you are activating a subtype that leads to an inhibitory downstream signaling cascade in your specific cell type.

    • Complex Neuronal Circuits: In slice preparations or in vivo, DMPP can act on multiple cell types and receptor subtypes within a neuronal circuit, leading to complex and sometimes counterintuitive net effects on the neuron you are recording from.

Quantitative Data

ParameterValuenAChR SubtypeCell System/Conditions
EC₅₀ ~1 µMα4(2):β2(3)Receptors expressed with excess β2 subunits
EC₅₀ ~100 µMα4(3):β2(2)Receptors expressed with a surplus of α4 subunits
EC₅₀ 12 ± 1 μMhuman α7Oocytes expressing human α7 receptors
IC₅₀ (for desensitization) 80 ± 9 μMhuman α7Oocytes expressing human α7 receptors

Note: EC₅₀ and IC₅₀ values can vary depending on the experimental conditions and the specific cell line or expression system used.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging with DMPP

This protocol provides a general guideline for measuring changes in intracellular calcium ([Ca²⁺]i) in response to DMPP in cultured cells.

Materials:

  • Cultured cells grown on glass-bottom dishes

  • Calcium indicator dye (e.g., Fluo-8 AM)

  • DMPP stock solution (e.g., 10 mM in DMSO)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • Fluorescence microscope with a calcium imaging setup

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of your chosen calcium indicator dye in imaging buffer (e.g., 1-5 µM Fluo-8 AM).

    • Remove the culture medium from the cells and wash once with imaging buffer.

    • Add the dye loading solution to the cells and incubate at 37°C for 30-60 minutes.

  • Wash:

    • Remove the dye loading solution and wash the cells 2-3 times with imaging buffer to remove excess dye.

    • Add fresh imaging buffer to the cells and allow them to rest for at least 15 minutes before imaging.

  • DMPP Preparation:

    • Prepare a working solution of DMPP in imaging buffer from your stock solution. A starting concentration range of 1-100 µM is recommended for initial experiments.

  • Imaging:

    • Place the dish on the microscope stage and acquire a baseline fluorescence signal.

    • Add the DMPP working solution to the cells and record the change in fluorescence over time.

    • Include a positive control (e.g., a known ionophore like ionomycin) at the end of the experiment to confirm cell viability and dye loading.

  • Data Analysis:

    • Analyze the change in fluorescence intensity over time. The data is often expressed as a ratio of the fluorescence signal to the baseline fluorescence (F/F₀).

Protocol 2: In Vivo Administration of DMPP in a Mouse Model

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of DMPP in mice. Note: This is a general protocol and should be adapted based on the specific experimental goals, mouse strain, and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • DMPP

  • Vehicle (e.g., sterile saline or a solution containing DMSO and/or other solubilizing agents)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal scale

Procedure:

  • DMPP Formulation:

    • Prepare a stock solution of DMPP in a suitable solvent (e.g., DMSO).

    • On the day of injection, dilute the stock solution in sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid toxicity.[1]

  • Dosage Calculation:

    • A starting dose range for DMPP in mice could be 1-10 mg/kg. A pilot study is recommended to determine the optimal dose for your specific application.

    • Calculate the injection volume based on the animal's body weight and the concentration of your DMPP solution. The injection volume should typically not exceed 10 mL/kg.

  • Administration:

    • Gently restrain the mouse.

    • Administer the DMPP solution via intraperitoneal (i.p.) injection into the lower abdominal quadrant.

  • Monitoring:

    • Monitor the animals for any adverse effects after injection.

    • Proceed with your experimental endpoint measurements at the desired time points.

Visualizations

Signaling Pathway

DMPP_Signaling_Pathway DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Binds to Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization PI3K PI3K Ion_Channel->PI3K Ca²⁺ influx activates Akt Akt PI3K->Akt Activates Downstream Downstream Effects (e.g., Neuroprotection, Anti-inflammation) Akt->Downstream Leads to

Caption: Signaling pathway of DMPP-mediated nAChR activation.

Experimental Workflow

DMPP_Experimental_Workflow start Start: Hypothesis involving nAChR activation select_model Select Experimental Model (Cell line, primary culture, in vivo) start->select_model check_expression Verify nAChR Subtype Expression (e.g., PCR, Western Blot) select_model->check_expression no_expression Troubleshoot: - Choose different model - Transfect with nAChR subunits check_expression->no_expression No/low expression dose_response Perform Dose-Response Experiment with DMPP check_expression->dose_response Expression confirmed main_experiment Conduct Main Experiment (e.g., Calcium Imaging, Electrophysiology) dose_response->main_experiment analyze_data Analyze Data main_experiment->analyze_data interpret_results Interpret Results analyze_data->interpret_results unexpected_results Troubleshoot: - Check for desensitization - Consider off-target effects - Refine experimental conditions interpret_results->unexpected_results Unexpected results conclusion Conclusion interpret_results->conclusion Expected results unexpected_results->dose_response Refine experiment

Caption: General experimental workflow for studying DMPP's effects.

References

Technical Support Center: Optimizing Dimethylphenylpiperazinium (DMPP) Concentration for In vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing Dimethylphenylpiperazinium (DMPP) concentrations for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPP) and what is its primary mechanism of action?

A1: this compound (DMPP) is a synthetic compound that acts as a potent agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It is particularly selective for the ganglionic subtype of nAChRs.[1] Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels, leading to the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cellular depolarization. This activation can trigger a variety of downstream signaling events.

Q2: It appears there are two different compounds referred to as DMPP. Can you clarify?

A2: Yes, this is a critical point of clarification. The abbreviation "DMPP" can refer to two distinct chemical compounds:

  • 1,1-Dimethyl-4-phenylpiperazinium: This is the nicotinic acetylcholine receptor (nAChR) agonist used in neuroscience and pharmacology research to study cholinergic signaling.[1][2] This is the compound this guide focuses on.

  • 3,4-Dimethylpyrazole phosphate: This is a nitrification inhibitor used in agriculture to improve nitrogen fertilizer efficiency in soil.[3][4][5]

It is crucial to verify the full chemical name and CAS number of the compound being used to ensure the correct application and interpretation of results.

Q3: What are the common in vitro assays where DMPP is used?

A3: DMPP is frequently used in a variety of in vitro assays to study nAChR function and downstream cellular responses, including:

  • Calcium Influx Assays: To measure the increase in intracellular calcium concentration following nAChR activation.[6]

  • Neurotransmitter Release Assays: To study the DMPP-induced release of neurotransmitters such as dopamine, serotonin, and acetylcholine.[1][7][8]

  • Cytokine Release Assays (e.g., TNF-α): To investigate the immunomodulatory effects of nAChR activation on inflammatory cells.[6]

  • Electrophysiology (e.g., Patch-Clamp): To measure changes in membrane potential and ion channel activity in response to nAChR activation.[9]

  • Cell Viability and Proliferation Assays: To assess the potential cytotoxic or proliferative effects of DMPP on different cell types.

Q4: How should I prepare and store DMPP stock solutions?

A4: For the nAChR agonist, DMPP iodide is often used. It is generally soluble in water and cell culture media. However, it is always recommended to consult the manufacturer's datasheet for specific solubility information.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or a suitable buffer like PBS. To aid dissolution, gentle warming or sonication can be used.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. A product information sheet suggests that solutions of 3,4-DMPP in PBS should not be stored for more than one day, highlighting the importance of consulting the specific product's documentation.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or weak response to DMPP Inappropriate DMPP concentration: The concentration may be too low to elicit a response.Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Start with a broad range (e.g., 10 nM to 100 µM).
Low nAChR expression: The cell line used may not express the ganglionic subtype of nAChRs at a sufficient level.Verify nAChR subunit expression in your cell line using techniques like RT-qPCR, Western blot, or immunocytochemistry. Consider using a cell line known to express the target receptor, such as SH-SY5Y cells.[10]
Receptor desensitization: Prolonged exposure to high concentrations of DMPP can lead to receptor desensitization, where the receptor no longer responds to the agonist.[8][10]Reduce the incubation time with DMPP. For assays like calcium imaging, apply DMPP immediately before or during the measurement. Consider using a lower concentration of DMPP.
Poor compound stability: The DMPP solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh DMPP solutions from a new aliquot of the stock solution. Ensure proper storage conditions are maintained.
High background signal or off-target effects High DMPP concentration: Very high concentrations of DMPP may lead to non-specific or off-target effects. For example, at high concentrations, DMPP can induce carrier-mediated release of monoamines, which is not mediated by nAChRs.[1]Use the lowest effective concentration of DMPP determined from your dose-response curve. Include appropriate negative controls, such as a known nAChR antagonist (e.g., mecamylamine), to confirm that the observed effect is receptor-mediated.[9]
Contamination of cell culture: Bacterial or mycoplasma contamination can affect cell health and responsiveness.Regularly test your cell cultures for contamination. Maintain good aseptic technique.
Poor reproducibility of results Inconsistent cell passage number: Cellular responses can change with increasing passage number.Use cells within a consistent and defined passage number range for all experiments.
Variations in experimental conditions: Inconsistent incubation times, cell densities, or reagent concentrations can lead to variable results.Standardize all experimental parameters and document them carefully. Use a consistent cell seeding density and ensure a uniform cell monolayer.
Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell viability.To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
Unexpected cell death or cytotoxicity High DMPP concentration or prolonged exposure: At high concentrations or with extended incubation times, DMPP may induce cytotoxicity in some cell types.Perform a cell viability assay (e.g., MTT or LDH assay) to assess the cytotoxic potential of DMPP at the concentrations used in your experiments. Reduce the concentration or incubation time if cytotoxicity is observed.
Solvent toxicity: If using a solvent like DMSO to prepare the stock solution, high final concentrations of the solvent in the cell culture medium can be toxic.Ensure the final concentration of any organic solvent is below the tolerance level for your cells (typically <0.5% for DMSO).[11] Include a vehicle control (medium with the same concentration of solvent) in your experiments.

Data Presentation

Table 1: Recommended Starting DMPP Concentration Ranges for In Vitro Assays
Assay TypeCell TypeRecommended Starting Concentration RangeReference
Acetylcholine ReleaseRat hemidiaphragm1 - 4 µM[7]
Dopamine/Serotonin ReleaseRat striatal/hippocampal slices30 µM (for nAChR-mediated release)[1]
Receptor Desensitization (DC50)SH-SY5Y cells1.8 µM[10]
Membrane Hyperpolarization (EC50)Rat dorsolateral septal neurons3 µM[9]
Calcium ImagingMyenteric neurons10 µM[12]
Inhibition of LPS-induced TNF releaseMonocytesNot explicitly stated, but effective[6]

Note: These are starting recommendations. The optimal concentration should be empirically determined for each specific experimental setup.

Experimental Protocols

DMPP-Induced Calcium Influx Assay

Objective: To measure the increase in intracellular calcium concentration in response to DMPP-mediated nAChR activation.

Materials:

  • Cells expressing relevant nAChRs (e.g., SH-SY5Y)

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[13]

  • Pluronic F-127

  • DMPP stock solution

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.

    • Remove the cell culture medium from the wells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer, leaving a final volume of 100 µL in each well.

  • DMPP Addition and Measurement:

    • Prepare a 2X working solution of DMPP in assay buffer.

    • Place the plate in the fluorescence plate reader and record a stable baseline fluorescence for 10-20 seconds.

    • Add 100 µL of the 2X DMPP working solution to the wells.

    • Immediately begin kinetic measurement of fluorescence for at least 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium. The peak fluorescence response is typically used for analysis.

DMPP-Induced TNF-α Release Assay

Objective: To determine the effect of DMPP on the release of TNF-α from immune cells (e.g., THP-1 monocytes).

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PMA (for differentiating THP-1 cells into macrophages)

  • LPS (lipopolysaccharide) to induce TNF-α production

  • DMPP stock solution

  • Human TNF-α ELISA kit[14][15][16]

Procedure:

  • Cell Culture and Differentiation (if applicable):

    • Culture THP-1 cells according to standard protocols.

    • To differentiate into macrophages, treat cells with PMA (e.g., 100 ng/mL) for 48-72 hours. Then, wash and rest the cells in fresh medium for 24 hours.

  • DMPP and LPS Treatment:

    • Seed the differentiated THP-1 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of DMPP for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

    • Incubate for a period sufficient for TNF-α release (e.g., 4-18 hours).

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of TNF-α in DMPP-treated wells to the LPS-only control wells.

Mandatory Visualizations

DMPP_Signaling_Pathway DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates PI3K PI3K Activation nAChR->PI3K Activates Cations Na+ / Ca2+ Influx Ion_Channel->Cations Allows Depolarization Membrane Depolarization Cations->Depolarization Ca_Increase Increased Intracellular [Ca2+] Cations->Ca_Increase Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Ca_Increase->Neurotransmitter_Release Downstream_Effects Downstream Cellular Effects Ca_Increase->Downstream_Effects Neurotransmitter_Release->Downstream_Effects PLC PLC Activation PI3K->PLC Activates IP3 IP3 Production PLC->IP3 ER_Ca_Release ER Ca2+ Release IP3->ER_Ca_Release ER_Ca_Release->Ca_Increase

Caption: Signaling pathway of DMPP-mediated nAChR activation.

Experimental_Workflow_DMPP_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture (e.g., SH-SY5Y) Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding DMPP_Prep 2. Prepare DMPP Stock Solution Dose_Response 4. Prepare DMPP Dose-Response Curve DMPP_Prep->Dose_Response Treatment 5. Treat Cells with DMPP Seeding->Treatment Dose_Response->Treatment Incubation 6. Incubate for Defined Period Treatment->Incubation Measurement 7. Measure Endpoint (e.g., Fluorescence, ELISA) Incubation->Measurement Data_Analysis 8. Analyze Data (e.g., EC50 Calculation) Measurement->Data_Analysis Optimization 9. Optimize Concentration Data_Analysis->Optimization

Caption: General experimental workflow for DMPP concentration optimization.

Troubleshooting_Logic Start Experiment Yields Unexpected Results No_Response No/Weak Response Start->No_Response High_Background High Background/ Off-Target Effects Start->High_Background Poor_Reproducibility Poor Reproducibility Start->Poor_Reproducibility Check_Conc Check DMPP Concentration (Dose-Response) No_Response->Check_Conc Is concentration optimal? Check_Receptor Verify nAChR Expression No_Response->Check_Receptor Is receptor expressed? Check_Desensitization Reduce Incubation Time/ Concentration No_Response->Check_Desensitization Is desensitization occurring? High_Background->Check_Conc Is concentration too high? Use_Antagonist Use nAChR Antagonist (e.g., Mecamylamine) High_Background->Use_Antagonist Is effect receptor-mediated? Standardize_Protocol Standardize Protocol (Cell Passage, Density) Poor_Reproducibility->Standardize_Protocol Are conditions consistent?

Caption: Logical workflow for troubleshooting DMPP in vitro assays.

References

Technical Support Center: DMPP (Dimethylphenylpiperazinium)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and use of Dimethylphenylpiperazinium (DMPP) in a research setting.

Frequently Asked Questions (FAQs)

Q1: How should I store solid DMPP powder?

A1: Solid DMPP, whether as the iodide or phosphate (B84403) salt, should be stored at -20°C in a tightly sealed container.[1][2][3][4] Some suppliers also recommend protecting the compound from light.[5]

Q2: How should I prepare and store DMPP stock solutions?

A2: It is recommended to prepare a concentrated stock solution in a suitable solvent, such as water, PBS, or DMSO. For aqueous solutions, it is advised to use them fresh and not store them for more than one day.[1] For longer-term storage, stock solutions can be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to a year, or at -80°C for up to two years.[6]

Q3: What is the stability of DMPP in aqueous solutions?

A3: DMPP's stability in aqueous solutions can be limited. For optimal results, it is best to prepare aqueous solutions fresh for each experiment.[1] If storage is necessary, freezing aliquots is the preferred method to maintain activity.[5][6]

Q4: Is DMPP sensitive to light?

A4: Yes, some suppliers recommend protecting DMPP from light, which suggests that the compound may be light-sensitive.[5] It is good laboratory practice to store DMPP powder and solutions in amber vials or otherwise protected from light.

Q5: At what concentrations is DMPP typically used in in-vitro experiments?

A5: The effective concentration of DMPP can vary significantly depending on the cell type and the specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtype being studied. A concentration-response curve should be determined for each experimental system. However, literature suggests that concentrations can range from nanomolar to micromolar levels.

DMPP Stability and Storage Conditions

The following table summarizes the recommended storage conditions for DMPP powder and solutions based on information from various suppliers.

FormStorage TemperatureDurationSpecial Conditions
Solid Powder -20°C≥ 4 years[1]Protect from light[5], Keep container tightly closed[3]
Aqueous Solution 4°CNot recommended for more than one day[1]Prepare fresh
Stock Solution -20°CUp to 1 year[6]Aliquot to avoid freeze-thaw cycles[6]
Stock Solution -80°CUp to 2 years[6]Aliquot to avoid freeze-thaw cycles[6]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with DMPP.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no cellular response to DMPP application. Degraded DMPP solution: DMPP in aqueous solution can degrade over time, especially if not stored properly.Prepare fresh DMPP solutions for each experiment. If using frozen stock solutions, ensure they have not undergone multiple freeze-thaw cycles.
Incorrect concentration: The effective concentration of DMPP is cell-type and receptor-subtype dependent.Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Receptor desensitization: Prolonged exposure to high concentrations of agonists like DMPP can lead to receptor desensitization.Apply DMPP for shorter durations or use lower concentrations. Ensure adequate washout periods between applications.
High variability between experimental replicates. Inaccurate pipetting of DMPP solution: Small volumes of concentrated stock solutions can be difficult to pipette accurately.Use calibrated pipettes and prepare serial dilutions to work with larger, more manageable volumes for your final concentrations.
Uneven application to cells: Inconsistent delivery of DMPP to the cell culture can lead to varied responses.Ensure the DMPP solution is mixed thoroughly and applied evenly across the cell culture.
Unexpected antagonist-like effects. Receptor desensitization at high concentrations: At very high concentrations, rapid and profound desensitization can be misinterpreted as an inhibitory effect.Review your concentration range. Test lower concentrations to see if a stimulatory effect is observed.

Experimental Protocols & Methodologies

DMPP is a well-known agonist of nicotinic acetylcholine receptors (nAChRs). Its activity is commonly assessed using techniques that measure the physiological consequences of nAChR activation, such as ion influx and changes in membrane potential.

Preparation of DMPP Stock Solution
  • Weighing: Carefully weigh out the required amount of solid DMPP powder in a fume hood, using appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[2]

  • Dissolving: Dissolve the DMPP powder in a suitable solvent. For DMPP iodide, it is soluble in water (H₂O) at approximately 21 mg/mL.[2] For DMPP phosphate, it can be dissolved directly in aqueous buffers like PBS (pH 7.2) at about 10 mg/mL.[1] For a more concentrated stock, DMSO can also be used.

  • Sterilization: If for use in cell culture, sterile-filter the solution through a 0.22 µm filter.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting tubes. Store at -20°C or -80°C as indicated in the table above.

General Protocol for Cell-Based Calcium Imaging Assay

This protocol provides a general framework for measuring DMPP-induced nAChR activation via intracellular calcium mobilization using a fluorescent calcium indicator.

  • Cell Plating: Plate cells expressing the nAChR of interest onto glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to the desired confluency.

  • Dye Loading: Prepare a working solution of a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., HBSS). Remove the cell culture medium, wash with the buffer, and incubate the cells with the dye solution according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • De-esterification: After incubation, wash the cells with the physiological buffer to remove excess dye and allow 15-30 minutes for the AM ester to be fully cleaved, trapping the active dye inside the cells.

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging. Acquire a stable baseline fluorescence signal for 1-2 minutes before adding the compound.

  • DMPP Application: Prepare a 2X or 10X working solution of DMPP in the same physiological buffer. Add the DMPP solution to the dish to reach the final desired concentration.

  • Data Acquisition: Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) for each cell or region of interest. Plot the response as a function of DMPP concentration to determine the EC₅₀.

General Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the basic steps for measuring DMPP-induced ion currents in cells expressing nAChRs.

  • Preparation: Prepare the external (extracellular) and internal (pipette) solutions. The external solution should be a physiological saline solution (e.g., Tyrode's or Krebs solution), while the internal solution mimics the intracellular ionic environment.

  • Pipette Pulling: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Approach and Sealing: Under a microscope, carefully approach a target cell with the micropipette. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • DMPP Application: Apply DMPP to the cell using a perfusion system. An inward current at a negative holding potential indicates the influx of cations through the activated nAChR channels.

  • Data Acquisition and Analysis: Record the current responses to different concentrations of DMPP. Plot the peak current amplitude against the DMPP concentration to generate a dose-response curve and determine the EC₅₀.

Visualizations

Experimental Workflow for a Cell-Based Assay

DMPP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare DMPP Stock Solution B Plate Cells C Load Cells with Indicator Dye B->C D Acquire Baseline Signal C->D E Apply DMPP D->E F Record Cellular Response E->F G Quantify Signal Change F->G H Generate Dose-Response Curve G->H

Caption: General workflow for assessing DMPP activity in a cell-based assay.

DMPP-Mediated nAChR Signaling Pathway

DMPP_Signaling DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR binds & activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx channel opening PI3K PI3K nAChR->PI3K activates PLC PLC nAChR->PLC activates Cell_Response Cellular Response (e.g., Neurotransmission, Survival) Ca_Influx->Cell_Response Akt Akt PI3K->Akt activates IP3 IP₃ PLC->IP3 generates Akt->Cell_Response ER_Ca ER Ca²⁺ Release IP3->ER_Ca ER_Ca->Cell_Response

Caption: Simplified signaling pathway of DMPP-induced nAChR activation.

References

Technical Support Center: Preventing Desensitization in DMPP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for preventing nicotinic acetylcholine (B1216132) receptor (nAChR) desensitization during experiments involving the agonist 1,1-Dimethyl-4-phenylpiperazinium (DMPP).

Frequently Asked Questions (FAQs)

Q1: What is DMPP-induced nAChR desensitization and why is it a problem?

A1: DMPP is a potent agonist that binds to and activates nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[1] Desensitization is a process where these receptors, despite the continued presence of an agonist like DMPP, enter a prolonged non-conducting state.[2][3] This loss of responsiveness is a critical issue in experiments because it can lead to a diminished or absent response to subsequent DMPP applications, resulting in the underestimation of its effects and potentially confounding data interpretation.[4] The onset of desensitization is often dependent on both the concentration of the agonist and the duration of exposure.[5]

Q2: Which nAChR subtypes are most susceptible to DMPP-induced desensitization?

A2: DMPP is known as a ganglion-selective nAChR agonist, potently activating α3β4 subtypes, which are common in the peripheral nervous system.[6] However, different nAChR subtypes exhibit varied sensitivities and desensitization kinetics. For instance, receptors containing α4 subunits (like the abundant α4β2 subtype in the brain) generally show a higher affinity for desensitization compared to those with α3 subunits.[7] Furthermore, the type of β subunit also plays a role, with β2-containing receptors often desensitizing faster than those with β4 subunits.[7] The homomeric α7 receptor, another key subtype in the central nervous system, also desensitizes very rapidly upon agonist exposure.[7][8]

Q3: How can I minimize nAChR desensitization in my experimental setup?

A3: Minimizing desensitization requires careful control over experimental parameters. Key strategies include:

  • Use the Lowest Effective Concentration: Apply the lowest concentration of DMPP that elicits a measurable response. Desensitization is concentration-dependent, with higher concentrations often leading to faster and more profound desensitization.[5] In some cases, the concentration required to induce desensitization can be significantly lower than that needed for activation.[4]

  • Limit Exposure Duration: Keep the application time of DMPP as brief as possible to achieve the desired effect. Prolonged exposure is a primary driver of receptor desensitization.[4][9]

  • Ensure Adequate Washout and Recovery: Implement sufficient washout periods between DMPP applications to allow receptors to recover from the desensitized state. The time required for recovery can vary from seconds to many minutes depending on the receptor subtype and the duration of the agonist exposure.[10][11] It is crucial to establish a stable baseline before re-application.[12]

  • Control Temperature: Be aware that temperature can influence the kinetics of ligand binding and channel gating. Maintaining a consistent and controlled temperature throughout the experiment can help ensure reproducibility.[12]

Q4: What are the signs of desensitization in my electrophysiology or imaging data?

A4: In electrophysiology, the most common sign is a "rundown" or progressive decrease in the peak current amplitude with repeated applications of DMPP at fixed intervals.[10] You might also observe a rapid decay of the current even during a single, sustained application.[9] In calcium imaging experiments, a similar decrease in the amplitude of the fluorescence signal upon repeated stimulation would indicate desensitization.

Troubleshooting Guide

Problem Possible Cause Solution
Diminishing or no response to repeated DMPP applications. Receptor Desensitization: The interval between applications is too short for the receptors to recover.Increase Washout Time: Systematically increase the washout period between applications. A 20-second interval may be sufficient for some subtypes, while others may require several minutes.[10][11] Lower DMPP Concentration: Reduce the agonist concentration to the lowest effective level to slow the rate of desensitization.[7]
High variability in response amplitude between experiments. Inconsistent Agonist Exposure: Variations in perfusion rate or application duration are leading to different levels of desensitization.Standardize Protocols: Ensure precise control over the timing of solution exchange and maintain a constant perfusion rate (e.g., 1-2 mL/min).[12] Use an automated perfusion system for maximum consistency.
Initial strong response followed by a rapid decay to baseline during a single, prolonged application. Acute, Rapid Desensitization: The receptor subtype (e.g., α7) desensitizes very quickly in the continued presence of the agonist.Use Brief Pulses: Apply DMPP using very short pulses (e.g., 50 ms) instead of continuous application to capture the peak response before significant desensitization occurs.[9] Consider Positive Allosteric Modulators (PAMs): For subtypes like α7, co-application with a PAM can reduce desensitization and prolong the channel open time.[13]
Cell or preparation seems unresponsive even to the first DMPP application. Complete Desensitization from Pre-exposure: The receptors may have been desensitized by residual agonist from a previous experiment or improper solution preparation.Thorough Washout: Ensure the recording chamber and perfusion lines are meticulously cleaned between experiments. Verify Compound Integrity: Confirm the concentration and stability of your DMPP stock solution. Check Receptor Expression: Use techniques like qPCR or Western blotting to confirm the expression of the target nAChR subunits in your cell line or tissue preparation.[14]

Quantitative Data on nAChR Desensitization

The concentration of an agonist required to cause half-maximal desensitization (DC₅₀ or IC₅₀ for desensitization) is often lower than the concentration required for half-maximal activation (EC₅₀). This highlights the sensitivity of nAChRs to desensitization.

nAChR SubtypeAgonistSystemActivation EC₅₀Desensitization DC₅₀/IC₅₀Reference
α3β4DMPPSH-SY5Y Cells-1.8 µM[6]
α4β2Nicotine (B1678760)Xenopus Oocytes~1-3 µM~30-100 nM[7]
α3β2NicotineXenopus Oocytes~20-50 µM~1-2 µM[7]
α6β2β3NicotineMouse Synaptosomes-22 nM[15]

Note: Values are approximate and can vary significantly based on the experimental system (e.g., cell line, oocytes), temperature, and specific recording conditions.

Experimental Protocols

Sample Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure nAChR currents while minimizing desensitization.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 120 Cs-Gluconate, 10 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH. (Cesium blocks potassium channels, improving voltage clamp quality).[12]

    • DMPP Solution: Prepare a stock solution and dilute to the final desired concentration in the external solution immediately before use.

  • Cell Preparation and Recording:

    • Obtain a gigaohm seal (>1 GΩ) on a cell expressing the nAChR of interest.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Set the holding potential to -70 mV.[12]

    • Allow the cell to stabilize for at least 5 minutes before beginning recordings.

  • Experimental Procedure to Minimize Desensitization:

    • Establish a stable baseline by perfusing the cell with the external solution.

    • Apply DMPP for a very brief period (e.g., 1-2 seconds) using a rapid solution exchange system.

    • Initiate a prolonged washout period with the external solution immediately after application. The duration should be empirically determined (start with 60-120 seconds) by confirming that the response to a subsequent application has returned to its initial amplitude.[10]

    • Monitor series and input resistance throughout the experiment. Discard recordings if these parameters change by more than 20%.[12]

  • Data Analysis:

    • Measure the peak amplitude of the inward current evoked by DMPP.

    • For concentration-response experiments, ensure complete washout and recovery to baseline between ascending concentrations.

Visualizations

Signaling Pathway and Desensitization

nAChR_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular DMPP DMPP (Agonist) nAChR_Rest nAChR (Resting/Closed) DMPP->nAChR_Rest Binding nAChR_Active nAChR (Active/Open) nAChR_Rest->nAChR_Active Activation (Fast) nAChR_Desens nAChR (Desensitized) nAChR_Active->nAChR_Desens Desensitization (Prolonged Exposure) Ions Na+ / Ca2+ Influx nAChR_Active->Ions Channel Opens nAChR_Desens->nAChR_Rest Recovery (Slow, Requires Washout) Depol Membrane Depolarization Ions->Depol Response Cellular Response (e.g., Action Potential, Neurotransmitter Release) Depol->Response

Caption: State transitions of nAChR upon DMPP binding.

Experimental Workflow for Desensitization Avoidance

Exp_Workflow start Start Experiment baseline 1. Establish Stable Baseline (External Solution Perfusion) start->baseline apply_dmpp 2. Brief DMPP Application (e.g., 1-2 seconds) baseline->apply_dmpp washout 3. Prolonged Washout & Receptor Recovery (e.g., >60 seconds) apply_dmpp->washout check Ready for next application? washout->check check->apply_dmpp Yes end End Experiment check->end No

Caption: Workflow for minimizing desensitization.

Key Factors Influencing Receptor State

Factors cluster_Factors Experimental Factors cluster_Outcomes Primary Outcomes ReceptorState nAChR State Conc [DMPP] Concentration Activation Activation Conc->Activation Increases Desensitization Desensitization Conc->Desensitization Increases Time Exposure Time Time->Desensitization Increases Wash Washout Duration Recovery Recovery Wash->Recovery Allows Activation->ReceptorState Desensitization->ReceptorState Recovery->ReceptorState

Caption: Factors governing nAChR activation and desensitization.

References

Technical Support Center: Dimethylphenylpiperazinium (DMPP) In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo use of Dimethylphenylpiperazinium (DMPP). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPP)?

A1: this compound (DMPP) is a synthetic selective agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), with a preference for the ganglionic subtype.[1] It is often used in research to stimulate these receptors and study their downstream effects in various physiological and pathological processes.

Q2: What are the primary in vivo applications of DMPP?

A2: DMPP is utilized in a range of in vivo studies, including:

  • Anti-inflammatory research: Investigating the cholinergic anti-inflammatory pathway.[2][3]

  • Neuroscience: Studying the role of nicotinic receptors in neurotransmitter release and neurological models.[4]

  • Cardiovascular research: Examining ganglionic stimulation and its effects on heart rate and blood pressure.

  • Gastrointestinal studies: Investigating smooth muscle contraction and relaxation.[5]

Q3: What is the known mechanism of action for DMPP's anti-inflammatory effects?

A3: DMPP exerts its anti-inflammatory effects by activating nAChRs on immune cells, such as monocytes and macrophages. This activation triggers intracellular signaling cascades involving Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC), leading to a downregulation of pro-inflammatory cytokine release.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data for in vivo DMPP administration based on available literature. Researchers should note that optimal doses can vary significantly based on the animal model, administration route, and specific experimental goals.

Table 1: In Vivo Efficacious Doses of DMPP

Animal ModelAdministration RouteDose RangeExperimental ContextObserved Effect
RatIntravenous (i.v.)0.1 - 0.7 mg/kgUrinary bladder contractionDose-dependent increase in intravesical pressure[6]
Guinea PigNot Specified0.4 - 0.8 mg/kgAsthma modelAnti-inflammatory effects[7]
CatIntracerebroventricular (i.c.v.)0.2 - 2.0 mgEmesis inductionDose-dependent vomiting[8]

Table 2: Toxicity Data for DMPP

Animal ModelAdministration RouteLD50
MouseOral, Intraperitoneal, IntravenousData not available in the public domain
RatOral, Intraperitoneal, IntravenousData not available in the public domain

Experimental Protocols

Below are detailed methodologies for common in vivo administration routes of DMPP.

Protocol 1: Intraperitoneal (i.p.) Injection in Mice

1. Materials:

  • This compound (DMPP)
  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline)
  • Sterile syringes (1 mL) and needles (25-27 gauge)
  • 70% ethanol (B145695) swabs
  • Animal scale

2. Procedure:

  • Preparation of DMPP Solution:
  • Accurately weigh the required amount of DMPP.
  • Dissolve DMPP in the chosen sterile vehicle to the desired final concentration. Ensure complete dissolution. If using a co-solvent like DMSO, keep the final concentration to a minimum (ideally <5%) to avoid vehicle-induced toxicity.[9]
  • Vortex gently to mix. The solution should be prepared fresh on the day of the experiment.
  • Animal Handling and Injection:
  • Weigh the mouse to determine the precise injection volume.
  • Properly restrain the mouse to expose the abdomen.
  • Disinfect the injection site in the lower right quadrant of the abdomen with a 70% ethanol swab to avoid puncturing the cecum.
  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.
  • Aspirate gently to ensure the needle has not entered a blood vessel or organ.
  • Inject the calculated volume of the DMPP solution slowly.
  • Withdraw the needle and return the mouse to its cage.
  • Post-injection Monitoring:
  • Observe the animal for any immediate adverse reactions.

Protocol 2: Intravenous (i.v.) Injection in Rats (Tail Vein)

1. Materials:

  • This compound (DMPP)
  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline)
  • Sterile syringes (1 mL) and needles (27-30 gauge)
  • Rat restrainer
  • Heat lamp or warm water to induce vasodilation
  • 70% ethanol swabs

2. Procedure:

  • Preparation of DMPP Solution:
  • Prepare the DMPP solution as described in the intraperitoneal injection protocol, ensuring it is sterile and free of particulates.
  • Animal Preparation and Injection:
  • Weigh the rat to calculate the injection volume.
  • Place the rat in a suitable restrainer.
  • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
  • Disinfect the injection site on the tail vein with a 70% ethanol swab.
  • Insert the needle, bevel up, into the vein at a shallow angle.
  • Confirm proper placement by observing a small flash of blood in the needle hub.
  • Inject the DMPP solution slowly.
  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
  • Post-injection Monitoring:
  • Return the rat to its cage and monitor for any adverse effects.

Troubleshooting Guide

Issue: Inconsistent or lack of expected biological response.

  • Question: Why am I not observing the expected effect of DMPP in my in vivo experiment?

    • Answer:

      • Dose: The dose of DMPP may be suboptimal. It is recommended to perform a dose-response study to determine the effective dose for your specific animal model and experimental endpoint.

      • Administration Route: The chosen route of administration may not be appropriate for the target tissue or desired pharmacokinetic profile. Consider the bioavailability and distribution associated with different routes (e.g., i.p. vs. i.v.).

      • Solution Stability: Ensure that the DMPP solution is freshly prepared and has not degraded.

      • Animal Strain/Sex: Different animal strains and sexes can exhibit varied responses to pharmacological agents. Ensure consistency in your experimental groups.

Issue: Animal distress or adverse effects observed post-injection.

  • Question: What should I do if my animals show signs of distress after DMPP administration?

    • Answer:

      • Toxicity: The administered dose may be too high, leading to toxicity. Reduce the dose in subsequent experiments. Signs of toxicity can include vomiting, tremors, or lethargy.[8]

      • Vehicle Effects: The vehicle itself might be causing adverse reactions, especially if using co-solvents like DMSO at high concentrations.[9] Run a vehicle-only control group to assess for any vehicle-induced effects.

      • Injection Technique: Improper injection technique can cause pain or injury. Ensure that personnel are properly trained in the chosen administration route.

Issue: Precipitation of DMPP in the vehicle solution.

  • Question: My DMPP is not fully dissolving or is precipitating out of solution. How can I resolve this?

    • Answer:

      • Solubility: Check the solubility of DMPP in your chosen vehicle. While DMPP is generally soluble in aqueous solutions, its solubility can be limited.

      • Co-solvents: If solubility in saline is an issue, consider using a small percentage of a co-solvent like DMSO or ethanol.[10] Always prepare a stock solution in the co-solvent and then dilute it with the aqueous vehicle.

      • pH Adjustment: The pH of the solution may affect solubility. You can try adjusting the pH of the vehicle, but ensure it remains within a physiologically acceptable range.

Visualizations

DMPP_Signaling_Pathway DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Binds to PI3K PI3K nAChR->PI3K Activates PLC PLC PI3K->PLC Activates Inflammation Downregulation of Pro-inflammatory Cytokines PLC->Inflammation

Caption: Signaling pathway of DMPP in downregulating inflammation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dose_Selection Dose Selection & Calculation Solution_Prep DMPP Solution Preparation Dose_Selection->Solution_Prep Animal_Prep Animal Preparation (Weighing, Restraining) Solution_Prep->Animal_Prep Administration DMPP Administration (i.p. or i.v.) Animal_Prep->Administration Monitoring Post-administration Monitoring Administration->Monitoring Data_Collection Data Collection (e.g., Behavioral, Physiological) Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Caption: General experimental workflow for in vivo DMPP studies.

References

Technical Support Center: Dimethylphenylpiperazinium (DMPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of Dimethylphenylpiperazinium (DMPP) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly concerning its solubility in various buffers.

This compound (DMPP) Solubility Profile

Quantitative data on the solubility of DMPP, specifically as 1,1-Dimethyl-4-phenylpiperazinium iodide, is summarized below. It is important to note that while water solubility is documented, specific solubility in common biological buffers may vary and should be determined empirically for your specific experimental conditions.

Solvent/BufferChemical FormulaTemperature (°C)Solubility
WaterH₂ONot Specified21 mg/mL
Phosphate Buffered Saline (PBS)-Not SpecifiedData Not Available
TRIS BufferC₄H₁₁NO₃Not SpecifiedData Not Available
HEPES BufferC₈H₁₈N₂O₄SNot SpecifiedData Not Available

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMPP) and what is its primary mechanism of action?

A1: this compound (DMPP), as 1,1-Dimethyl-4-phenylpiperazinium iodide, is a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. It is selective for the ganglionic subtype of these receptors.[1] Its mechanism of action involves binding to and activating nAChRs, which can trigger various downstream cellular responses.

Q2: I am observing precipitation when I add my DMPP stock solution to my aqueous experimental buffer. What is causing this?

A2: Precipitation upon dilution of a stock solution (often in an organic solvent like DMSO) into an aqueous buffer is a common issue for many compounds. This can occur if the final concentration in the buffer exceeds the solubility limit of DMPP in that specific medium. Factors such as the pH of the buffer, the presence of salts, and the final concentration of any co-solvents (like DMSO) can all influence solubility.

Q3: How does pH affect the solubility of DMPP?

A3: DMPP is a quaternary ammonium (B1175870) compound, meaning it has a permanently charged nitrogen atom.[2][3] Unlike primary, secondary, or tertiary amines, its charge is independent of the pH of the solution.[2][4] Therefore, pH is not expected to be a major determinant of its solubility. However, the composition of the buffer itself can influence solubility through interactions with the compound.

Q4: What is the recommended way to prepare DMPP solutions for in vitro assays?

A4: It is recommended to first prepare a concentrated stock solution in a solvent in which DMPP is highly soluble, such as sterile water.[5] This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. Always add the stock solution to the buffer with gentle mixing to ensure proper dispersion.

Q5: Are there any known downstream signaling pathways activated by DMPP?

A5: Yes, in monocytes and macrophages, the anti-inflammatory effects of DMPP have been shown to be mediated through the chronic activation of Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC).[6][7][8][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution into buffer The final concentration exceeds the solubility of DMPP in the specific buffer.- Perform a solubility test in your buffer to determine the maximum soluble concentration. - Lower the final concentration of DMPP in your experiment. - Prepare a more concentrated stock solution in water to minimize the volume added to your buffer.
Inconsistent experimental results Incomplete dissolution or precipitation of DMPP leading to inaccurate dosing.- Visually inspect your solutions for any signs of precipitation before use. - Prepare fresh dilutions of DMPP for each experiment from a clear stock solution. - Consider a brief sonication of the final solution to aid dissolution, but be cautious of potential compound degradation with excessive treatment.
Difficulty dissolving DMPP powder The compound may require agitation to fully dissolve.- Vortex the solution thoroughly. - Gentle warming (e.g., to 37°C) can aid in dissolving the powder in water.

Experimental Protocols

Protocol 1: Determination of DMPP Solubility in a Specific Buffer (Shake-Flask Method)

This protocol outlines a standard method to determine the equilibrium solubility of DMPP in a buffer of your choice.

Materials:

  • 1,1-Dimethyl-4-phenylpiperazinium iodide powder

  • Your chosen experimental buffer (e.g., PBS, TRIS, HEPES)

  • Small, sealable vials or tubes

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of DMPP powder to a known volume of your experimental buffer in a sealed vial. An excess is indicated by the presence of undissolved solid.

  • Place the vial on an orbital shaker or rotator and agitate at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant, ensuring no solid particles are transferred.

  • Analyze the concentration of DMPP in the supernatant using a validated analytical method. This concentration represents the equilibrium solubility of DMPP in that buffer.

Signaling Pathway and Experimental Workflow Diagrams

DMPP_Signaling_Pathway DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Binds to & Activates PI3K PI3K nAChR->PI3K Activates PLC PLC PI3K->PLC Activates AntiInflammatory Anti-inflammatory Effects PLC->AntiInflammatory Leads to

Caption: DMPP signaling pathway leading to anti-inflammatory effects.

Solubility_Workflow start Start weigh Weigh excess DMPP powder start->weigh add_buffer Add known volume of buffer weigh->add_buffer shake Agitate for 24-48h at constant temp. add_buffer->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge collect Collect supernatant centrifuge->collect analyze Analyze DMPP concentration collect->analyze end End: Solubility Determined analyze->end

Caption: Experimental workflow for determining DMPP solubility.

References

Technical Support Center: Distinguishing Dimethylphenylpiperazinium from 3,4-Dimethylpyrazole Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in distinguishing between Dimethylphenylpiperazinium (DMPP), a nicotinic acetylcholine (B1216132) receptor agonist, and 3,4-Dimethylpyrazole phosphate (B84403) (DMPP), a nitrification inhibitor.

Frequently Asked Questions (FAQs)

Q1: We have two reagents both labeled "DMPP." How can we determine which is which?

A1: The acronym "DMPP" is unfortunately used for two distinct chemical compounds: this compound and 3,4-Dimethylpyrazole phosphate. Due to their different chemical structures and properties, several analytical techniques can be employed for their differentiation. The most definitive methods include spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), as well as chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Q2: What are the fundamental differences in their chemical properties that can be exploited for separation and identification?

A2: The key differences lie in their molecular structure, polarity, and charge. This compound is a quaternary ammonium (B1175870) cation, making it a charged and relatively polar molecule. In contrast, 3,4-Dimethylpyrazole phosphate is a salt formed between a pyrazole (B372694) derivative and phosphoric acid, giving it different polarity and chemical reactivity. These differences can be leveraged in chromatographic separations where their interaction with stationary and mobile phases will differ significantly.

Q3: Can we use a simple melting point test to differentiate them?

A3: While melting point can be a preliminary indicator, it is not a definitive method for identification, especially if the samples are not pure. This compound iodide has a reported melting point in the range of 234-238 °C.[1] 3,4-Dimethylpyrazole phosphate has a reported melting point of 167-169 °C. A significant difference in the measured melting points of your samples could suggest their identities, but confirmation with more specific techniques is highly recommended.

Troubleshooting Analytical Issues

This section addresses common problems encountered during the analysis of this compound and 3,4-Dimethylpyrazole phosphate.

Chromatographic Analysis (HPLC)

Q4: We are trying to separate the two DMPPs using reverse-phase HPLC, but we are seeing poor peak shape (tailing or fronting). What could be the cause?

A4: Poor peak shape in HPLC is a common issue that can arise from several factors:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Peak tailing for basic compounds like this compound can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and, therefore, the retention and peak shape of ionizable compounds.

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: For the basic this compound, using a mobile phase with a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can improve peak shape by ensuring the analyte is consistently in its protonated form.

  • Use a Suitable Column: Consider using a column with end-capping to minimize silanol interactions or a column specifically designed for the analysis of basic compounds.

  • Adjust Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.

  • Gradient Elution: If isocratic elution is problematic, a gradient elution program can help to improve peak shape and resolution.

Q5: We are observing split peaks for one or both of our "DMPP" samples in our HPLC chromatogram. What does this indicate?

A5: Split peaks can be indicative of several issues:

  • Co-elution of Impurities: The peak may not be pure and could contain a closely eluting impurity.

  • Column Void or Contamination: A void at the head of the column or a partially blocked frit can cause the sample to travel through two different paths, resulting in a split peak.

  • Injection Solvent Effects: As mentioned previously, a mismatch between the sample solvent and the mobile phase can lead to peak splitting.

  • Isomers: While less likely to be the primary issue for these specific compounds unless dealing with a complex mixture, the presence of isomers can sometimes lead to peak splitting if not fully resolved.

Troubleshooting Steps:

  • Check Column Health: Flush the column, and if the problem persists, try a new column to rule out a column-related issue.

  • Optimize Injection: Ensure your sample is dissolved in a solvent compatible with the mobile phase.

  • Improve Resolution: Adjust the mobile phase composition or gradient to better separate any potential impurities.

  • Mass Spectrometric Detection: Using a mass spectrometer as a detector can help determine if the split peaks have the same mass-to-charge ratio, indicating an issue with the chromatography, or different mass-to-charge ratios, indicating the presence of different compounds.

Mass Spectrometry (MS) Analysis

Q6: We are analyzing our samples by LC-MS and are experiencing signal suppression for 3,4-Dimethylpyrazole phosphate, especially when analyzing soil extracts. How can we mitigate this?

A6: Signal suppression, a common matrix effect in LC-MS, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest. This is a known challenge in the analysis of pyrazole derivatives in complex matrices like soil.[2][3][4][5]

Troubleshooting Steps:

  • Improve Sample Preparation: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components before LC-MS analysis.

  • Optimize Chromatography: Modify your HPLC method to achieve better separation of the analyte from the matrix components. A longer column, a different stationary phase, or a modified gradient can be effective.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected by signal suppression in the same way as the analyte.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for the matrix effect.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and 3,4-Dimethylpyrazole phosphate to aid in their differentiation.

PropertyThis compound3,4-Dimethylpyrazole phosphate
IUPAC Name 1,1-dimethyl-4-phenylpiperazin-1-ium[6]4,5-dimethyl-1H-pyrazole;phosphoric acid[7]
CAS Number 114-28-3 (ion)[6]202842-98-6[7]
Molecular Formula C₁₂H₁₉N₂⁺[6]C₅H₁₁N₂O₄P[7]
Molecular Weight 191.29 g/mol (ion)[6]194.13 g/mol [7]
Structure Aromatic piperazine (B1678402) derivativePyrazole derivative with a phosphate salt
Primary Application Nicotinic acetylcholine receptor agonist[8]Nitrification inhibitor in agriculture[9]

Experimental Protocols

Protocol 1: Differentiation by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and identify this compound and 3,4-Dimethylpyrazole phosphate in a single chromatographic run.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Reference standards for both this compound and 3,4-Dimethylpyrazole phosphate

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Preparation:

    • Prepare individual stock solutions of each compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

    • Prepare a mixed working standard solution containing both compounds at a concentration of 10 µg/mL each by diluting the stock solutions with the initial mobile phase.

  • Sample Preparation:

    • Dissolve the unknown "DMPP" sample in the initial mobile phase to a concentration of approximately 10 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or scan with PDA from 200-400 nm)

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B (re-equilibration)

  • Analysis:

    • Inject the mixed standard solution to determine the retention times of each compound.

    • Inject the unknown sample solution.

    • Compare the retention time of the peak in the unknown sample to the retention times of the standards to identify the compound. This compound, being more non-polar due to the phenyl group, is expected to have a longer retention time than the more polar 3,4-Dimethylpyrazole phosphate under these reverse-phase conditions.

Protocol 2: Differentiation by Spectroscopic Analysis

This protocol outlines the general approach for using NMR, IR, and MS to distinguish between the two compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • ¹H NMR:

    • This compound: Expect signals in the aromatic region (around 7-8 ppm) corresponding to the phenyl group, and signals in the aliphatic region for the piperazine ring and methyl groups.

    • 3,4-Dimethylpyrazole phosphate: Expect signals for the two methyl groups on the pyrazole ring and a signal for the pyrazole ring proton. The absence of signals in the aromatic region is a key differentiating feature.

  • ¹³C NMR:

    • This compound: Will show characteristic signals for the aromatic carbons of the phenyl group and the aliphatic carbons of the piperazine ring and methyl groups.

    • 3,4-Dimethylpyrazole phosphate: Will show signals for the carbons of the pyrazole ring and the two methyl groups. The chemical shifts will be distinct from those of this compound.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet or use an ATR accessory for solid samples.

  • This compound: The spectrum will show characteristic C-H stretching and bending vibrations for the aromatic and aliphatic groups, as well as C-N stretching vibrations.

  • 3,4-Dimethylpyrazole phosphate: The spectrum will be dominated by strong bands associated with the phosphate group, in addition to the vibrations of the pyrazole ring and methyl groups. The presence of a broad O-H stretch from the phosphate group is a key feature.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve the sample in a suitable solvent for direct infusion or LC-MS analysis.

  • This compound: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (m/z 191.15 for the cation). Fragmentation patterns will be characteristic of the phenylpiperazine structure.[10]

  • 3,4-Dimethylpyrazole phosphate: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (m/z 194.05). Fragmentation will likely involve the loss of the phosphate group and fragmentation of the pyrazole ring.

Signaling and Mechanistic Pathways

This compound: Nicotinic Acetylcholine Receptor Agonist Pathway

This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[8] Upon binding, it causes the channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cellular depolarization.[11][12] This can trigger various downstream signaling cascades, including the PI3K/Akt pathway, which is involved in neuroprotection.[11][13]

DMPP_Agonist_Pathway DMPP Dimethylphenyl- piperazinium (DMPP) nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates CationInflux Na⁺ / Ca²⁺ Influx IonChannel->CationInflux Depolarization Cellular Depolarization CationInflux->Depolarization PI3K_Akt PI3K/Akt Pathway Activation CationInflux->PI3K_Akt Triggers Depolarization->PI3K_Akt Neuroprotection Neuroprotective Effects PI3K_Akt->Neuroprotection

Caption: Signaling pathway of this compound as a nAChR agonist.

3,4-Dimethylpyrazole phosphate: Mechanism of Nitrification Inhibition

3,4-Dimethylpyrazole phosphate (DMPP) acts as a nitrification inhibitor by targeting ammonia-oxidizing bacteria (AOB).[14] The active component, 3,4-dimethylpyrazole (DMP), chelates the copper ions that are essential cofactors for the ammonia (B1221849) monooxygenase (AMO) enzyme.[15] By inhibiting AMO, the first and rate-limiting step of nitrification (the oxidation of ammonia to nitrite) is blocked.[16] This leads to a reduction in nitrate (B79036) leaching and nitrous oxide emissions.[17]

DMPP_Inhibitor_Pathway DMPP 3,4-Dimethylpyrazole phosphate (DMPP) DMP 3,4-Dimethylpyrazole (DMP) DMPP->DMP Releases Copper Copper (Cu²⁺) Cofactor DMP->Copper Chelates Inhibition Inhibition AOB Ammonia-Oxidizing Bacteria (AOB) AMO Ammonia Monooxygenase (AMO) Enzyme AOB->AMO Contains Nitrification Nitrification (Ammonia → Nitrite) AMO->Nitrification Catalyzes Copper->AMO Is a cofactor for Inhibition->AMO Blocks

Caption: Mechanism of action of 3,4-Dimethylpyrazole phosphate as a nitrification inhibitor.

References

Technical Support Center: Managing Tachyphylaxis with Repeated DMPP Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing tachyphylaxis, a rapid decrease in response, observed with the repeated application of 1,1-Dimethyl-4-phenylpiperazinium (DMPP), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in designing and interpreting experiments involving DMPP.

Frequently Asked Questions (FAQs)

Q1: What is DMPP-induced tachyphylaxis?

A1: DMPP-induced tachyphylaxis is the rapid desensitization of nicotinic acetylcholine receptors (nAChRs) following repeated or prolonged exposure to DMPP.[1][2] This results in a diminished cellular or tissue response to subsequent applications of the agonist.[1] This phenomenon is a characteristic feature of ligand-gated ion channels like nAChRs.[1][3]

Q2: What are the molecular mechanisms underlying DMPP-induced tachyphylaxis?

A2: The primary mechanism is the transition of the nAChR from a resting (closed) state to a desensitized (closed but high-affinity) state.[1][4] Agonist binding, including DMPP, stabilizes this desensitized conformation, rendering the receptor unresponsive to further stimulation.[4] This process can be modulated by intracellular signaling pathways, including phosphorylation by protein kinases such as PKA and PKC, which can affect the rate of recovery from desensitization.[3][5]

Q3: How quickly does tachyphylaxis to DMPP develop and how long does it take to recover?

A3: The onset of tachyphylaxis to nicotinic agonists is rapid, occurring within seconds to minutes of exposure.[1][6] Full recovery from desensitization can be a much slower process, ranging from minutes to hours, and is dependent on the specific nAChR subtype, the concentration of DMPP used, and the duration of exposure.[5][6] Studies on nicotinic agonists show that recovery from desensitization is a time-dependent process.[6]

Q4: Can tachyphylaxis be prevented or reversed during an experiment?

A4: Complete prevention during repeated application is challenging. However, it can be managed. Strategies include:

  • Intermittent Dosing: Introducing washout periods between DMPP applications allows for partial or full recovery of the receptor response. The duration of the washout is critical and needs to be optimized for the specific experimental system.

  • Dose Optimization: Using the lowest effective concentration of DMPP can help to minimize the extent and rate of tachyphylaxis.

  • Modulating Recovery Pathways: While not a standard protocol, experimental approaches targeting protein kinases (e.g., PKA activators) have been shown to accelerate recovery from desensitization for some nAChRs.[7]

Q5: How does DMPP-induced tachyphylaxis affect downstream signaling?

A5: By inducing nAChR desensitization, repeated DMPP application will attenuate downstream signaling cascades that are dependent on ion flux through the receptor, such as calcium-dependent pathways. This includes the modulation of adenylyl cyclase, protein kinase A and C, and the PI3K-Akt signaling pathway. Therefore, understanding the kinetics of tachyphylaxis is crucial for interpreting data from long-term experiments.

Troubleshooting Guides

Problem Possible Cause(s) Troubleshooting Steps
No initial response to DMPP 1. Low nAChR expression in the cell line/tissue. 2. Degraded DMPP stock solution. 3. Incorrectly prepared recording solutions.1. Verify nAChR expression using immunocytochemistry, western blot, or by testing with a known potent nicotinic agonist like nicotine (B1678760) or epibatidine. 2. Prepare a fresh DMPP stock solution. 3. Check the pH, osmolarity, and ionic concentrations of all solutions.
Rapid and complete loss of response after the first DMPP application 1. High concentration of DMPP causing profound and prolonged desensitization. 2. The specific nAChR subtype is highly susceptible to desensitization.1. Perform a dose-response curve to determine the EC50 and use concentrations at or slightly above this value. 2. Increase the washout period between applications to allow for sufficient recovery. Consider using a partial agonist if the goal is to achieve sustained, low-level activation.
High variability in the degree of tachyphylaxis between experiments 1. Inconsistent timing of DMPP application and washout periods. 2. Variation in cell health or passage number. 3. Fluctuation in recording temperature.1. Use an automated perfusion system for precise timing. 2. Use cells within a consistent passage number range and ensure high cell viability. 3. Maintain a stable temperature throughout the experiment using a temperature controller.
Incomplete recovery of response even after a long washout period 1. Insufficient washout leading to residual DMPP. 2. The nAChR subtype exhibits a very slow recovery kinetic. 3. Run-down of the cell or recording.1. Increase the flow rate and duration of the washout. 2. Characterize the recovery time course with progressively longer washout intervals. 3. Monitor the health of the cell and the stability of the recording with control pulses.

Quantitative Data

Table 1: DMPP-Induced Desensitization of Nicotinic Acetylcholine Receptors

Cell LinenAChR Subtype(s)DMPP Concentration for 50% Desensitization (DC50)Reference
SH-SY5YPredominantly α3β4, also α71.8 µM[8]

Table 2: General Kinetics of Nicotinic Agonist-Induced Desensitization and Recovery

ParameterTypical Time CourseFactors Influencing Kinetics
Onset of Desensitization Seconds to minutesAgonist concentration, nAChR subtype, temperature
Recovery from Desensitization Minutes to hoursDuration of agonist exposure, washout efficiency, nAChR subtype, phosphorylation state

Note: The data in Table 2 are generalized from studies on various nicotinic agonists and may not be specific to DMPP but provide a useful reference range.

Experimental Protocols

Protocol 1: Electrophysiological Measurement of DMPP-Induced Tachyphylaxis using Whole-Cell Patch-Clamp

This protocol is designed to quantify the tachyphylaxis of nAChR-mediated currents in response to repeated DMPP application.

1. Cell Preparation:

  • Culture cells known to express nAChRs (e.g., SH-SY5Y, PC-12, or primary neurons) on glass coverslips.
  • Use cells at 70-80% confluency for recordings.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
  • Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.
  • DMPP Stock Solution: Prepare a 10 mM stock solution of DMPP in deionized water and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration.
  • Hold the cell at a membrane potential of -60 mV.
  • Apply a brief (2-5 seconds) pulse of a control concentration of DMPP (e.g., EC50) using a rapid perfusion system and record the inward current. This is the initial response (I₁).
  • Wash the cell with the external solution for a defined period (e.g., 2, 5, 10 minutes).
  • Apply a second identical pulse of DMPP and record the response (I₂).
  • Repeat the washout and DMPP application cycle for multiple intervals to assess the time course of recovery.

4. Data Analysis:

  • Measure the peak amplitude of the inward current for each DMPP application.
  • Calculate the degree of tachyphylaxis as the percentage reduction in the second response compared to the first: Tachyphylaxis (%) = (1 - (I₂ / I₁)) * 100.
  • Plot the percentage of response recovery ((Iₙ / I₁) * 100) against the duration of the washout period to determine the recovery kinetics.

Mandatory Visualizations

Caption: nAChR state transitions during DMPP-induced tachyphylaxis.

Experimental_Workflow start Start cell_prep Cell Culture and Plating start->cell_prep patch Establish Whole-Cell Patch-Clamp cell_prep->patch baseline Record Baseline Activity patch->baseline dmp_app1 Apply First DMPP Pulse (I₁) baseline->dmp_app1 washout Washout Period dmp_app1->washout dmp_app2 Apply Second DMPP Pulse (I₂) washout->dmp_app2 analysis Data Analysis: Calculate % Tachyphylaxis dmp_app2->analysis end End analysis->end

Caption: Workflow for quantifying DMPP-induced tachyphylaxis.

References

Validation & Comparative

A Comparative Analysis of Dimethylphenylpiperazinium (DMPP) and Nicotine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between nicotinic acetylcholine (B1216132) receptor (nAChR) agonists is paramount for advancing neuroscience and developing targeted therapeutics. This guide provides an objective, data-driven comparison of two prominent nAChR agonists: Dimethylphenylpiperazinium (DMPP) and nicotine (B1678760).

This document delves into their mechanisms of action, receptor subtype selectivity, and physiological effects, supported by quantitative data and detailed experimental protocols. Visual diagrams are provided to illustrate key concepts and experimental workflows.

Mechanism of Action and Receptor Selectivity

Both this compound (DMPP) and nicotine are agonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely expressed in the central and peripheral nervous systems. However, their selectivity for different nAChR subtypes confers distinct pharmacological profiles.

Nicotine is a well-characterized alkaloid that acts as an agonist at a broad spectrum of nAChR subtypes. It exhibits high affinity for α4β2* nAChRs, the most abundant subtype in the brain, which is crucial for the rewarding and addictive properties of tobacco. Nicotine also interacts with other nAChR subtypes, including α3β4* in autonomic ganglia and α7 homomers, contributing to its complex physiological effects.

This compound (DMPP) is a synthetic quaternary ammonium (B1175870) compound predominantly known for its potent and selective agonist activity at ganglionic (C6) nAChRs, which are primarily of the α3β4 subtype. This selectivity makes DMPP a valuable tool for studying the functions of autonomic ganglia. While it is considered a ganglion-selective agonist, its activity at other nAChR subtypes is less potent compared to nicotine.

One study comparing the agonist sensitivity of nAChRs in rat superior cervical ganglion (SCG) neurons with cloned receptors expressed in Xenopus oocytes found differing rank orders of potency. In rat SCG neurons, the rank order was cytisine (B100878) > DMPP > nicotine > acetylcholine (ACh).[1] For cloned α3β4 receptors, the rank order was cytisine > nicotine ≈ ACh > DMPP, while for α3β2 receptors, it was DMPP > ACh > lobeline (B1674988) > carbachol (B1668302) > nicotine > cytisine.[1] This suggests that native ganglionic receptors may have a different subunit composition or are modulated differently than those expressed in oocytes.

Quantitative Comparison of Receptor Interactions

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of DMPP and nicotine for various nAChR subtypes. It is important to note that direct comparative data for both compounds under identical experimental conditions are limited.

nAChR SubtypeLigandBinding Affinity (Ki)Species/SystemReference
α4β2 Nicotine2 nM (human), 4 nM (rat brain), 10 nM (rat)Human, Rat[2]
α3β4 Nicotine261 nM (human), 440 nM (rat)Human, Rat[2]
α2β2 Nicotine---
α2β4 Nicotine---
α2β2 DMPP- (Affinity for α2β2 is 120-fold lower than nicotine)Xenopus oocytes
α2β4 DMPP-Xenopus oocytes
α7 Nicotine---

Table 1: Comparative Binding Affinities (Ki) of Nicotine and DMPP for nAChR Subtypes.

nAChR SubtypeLigandFunctional Potency (EC50)Species/SystemReference
α3β4 Nicotine~AChXenopus oocytes[1]
α3β2 Nicotine> CytisineXenopus oocytes[1]
α3β4 DMPP< NicotineXenopus oocytes[1]
α3β2 DMPP< NicotineXenopus oocytes[1]
α4β2 (high sensitivity) Nicotine2.4 µMK-177 cells (human)[3]
α4β2 (low sensitivity) Nicotine14.5 µMK-177 cells (human)[3]
α7 Nicotine---

Table 2: Comparative Functional Potencies (EC50) of Nicotine and DMPP for nAChR Subtypes.

Signaling Pathways

The activation of nAChRs by agonists like DMPP and nicotine initiates a cascade of intracellular signaling events.

Nicotine 's activation of central nAChRs, particularly the α4β2 subtype, famously leads to the release of dopamine (B1211576) in the mesolimbic pathway, a key neural circuit involved in reward and addiction. Furthermore, nicotine can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways, which are involved in cell survival and proliferation.

DMPP , through its action on ganglionic nAChRs, primarily modulates autonomic nervous system function. In non-neuronal cells, such as monocytes and macrophages, DMPP has been shown to exert anti-inflammatory effects by activating the phosphatidylinositol 3-kinase (PI3K) and phospholipase C (PLC) signaling pathways.

Nicotine_Signaling_Pathway Nicotine Nicotine nAChR nAChR (e.g., α4β2) Nicotine->nAChR Binds to Dopamine_Release Dopamine Release (Reward & Addiction) nAChR->Dopamine_Release Activates MAPK_Pathway MAPK Pathway (Cell Proliferation) nAChR->MAPK_Pathway Activates Akt_Pathway Akt Pathway (Cell Survival) nAChR->Akt_Pathway Activates

Nicotine Signaling Pathways

DMPP_Signaling_Pathway DMPP DMPP Ganglionic_nAChR Ganglionic nAChR (e.g., α3β4) DMPP->Ganglionic_nAChR Binds to Autonomic_Function Modulation of Autonomic Function Ganglionic_nAChR->Autonomic_Function Modulates PI3K_PLC_Pathway PI3K/PLC Pathway (Anti-inflammatory) Ganglionic_nAChR->PI3K_PLC_Pathway Activates

DMPP Signaling Pathways

Experimental Protocols

Accurate characterization of nAChR ligands requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to compare DMPP and nicotine.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a specific receptor subtype by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of DMPP and nicotine for specific nAChR subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

  • Test compounds (DMPP and nicotine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target nAChR in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound (DMPP or nicotine).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation Binding_Reaction Binding Reaction (Membranes + Radioligand + Test Compound) Membrane_Prep->Binding_Reaction Incubation Incubation to Equilibrium Binding_Reaction->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 & Ki) Counting->Data_Analysis

Radioligand Binding Assay Workflow
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow through nAChRs in response to agonist application, providing information on functional potency and efficacy.

Objective: To determine the functional potency (EC50) and efficacy of DMPP and nicotine at specific nAChR subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired nAChR subunits.

  • TEVC setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., ND96).

  • Agonist solutions (DMPP and nicotine at various concentrations).

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and inject them with cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

  • Agonist Application: Perfuse the oocyte with the recording solution and then apply different concentrations of the agonist (DMPP or nicotine) for a short duration.

  • Current Measurement: Record the inward current generated by the activation of the nAChRs.

  • Data Analysis: Plot the peak current response against the agonist concentration and fit the data to a Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal response (efficacy).

Calcium Imaging

This method visualizes changes in intracellular calcium concentration upon nAChR activation, providing another measure of receptor function.

Objective: To assess the functional response of cells expressing nAChRs to DMPP and nicotine by measuring changes in intracellular calcium.

Materials:

  • Cells expressing the nAChR subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution).

  • Fluorescence microscope with a camera and appropriate filters.

  • Agonist solutions (DMPP and nicotine).

Procedure:

  • Cell Culture and Dye Loading: Culture the cells on glass coverslips and load them with a calcium-sensitive fluorescent dye.

  • Imaging Setup: Mount the coverslip on a fluorescence microscope and perfuse with imaging buffer.

  • Baseline Measurement: Record the baseline fluorescence of the cells before agonist application.

  • Agonist Stimulation: Apply DMPP or nicotine to the cells and continuously record the fluorescence intensity.

  • Data Analysis: Quantify the change in fluorescence intensity over time. The increase in fluorescence is proportional to the increase in intracellular calcium concentration. Determine the EC50 for the calcium response.

Conclusion

This compound and nicotine, while both acting as nAChR agonists, exhibit distinct pharmacological profiles primarily due to their differential selectivity for nAChR subtypes. Nicotine's broad activity, particularly its high affinity for central α4β2* nAChRs, underlies its complex psychoactive and addictive properties. In contrast, DMPP's pronounced selectivity for ganglionic α3β4* nAChRs makes it a valuable pharmacological tool for studying the autonomic nervous system.

For researchers in drug development, these differences are critical. The development of subtype-selective nAChR ligands holds promise for treating a variety of neurological and psychiatric disorders with improved efficacy and reduced side effects. A thorough understanding of the comparative pharmacology of compounds like DMPP and nicotine, supported by robust experimental data, is essential for guiding these efforts. This guide provides a foundational comparison to aid in the design and interpretation of future research in this dynamic field.

References

Dimethylphenylpiperazinium (DMPP) in the Landscape of Nicotinic Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dimethylphenylpiperazinium (DMPP) with other prominent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. The following sections detail the comparative pharmacology, underlying signaling pathways, and the experimental methodologies used to characterize these compounds.

Comparative Pharmacological Data

The potency and binding affinity of nicotinic agonists are crucial determinants of their pharmacological profiles. The following tables summarize the half-maximal effective concentrations (EC₅₀) and binding affinities (Ki) of DMPP and other key nicotinic agonists across various nAChR subtypes. These values represent the concentration of the agonist required to elicit 50% of its maximal effect and the equilibrium dissociation constant for binding to the receptor, respectively. Lower values for both parameters indicate higher potency and affinity.

AgonistnAChR SubtypeEC₅₀ (µM)SpeciesExperimental System
DMPP α3β43[1]RatBrain Slice Electrophysiology
α4β2---
α7---
Ganglionic0.072-0.111[2]PC-12 cellsSodium Influx Assay
Nicotine (B1678760) α3β410[1]RatBrain Slice Electrophysiology
α4β20.086 (rat), 1.21 (monkey)[3]Rat, Monkey[³H]dopamine release
α4β2 (HS)-HumanOocyte Electrophysiology
α4β2 (LS)-HumanOocyte Electrophysiology
α6β20.19 (rat), 0.68 (monkey)[3]Rat, Monkey[³H]dopamine release
α712[4]HumanOocyte Electrophysiology
Acetylcholine α3β2~150[5]-Oocyte Electrophysiology
α4β21.02[1]MouseSynaptosomes
α4β2 (HS)1[6]--
α4β2 (LS)100[6]--
Epibatidine α3β2-HumanOocyte Electrophysiology
α3β4-HumanOocyte Electrophysiology
α4β20.012[1]MouseSynaptosomes
α72[7]ChickenOocyte Electrophysiology
α80.001[7]ChickenOocyte Electrophysiology
Varenicline (B1221332) α3β41.8 (native), 26.3 (recombinant)[8]HumanElectrophysiology
α4β20.0543[8]HumanOocyte Electrophysiology
α6β20.007 (rat), 0.014 (monkey)[3]Rat, Monkey[³H]dopamine release
α73[4]HumanOocyte Electrophysiology
Cytisine (B100878) α3β2--Oocyte Electrophysiology
α4β21[5]-Oocyte Electrophysiology
α7-HumanOocyte Electrophysiology

HS = High Sensitivity, LS = Low Sensitivity Note: "-" indicates data not readily available in the searched literature.

AgonistnAChR SubtypeKi (nM)Species
DMPP Analogs α4β290 - 180 (for aminic analogs)[9]Rat
Nicotine α4β26.1[10]-
α7>2100[10]-
Muscle (α1-containing)2000[10]-
Epibatidine α3 (human)0.0006[7]Human
α4β20.04[11]-
α720[11]-
Varenicline α4β20.14 (rat), 0.19 (monkey)[3]Rat, Monkey
α6β2*0.12 (rat), 0.13 (monkey)[3]Rat, Monkey
α7125[10]-
Cytisine α4β21.2[12]-
Muscle (α1-containing)430[10]-

Signaling Pathways Activated by Nicotinic Agonists

Activation of nAChRs by agonists like DMPP initiates a cascade of intracellular signaling events. These pathways are critical for the physiological and pathological effects of these compounds. The primary mechanism involves the influx of cations, leading to membrane depolarization. Furthermore, calcium influx can trigger downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Phospholipase C (PLC) pathways, which are implicated in cell survival and inflammation modulation.

Nicotinic Agonist Signaling Pathway nAChR Agonist Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ influx Ca_influx Ca²⁺ Influx nAChR->Ca_influx Agonist Nicotinic Agonist (e.g., DMPP) Agonist->nAChR Binds to Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response PLC PLC Ca_influx->PLC Ca_influx->Cellular_Response PI3K PI3K Akt Akt PI3K->Akt Akt->Cellular_Response Promotes Survival IP3 IP₃ PLC->IP3 ER_Ca_release ER Ca²⁺ Release IP3->ER_Ca_release ER_Ca_release->Cellular_Response

Caption: nAChR agonist signaling cascade.

Experimental Protocols

The characterization of nicotinic agonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for two fundamental assays used to determine the potency and efficacy of compounds like DMPP.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • HEK293 cells stably expressing the nAChR subtype of interest.

  • Radioligand (e.g., [³H]-Epibatidine).

  • Non-specific binding competitor (e.g., Nicotine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the target nAChR subtype.

    • Homogenize the cell suspension and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in ice-cold Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membrane preparation + Radioligand.

      • Non-specific Binding: Membrane preparation + Radioligand + high concentration of a non-labeled competitor (e.g., 100 µM Nicotine).

      • Competition Binding: Membrane preparation + Radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation (nAChR-expressing cells) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation (Room Temperature, 2-3h) Assay_Setup->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Washing (Ice-cold buffer) Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is a cornerstone for characterizing the function of ligand-gated ion channels like nAChRs expressed in Xenopus oocytes.

Objective: To measure the agonist-induced ion currents and determine the EC₅₀ and maximal response (Emax) of a test compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired nAChR subunits.

  • Microinjection setup.

  • Two-electrode voltage clamp amplifier and recording setup.

  • Perfusion system.

  • Recording solution (e.g., Barth's saline).

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and prepare mature Xenopus oocytes.

    • Microinject the oocytes with cRNA encoding the nAChR subunits of interest.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application:

    • Apply the test agonist at various concentrations to the oocyte via the perfusion system.

    • Record the resulting inward current, which reflects the flow of cations through the activated nAChRs.

  • Data Acquisition:

    • Measure the peak amplitude of the current for each agonist concentration.

  • Data Analysis:

    • Construct a dose-response curve by plotting the normalized current amplitude against the logarithm of the agonist concentration.

    • Fit the curve with the Hill equation to determine the EC₅₀ and Emax values.

TEVC Electrophysiology Workflow Two-Electrode Voltage Clamp Workflow Start Start Oocyte_Prep Oocyte Preparation and cRNA Injection Start->Oocyte_Prep Incubation Incubation (2-7 days for expression) Oocyte_Prep->Incubation Recording_Setup Electrophysiological Setup (TEVC) Incubation->Recording_Setup Agonist_Application Agonist Application (Varying Concentrations) Recording_Setup->Agonist_Application Current_Recording Record Inward Current Agonist_Application->Current_Recording Data_Analysis Data Analysis (Dose-Response Curve, EC₅₀, Emax) Current_Recording->Data_Analysis End End Data_Analysis->End

Caption: TEVC Electrophysiology Workflow.

References

Validating the Effects of Dimethylphenylpiperazinium (DMPP) with Nicotinic Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of Dimethylphenylpiperazinium's (DMPP) effects using various nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists. DMPP, a potent agonist selective for ganglionic nAChRs, elicits a range of physiological responses. The blockade of these effects by specific antagonists is a critical step in characterizing its mechanism of action and the involvement of nAChR subtypes. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Comparison of Antagonist Potency

The efficacy of nAChR antagonists in blocking DMPP-induced responses can be quantified and compared using metrics such as the half-maximal inhibitory concentration (IC50). While direct comparative studies providing IC50 values for a range of antagonists against DMPP are limited, data from various experimental systems offer valuable insights into their relative potencies.

AntagonistTarget/Effect InhibitedModel SystemIC50 / ConcentrationCitation(s)
Mecamylamine (B1216088) Nicotine-induced inward currentsRat Chromaffin Cells0.34 µM[1]
DMPP-induced membrane hyperpolarizationRat Dorsolateral Septal Neurons50-100 µM (effective concentration)
DMPP-induced PLC phosphorylationMonocytesBlocked by Mecamylamine[2]
Hexamethonium (B1218175) DMPP-induced pressor responseRatsEffectively blocked[3]
Agonist-induced responsesRat Submandibular Ganglion Cells2-20 µM (voltage-dependent antagonism)[4]
Tubocurarine (B1210278) Agonist-induced responsesRat Submandibular Ganglion Cells5 µM (use-dependent antagonism)[4]
Nicotinic transmissionRabbit Superior Cervical Ganglion10-50 µM (postsynaptic inhibition)[5]

Note: The provided IC50 value for mecamylamine is against nicotine-induced currents, which serves as a relevant proxy for its potency at nAChRs activated by DMPP. The concentrations for hexamethonium and tubocurarine represent effective concentrations used in specific studies to achieve blockade, highlighting their utility in validating DMPP's effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of DMPP's effects. Below are outlines for key experimental approaches.

Electrophysiological Recording of DMPP-Induced Currents and their Blockade

This protocol is designed to measure the direct activation of nAChRs by DMPP and its inhibition by antagonists using whole-cell patch-clamp electrophysiology.

Objective: To quantify the inhibitory effect of antagonists on DMPP-induced ion currents in cultured neurons or cell lines expressing nAChRs.

Materials:

  • Patch-clamp rig with amplifier and data acquisition system.

  • Cultured cells (e.g., PC12, SH-SY5Y, or primary neurons).

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP (pH 7.2).

  • DMPP stock solution.

  • Antagonist stock solutions (e.g., mecamylamine, hexamethonium, tubocurarine).

Procedure:

  • Culture cells on coverslips suitable for microscopy.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply DMPP at a concentration that elicits a submaximal current response (e.g., EC50 concentration) using a rapid application system.

  • Record the inward current elicited by DMPP.

  • Wash the cell with an external solution until the current returns to baseline.

  • Pre-apply the antagonist at a specific concentration for a defined period (e.g., 1-2 minutes).

  • Co-apply DMPP and the antagonist and record the resulting current.

  • Repeat steps 7-9 with a range of antagonist concentrations to generate a dose-response curve.

  • Calculate the IC50 value for the antagonist by fitting the dose-response data to a suitable equation.

Calcium Influx Assay

This high-throughput compatible assay measures the increase in intracellular calcium concentration following nAChR activation by DMPP.

Objective: To determine the potency of antagonists in blocking DMPP-induced calcium influx.

Materials:

  • Fluorescence plate reader.

  • Cells expressing the nAChR of interest (e.g., CHO or HEK cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • DMPP and antagonist stock solutions.

Procedure:

  • Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with an assay buffer.

  • Add varying concentrations of the antagonist to the wells and incubate for a predetermined time.

  • Add a fixed concentration of DMPP (e.g., EC80) to all wells simultaneously using the plate reader's injection system.

  • Measure the fluorescence intensity over time to record the calcium transient.

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50 value.

Signaling Pathway and Experimental Workflow

DMPP Signaling Pathway and Antagonist Blockade

DMPP activates ganglionic nAChRs, which are ligand-gated ion channels. Upon binding, the channel opens, leading to an influx of cations (primarily Na+ and Ca2+). This influx causes membrane depolarization and initiates downstream signaling cascades. In some cell types, such as monocytes, DMPP's anti-inflammatory effects are mediated through the activation of Phosphatidylinositol 3-kinase (PI3K) and Phospholipase C (PLC)[2]. Nicotinic antagonists physically obstruct the ion channel or the agonist binding site, thereby preventing these downstream effects.

DMPP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Binds & Activates Antagonist Antagonist (e.g., Mecamylamine) Antagonist->nAChR Blocks Depolarization Membrane Depolarization nAChR->Depolarization Ca_influx Ca²⁺ Influx nAChR->Ca_influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Anti-inflammatory Effects) Depolarization->Cellular_Response PI3K PI3K Ca_influx->PI3K Activates PLC PLC PI3K->PLC Activates PLC->Cellular_Response

Caption: DMPP activates nAChRs, leading to cellular responses.

Experimental Workflow for Antagonist Validation

The validation of DMPP's effects with antagonists typically follows a structured experimental workflow to ensure robust and reproducible results.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Preparation Assay_Setup Assay Setup (e.g., Patch-clamp, Ca²⁺ influx) Cell_Culture->Assay_Setup Reagent_Prep Reagent Preparation (DMPP, Antagonists) Reagent_Prep->Assay_Setup DMPP_Response Establish Baseline DMPP Response Assay_Setup->DMPP_Response Antagonist_Incubation Antagonist Incubation DMPP_Response->Antagonist_Incubation DMPP_Antagonist_Response Measure DMPP Response in presence of Antagonist Antagonist_Incubation->DMPP_Antagonist_Response Dose_Response Generate Dose-Response Curves DMPP_Antagonist_Response->Dose_Response IC50_Calc Calculate IC₅₀ Values Dose_Response->IC50_Calc Comparison Compare Antagonist Potencies IC50_Calc->Comparison

Caption: Workflow for validating DMPP's effects with antagonists.

This guide provides a foundational understanding and practical framework for researchers investigating the pharmacology of DMPP and the nicotinic acetylcholine receptors through which it acts. The presented data and protocols serve as a starting point for designing and interpreting experiments aimed at validating and characterizing the effects of this important pharmacological tool.

References

DMPP: A Comparative Selectivity Profile Across Nicotinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,1-dimethyl-4-phenylpiperazinium (DMPP) Activity at Neuronal and Muscle Nicotinic Acetylcholine (B1216132) Receptors

This guide provides a detailed comparison of the selectivity profile of 1,1-dimethyl-4-phenylpiperazinium (DMPP) across various nicotinic acetylcholine receptor (nAChR) subtypes. The information is compiled from publicly available experimental data to assist researchers in evaluating DMPP as a pharmacological tool.

Quantitative Selectivity Profile of DMPP

DMPP is widely recognized as a potent agonist at ganglionic nAChRs, with a pronounced selectivity for subtypes containing α3 subunits. Its activity at other neuronal and muscle nAChR subtypes is significantly lower, establishing it as a valuable tool for probing the function of specific nAChR populations. The following table summarizes the available quantitative data on the potency and efficacy of DMPP at various human nAChR subtypes.

nAChR SubtypeAgonist/Antagonist ActivityPotency (EC50/DC50)Efficacy (% of ACh response)Cell Line/System
α3β4 Agonist1.8 µM (DC50)[1]Potent and effective agonist[1]SH-SY5Y cells
α3β2 AgonistMore potent than AChMarkedly more efficacious than ACh[2]Xenopus oocytes
α4β2 *----
α7 No significant activity/antagonist-No significant effect on responses to DMPP[3]Myenteric neurons
(α1)2β1γδ (fetal muscle)Poor Agonist-Extremely variable and poor agonist activity[1]TE-671 cells

Note: The SH-SY5Y cell line endogenously expresses predominantly α3β4 nAChRs, but also α7 and other subtypes which may contribute to the overall response. Data for α4β2 is notably absent in the direct comparisons with DMPP.

Signaling Pathways Activated by nAChR Subtypes

Activation of nAChRs by an agonist like DMPP leads to the opening of the ion channel and subsequent depolarization of the cell membrane. This influx of cations, primarily Na+ and Ca2+, can trigger various downstream intracellular signaling cascades. Two of the most prominent pathways implicated in nAChR signaling are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.[1][3][4][5][6] These pathways are crucial for regulating a wide array of cellular processes, including cell survival, proliferation, and differentiation.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DMPP DMPP (Agonist) nAChR nAChR DMPP->nAChR Binds Channel_Opening Channel Opening Cation_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Cation_Influx PI3K PI3K Cation_Influx->PI3K MAPK_Pathway MAPK Pathway Cation_Influx->MAPK_Pathway Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Survival, Proliferation) Akt->Cellular_Responses MAPK_Pathway->Cellular_Responses

nAChR signaling cascade initiated by DMPP.

Experimental Protocols

The characterization of DMPP's selectivity profile relies on established in vitro techniques. The two primary methods cited in the literature are two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes and functional assays in recombinant or native cell lines.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for characterizing the properties of ion channels, including nAChRs.

Methodology:

  • Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the specific human nAChR α and β subunits of interest. This allows for the expression of a homogenous population of the desired nAChR subtype on the oocyte's cell membrane.

  • Electrophysiological Recording: After an incubation period to allow for receptor expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a set holding potential (typically between -50 mV and -100 mV).

  • Agonist Application: A solution containing DMPP at various concentrations is perfused over the oocyte. The binding of DMPP to the expressed nAChRs causes the ion channel to open, resulting in an inward current that is measured by the voltage clamp amplifier.

  • Data Analysis: The peak current response at each DMPP concentration is recorded. These values are then used to construct a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Hill coefficient can be calculated. Efficacy is often determined by comparing the maximal response induced by DMPP to that of the endogenous agonist, acetylcholine (ACh).

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cRNA_injection cRNA Injection into Xenopus Oocyte Incubation Incubation (Receptor Expression) cRNA_injection->Incubation Voltage_Clamp Two-Electrode Voltage Clamp Incubation->Voltage_Clamp Agonist_Application DMPP Application Voltage_Clamp->Agonist_Application Record_Current Record Inward Current Agonist_Application->Record_Current Dose_Response Construct Dose-Response Curve Record_Current->Dose_Response Calculate_Params Calculate EC50 & Efficacy Dose_Response->Calculate_Params

Workflow for TEVC electrophysiology.
Functional Assays in Mammalian Cell Lines

Functional assays in cell lines that either endogenously express or are engineered to express specific nAChR subtypes provide a higher-throughput method for assessing compound activity.

Methodology:

  • Cell Culture: Mammalian cell lines, such as SH-SY5Y (human neuroblastoma, rich in α3β4 nAChRs) or TE-671 (human rhabdomyosarcoma, expressing fetal muscle nAChRs), are cultured under standard conditions.

  • Assay Preparation: Cells are plated in multi-well plates. Depending on the assay, they may be loaded with a fluorescent indicator dye that is sensitive to changes in membrane potential or intracellular calcium concentration.

  • Compound Addition: DMPP, along with positive and negative controls, is added to the wells at various concentrations.

  • Signal Detection: A plate reader is used to measure the change in fluorescence or other signal upon addition of the compound. This signal is proportional to the degree of nAChR activation.

  • Data Analysis: The data is normalized to control values, and dose-response curves are generated to determine the potency (EC50) and efficacy of DMPP. For desensitization assays (to determine DC50), cells are pre-incubated with DMPP before the addition of a known agonist like ACh, and the inhibition of the ACh response is measured.[1]

Conclusion

The available data strongly indicates that DMPP is a selective agonist for nAChR subtypes containing the α3 subunit, particularly α3β4 and α3β2. It exhibits significantly lower potency and efficacy at the fetal muscle subtype and appears to be inactive at the α7 subtype. This selectivity profile makes DMPP a useful pharmacological tool for isolating and studying the function of ganglionic-type nAChRs in various physiological and pathological contexts. However, a lack of comprehensive quantitative data for all major neuronal subtypes, especially α4β2, highlights an area for future research to fully delineate the selectivity of this compound.

References

Comparative Potency of DMPP and Epibatidine at Nicotinic Acetylcholine Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the potency of two well-known nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: 1,1-Dimethyl-4-phenylpiperazinium (DMPP) and epibatidine (B1211577). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles supported by experimental data.

Introduction

DMPP is a quaternary ammonium (B1175870) compound widely recognized as a potent agonist with a preference for ganglionic nAChRs. In contrast, epibatidine, a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor, is an exceptionally potent and non-selective nAChR agonist. Understanding the distinct potencies and selectivities of these compounds is crucial for their use as pharmacological tools and as scaffolds for novel drug discovery.

Data Presentation: Comparative Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of DMPP and epibatidine at various nAChR subtypes. It is important to note that these values are compiled from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as the expression system, radioligand used, and specific assay parameters.

Table 1: Binding Affinities (Kᵢ) of DMPP and Epibatidine at nAChR Subtypes

CompoundnAChR SubtypeSpeciesKᵢ (nM)Reference(s)
DMPP ---Data not widely available
Epibatidine α4β2Human0.04[1]
α4β2Rat0.02 - 0.045[2]
α7Human20[1]
α3 (SH-SY5Y cells)Human0.0006[3]
α7 (SH-SY5Y cells)Human-[3]
α1β1γδ (Muscle)Torpedo~5000[3]

Note: The Ki value for epibatidine at human α3 receptors was reported as 0.6 pM.[3] There is a general lack of comprehensive Ki data for DMPP across various nAChR subtypes in publicly available literature.

Table 2: Functional Potencies (EC₅₀/DC₅₀) of DMPP and Epibatidine at nAChR Subtypes

CompoundnAChR SubtypeSpecies/Cell LinePotency (nM)Assay TypeReference(s)
DMPP α3β4 (ganglionic)SH-SY5Y cells1800 (DC₅₀)Desensitization[4]
Epibatidine α4β2Rat72 (EC₅₀)Sodium Influx[2]
Muscle-typeTE671 cells111 (EC₅₀)Sodium Influx[2]
α3β2Human-Electrophysiology[3]
α3β4Human-Electrophysiology[3]
α7Human-Electrophysiology[3]
α8Chicken1 (EC₅₀)Electrophysiology[3]
α7Chicken2000 (EC₅₀)Electrophysiology[3]

DC₅₀ refers to the concentration causing 50% desensitization of the receptor response.

Experimental Protocols

The determination of binding affinity and functional potency for nAChR ligands typically involves radioligand binding assays and functional assays such as two-electrode voltage clamp or patch-clamp electrophysiology.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the affinity of a compound by its ability to compete with a radiolabeled ligand for binding to the nAChR.

1. Membrane Preparation:

  • Tissues or cells expressing the nAChR subtype of interest are homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine).

  • Varying concentrations of the unlabeled test compound (DMPP or epibatidine) are added to compete for binding.

  • Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[5]

Functional Assay (Two-Electrode Voltage Clamp)

This electrophysiological technique measures the functional response (ion flow) of nAChRs expressed in Xenopus oocytes upon agonist application.

1. Oocyte Preparation:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA encoding the desired nAChR subunits is injected into the oocytes.

  • The oocytes are incubated for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

  • The oocyte is continuously perfused with a recording solution.

3. Agonist Application:

  • The test compound (DMPP or epibatidine) is applied at various concentrations through the perfusion system.

  • The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.

4. Data Analysis:

  • The peak current response at each agonist concentration is measured.

  • A concentration-response curve is generated, and the EC₅₀ value (the concentration that elicits a half-maximal response) is determined.

Mandatory Visualizations

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_Signaling_Pathway Agonist Agonist (e.g., DMPP, Epibatidine) nAChR nAChR Agonist->nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Membrane Cell Membrane Na_Ca_Influx Na+ / Ca²⁺ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signal Increased Intracellular Ca²⁺ Na_Ca_Influx->Ca_Signal Downstream Downstream Signaling Cascades Depolarization->Downstream Ca_Signal->Downstream Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream->Response

Caption: Agonist binding to nAChRs leads to ion influx, depolarization, and downstream signaling.

Experimental Workflow for Potency Determination

Experimental_Workflow Start Start: Select nAChR Subtype Assay_Choice Choose Assay: Binding vs. Functional Start->Assay_Choice Binding_Assay Radioligand Binding Assay Assay_Choice->Binding_Assay Affinity (Kᵢ) Functional_Assay Functional Assay (e.g., Electrophysiology) Assay_Choice->Functional_Assay Potency (EC₅₀) Membrane_Prep Membrane Preparation Binding_Assay->Membrane_Prep Oocyte_Prep Oocyte/Cell Preparation Functional_Assay->Oocyte_Prep Incubation Incubation with Radioligand & Compound Membrane_Prep->Incubation Recording Electrophysiological Recording Oocyte_Prep->Recording Separation Separation of Bound/ Free Ligand Incubation->Separation Data_Acquisition Data Acquisition Recording->Data_Acquisition Quantification Quantification of Radioactivity Separation->Quantification Data_Analysis_Functional Data Analysis: EC₅₀ Determination Data_Acquisition->Data_Analysis_Functional Data_Analysis_Binding Data Analysis: IC₅₀ & Kᵢ Determination Quantification->Data_Analysis_Binding End End: Potency Determined Data_Analysis_Binding->End Data_Analysis_Functional->End

Caption: A generalized workflow for determining the binding affinity and functional potency of nAChR ligands.

References

Reproducibility of DMPP-Induced Physiological Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physiological responses induced by 1,1-Dimethyl-4-phenylpiperazinium (DMPP), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. While DMPP is a valuable tool in physiological research, understanding the consistency and reproducibility of its effects is crucial for the robust design and interpretation of experiments. This document summarizes key experimental findings, details relevant methodologies, and discusses factors that may influence the variability of DMPP-induced responses.

I. Overview of DMPP's Physiological Actions

DMPP primarily acts as an agonist at nicotinic acetylcholine receptors, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. Activation of these receptors leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in cellular depolarization and subsequent physiological responses. The effects of DMPP are diverse, ranging from neurotransmitter release in the brain to smooth muscle contraction and cardiovascular changes.

However, the physiological responses to DMPP can be complex and context-dependent. For instance, in the context of neurotransmitter release, DMPP has been shown to have a dual mechanism of action, involving both receptor-mediated exocytosis and carrier-mediated release, which can contribute to variability in experimental outcomes.

II. Comparative Data on DMPP-Induced Physiological Responses

The following tables summarize quantitative data from various studies on the effects of DMPP on different physiological systems. It is important to note that direct studies on the reproducibility of these effects are limited. The variability in responses can be inferred from the different experimental preparations, concentrations used, and observed mechanisms of action.

Table 1: DMPP-Induced Neurotransmitter Release
NeurotransmitterPreparationDMPP ConcentrationObserved EffectAlternative Agonists & Effects
Dopamine (B1211576) (DA)Rat striatal slices30 µMPartial inhibition by mecamylamine, TTX, and Ca²⁺-free medium (nAChR-mediated exocytosis) and partial inhibition by nomifensine (B1679830) (carrier-mediated release).[1]Nicotine (0.4 mg/kg, i.p. for 14 days): Increased dopamine level in the striatum.
Serotonin (B10506) (5-HT)Rat hippocampal slicesNot specified (dose-dependent)Release not inhibited by nicotinic antagonists, TTX, or Ca²⁺-free medium; inhibited by selective uptake inhibitors.[1]Nicotine: Can modulate serotonin release, though the effects can be complex and region-dependent.
Acetylcholine (ACh)Rat hemidiaphragm1-4 µMIncreased quantal release of ACh during 50 Hz stimulation; no effect on spontaneous release.[2]Nicotine (short pre-exposure): Increased [³H]acetylcholine release.
Table 2: DMPP-Induced Smooth Muscle Responses
TissuePreparationDMPP ConcentrationObserved EffectAlternative Agonists & Effects
Guinea pig urinary bladderIn vitroNot specifiedRelaxation of pre-contracted bladder tissue.[3]Acetylcholine: Typically causes contraction of bladder smooth muscle.
Rat distal colonIn vitro (longitudinal muscle)1 and 4 µMRelaxation of carbachol-precontracted muscle.[4]Acetylcholine (10–500 nM): Induces contraction of airway smooth muscle.
Guinea-pig bronchial smooth muscleIsolated preparationNot specifiedContractile responses inhibited by ganglion blockers.Acetylcholine: A primary bronchoconstrictor.

III. Experimental Protocols

Detailed and consistent experimental protocols are paramount for enhancing the reproducibility of physiological studies. Below are synthesized methodologies for key experiments involving DMPP and other nicotinic agonists.

Protocol 1: In Vitro Neurotransmitter Release from Brain Slices
  • Tissue Preparation:

    • Euthanize the animal (e.g., rat) in accordance with approved ethical guidelines.

    • Rapidly dissect the brain region of interest (e.g., striatum, hippocampus) in ice-cold artificial cerebrospinal fluid (aCSF).

    • Prepare coronal slices (e.g., 300-400 µm thickness) using a vibratome.

    • Allow slices to recover in oxygenated aCSF (95% O₂ / 5% CO₂) at room temperature for at least 1 hour.

  • Superfusion and Sample Collection:

    • Transfer a slice to a superfusion chamber continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 37°C).

    • Collect baseline fractions of the superfusate at regular intervals (e.g., every 5 minutes).

    • Introduce DMPP or another agonist at the desired concentration into the superfusion medium for a defined period.

    • Continue collecting fractions during and after agonist application to measure the evoked release and return to baseline.

  • Neurotransmitter Quantification:

    • Analyze the collected fractions for the neurotransmitter of interest (e.g., dopamine, serotonin) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Quantify the amount of neurotransmitter in each fraction and express it as a percentage of the baseline release.

Protocol 2: In Vitro Smooth Muscle Contraction/Relaxation
  • Tissue Preparation:

    • Euthanize the animal (e.g., guinea pig, rat) following ethical protocols.

    • Dissect the smooth muscle tissue of interest (e.g., urinary bladder, colon, bronchus) in a physiological salt solution (e.g., Krebs-Henseleit solution).

    • Prepare isolated muscle strips of a standardized size.

  • Organ Bath Setup:

    • Mount the muscle strip in an organ bath containing oxygenated physiological salt solution maintained at a constant temperature (e.g., 37°C).

    • Connect one end of the strip to a fixed point and the other to an isometric force transducer to record changes in muscle tension.

    • Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

  • Experimental Procedure:

    • To study relaxation, pre-contract the muscle strip with a contractile agent (e.g., carbachol, histamine).

    • Once a stable contraction is achieved, add DMPP or other agonists in a cumulative or non-cumulative manner to obtain a concentration-response curve.

    • To study contraction, add the agonist directly to the bath in increasing concentrations.

    • Record the changes in muscle tension and express them as a percentage of the maximal contraction or relaxation.

IV. Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes can aid in understanding the potential for variability in DMPP-induced responses.

DMPP_Signaling_Pathway DMPP DMPP nAChR Nicotinic Acetylcholine Receptor (nAChR) DMPP->nAChR Binds to Monoamine_Transporter Monoamine Transporter DMPP->Monoamine_Transporter Interacts with Depolarization Membrane Depolarization nAChR->Depolarization Opens channel VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens Exocytosis Neurotransmitter Release (Exocytosis) Ca_Influx->Exocytosis Triggers Carrier_Release Carrier-Mediated Release Monoamine_Transporter->Carrier_Release Induces reversal

Caption: Dual mechanism of DMPP-induced neurotransmitter release.

Experimental_Workflow_Neurotransmitter_Release cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Brain Dissection Slicing Vibratome Slicing Dissection->Slicing Recovery Slice Recovery in aCSF Slicing->Recovery Superfusion Transfer to Superfusion Chamber Recovery->Superfusion Baseline Baseline Sample Collection Superfusion->Baseline Stimulation DMPP Application Baseline->Stimulation Post_Stim Post-Stimulation Sample Collection Stimulation->Post_Stim HPLC HPLC-ED Analysis Post_Stim->HPLC Quantification Data Quantification HPLC->Quantification

Caption: Workflow for in vitro neurotransmitter release experiments.

V. Factors Influencing Reproducibility and Comparison with Alternatives

The reproducibility of DMPP's physiological effects can be influenced by several factors:

  • Receptor Subtype Diversity: DMPP, like other nicotinic agonists, can interact with various nAChR subtypes, which have different pharmacological properties and are differentially expressed across tissues and species. This can lead to variable responses.

  • Desensitization: Prolonged exposure to nicotinic agonists, including DMPP, can cause receptor desensitization, leading to a diminished response over time. The rate and extent of desensitization can vary depending on the receptor subtype and experimental conditions.

  • Dual Mechanism of Action: As highlighted, DMPP can induce neurotransmitter release through both nAChR-dependent and carrier-mediated mechanisms.[1] The relative contribution of each mechanism may vary between different neuronal populations and experimental setups, affecting the consistency of the observed effects.

  • Experimental Conditions: Factors such as temperature, pH, and the composition of physiological solutions can all impact receptor function and cellular responses, thereby influencing the reproducibility of results.

Comparison with Alternative Nicotinic Agonists:

  • Nicotine: As the prototypical nicotinic agonist, nicotine's effects are extensively studied. However, its actions are also complex, involving both activation and desensitization of nAChRs. The reproducibility of nicotine's effects is subject to similar sources of variability as DMPP.

  • Acetylcholine (ACh): As the endogenous ligand, ACh is often used as a standard for comparison. However, its physiological effects are rapidly terminated by acetylcholinesterase, making it less suitable for prolonged stimulation studies without the presence of an esterase inhibitor. The responses to ACh can also show variability depending on receptor density and subtype.[5][6]

VI. Conclusion

DMPP is a valuable pharmacological tool for investigating nicotinic receptor function. However, researchers should be aware of the potential for variability in its physiological responses. The lack of direct studies on the reproducibility of DMPP's effects underscores the need for carefully controlled experiments and detailed reporting of methodologies. By considering the factors outlined in this guide, including receptor subtype diversity, desensitization, dual mechanisms of action, and meticulous control of experimental parameters, the scientific community can work towards improving the reproducibility and robustness of studies involving this and other nicotinic agonists.

References

Cross-validation of 3,3'-Diindolylmethane (DIM) Findings in Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Diindolylmethane (DIM) is a natural phytochemical derived from the digestion of indole-3-carbinol, found in cruciferous vegetables such as broccoli, cabbage, and cauliflower. It has garnered significant attention in oncology research for its potential as a chemopreventive and therapeutic agent. This guide provides a comparative analysis of the effects of DIM across various cancer cell lines, supported by experimental data.

Data Presentation: Quantitative Effects of DIM on Cancer Cell Lines

The cytotoxic effect of DIM, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines, reflecting their diverse genetic backgrounds and signaling pathway dependencies. The following table summarizes the IC50 values of DIM in several well-characterized breast, prostate, and colon cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
Breast Cancer
MCF-7Estrogen Receptor Positive (ER+)~25-50Not Specified
MDA-MB-231Triple-Negative Breast Cancer (TNBC)~25-50Not Specified
Prostate Cancer
LNCaPAndrogen-SensitiveNot SpecifiedNot Specified
PC-3Androgen-Independent~10-50Not Specified
DU145Androgen-IndependentNot SpecifiedNot Specified
Colon Cancer
HCT-116Colorectal Carcinoma~50-6072
HT-29Colorectal AdenocarcinomaNot SpecifiedNot Specified
Colo 320Colorectal Adenocarcinoma~50-6072

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of DIM's effects are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DIM in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of DIM. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest DIM treatment. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of DIM for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Treat cells with DIM, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For analysis of nuclear translocation of proteins like NF-κB, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Mandatory Visualization

Signaling Pathways Modulated by DIM

DIM exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The diagram below illustrates the key pathways affected by DIM.

DIM_Signaling_Pathways DIM 3,3'-Diindolylmethane (DIM) Akt Akt DIM->Akt Inhibits NFkB NF-κB DIM->NFkB Inhibits MAPK MAPK DIM->MAPK Modulates CellCycle Cell Cycle Arrest (G1/S, G2/M) DIM->CellCycle Apoptosis Apoptosis DIM->Apoptosis Survival Cell Survival Akt->Survival Promotes Proliferation Cell Proliferation NFkB->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Key signaling pathways modulated by DIM leading to anti-cancer effects.

Experimental Workflow for Assessing DIM Efficacy

The following diagram outlines the typical experimental workflow for evaluating the in vitro efficacy of DIM on cancer cell lines.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., MCF-7, PC-3) start->cell_culture dim_treatment DIM Treatment (Dose-Response) cell_culture->dim_treatment mtt_assay Cell Viability Assay (MTT) dim_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) dim_treatment->apoptosis_assay western_blot Western Blot Analysis (Signaling Proteins) dim_treatment->western_blot ic50 Determine IC50 mtt_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp end End ic50->end apoptosis_quant->end protein_exp->end Logical_Relationship DIM_Treatment DIM Treatment Pathway_Inhibition Inhibition of Pro-Survival Pathways (e.g., Akt, NF-κB) DIM_Treatment->Pathway_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Pathway_Inhibition->Apoptosis_Induction Reduced_Proliferation Reduced Cancer Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis_Induction->Reduced_Proliferation

Isosteric Analogues of Dimethylphenylpiperazinium (DMPP) in Nicotinic Acetylcholine Receptor Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isosteric analogues of 1,1-dimethyl-4-phenylpiperazinium (DMPP), a well-known nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The following sections detail the pharmacological properties, synthesis, and signaling pathways of DMPP and its analogues, supported by experimental data to aid in the research and development of novel nAChR ligands.

Comparative Pharmacological Data

The exploration of isosteric replacements for the phenyl ring of DMPP has yielded a range of analogues with varying affinities and functional activities at nicotinic acetylcholine receptors. Isosteric substitution has proven to be a valuable strategy for maintaining or enhancing receptor affinity.[1] The following tables summarize the key quantitative data from published research, providing a direct comparison of DMPP and its isosteric analogues.

Binding Affinity at α4β2 Nicotinic Acetylcholine Receptors

The α4β2 nAChR subtype is a major focus in the development of therapeutics for neurological and psychiatric disorders. The binding affinities (Ki) of DMPP and several of its isosteric analogues for this receptor subtype are presented in Table 1. The data reveals that certain modifications, such as the replacement of the phenyl ring with a 3-pyridyl or a substituted phenyl ring, can significantly enhance binding affinity. For instance, analogues 11c , 13c , 14c , and 28c exhibit affinities in the low nanomolar range, representing a considerable improvement over the parent compound, DMPP.[2]

Table 1: Binding Affinities (Ki) of DMPP and its Isosteric Analogues at the α4β2 nAChR Subtype

CompoundRXKi (nM)
DMPP HCH1,200
3a HN90
11c 3-ClCH8
13c 3-CNCH15
14c 3-NO2CH5
28c 3-PyridylN12
14b 4-NO2CH180

Data sourced from Gualtieri et al. (2004).[2]

Functional Activity of DMPP

DMPP is characterized as a potent agonist at ganglionic nAChRs.[3] Electrophysiological studies have demonstrated its ability to elicit inward currents in myenteric neurons. In comparative studies, DMPP has shown greater efficacy and fewer desensitizing properties than nicotine, with half-maximal hyperpolarizing responses achieved at 3 µM.[4][5]

Table 2: Functional Activity of DMPP

ParameterValueCell Type/Tissue
EC50 (ACh-induced inward current) 242 ± 20 µM (in the absence of DMPP)Guinea Pig Small Intestinal Myenteric Neurons
EC50 (ACh-induced inward current) 1481 ± 459 µM (in the presence of 10 µM DMPP)Guinea Pig Small Intestinal Myenteric Neurons
Half-maximal hyperpolarizing response 3 µMRat Dorsolateral Septal Nucleus Neurons

Data sourced from a study on myenteric neurons and another on rat dorsolateral septal nucleus neurones.[3][5]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of DMPP and its isosteric analogues for specific nAChR subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the nAChR subtype of interest (e.g., rat cerebral cortex for α4β2).

  • Incubation: A constant concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (DMPP or its analogues).

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Recordings

Objective: To characterize the functional activity (e.g., potency and efficacy) of DMPP and its isosteric analogues at nAChRs.

Methodology:

  • Cell Preparation: Whole-cell patch-clamp recordings are performed on neurons or cell lines expressing the nAChR subtype of interest.

  • Drug Application: DMPP or its analogues are applied to the cells at various concentrations via a perfusion system.

  • Data Acquisition: The resulting ion currents are recorded using an amplifier and appropriate data acquisition software.

  • Data Analysis: Concentration-response curves are generated by plotting the peak current amplitude against the logarithm of the agonist concentration. These curves are then fitted to a sigmoidal function to determine the EC50 (concentration that elicits a half-maximal response) and the maximum response (efficacy).

Synthesis of Isosteric Analogues

The synthesis of isosteric analogues of DMPP typically involves the modification of the phenyl ring. For example, pyridyl-piperazine derivatives can be synthesized through nucleophilic aromatic substitution reactions.

General Procedure for the Synthesis of Pyridyl-piperazine Analogues:

  • Reaction of a chloropyridine with piperazine (B1678402): A substituted or unsubstituted chloropyridine is reacted with an excess of piperazine in a suitable solvent, such as acetonitrile, under reflux conditions to yield the corresponding pyridinylpiperazine.

  • Alkylation or Acylation: The secondary amine of the resulting pyridinylpiperazine is then subjected to alkylation or acylation with an appropriate reagent to introduce the desired substituent.

  • Quaternization: Finally, the tertiary amine of the piperazine ring is quaternized, typically with methyl iodide, to yield the final DMPP analogue.

Signaling Pathways and Experimental Workflows

nAChR-Mediated Anti-inflammatory Signaling Pathway of DMPP

Activation of nAChRs on immune cells, such as monocytes and macrophages, by DMPP can trigger an anti-inflammatory response. This signaling cascade involves the activation of Phosphatidylinositol 3-kinase (PI3K) and Phospholipase C (PLC), leading to a reduction in the release of pro-inflammatory cytokines like TNF-α.[1]

DMPP_Signaling_Pathway DMPP DMPP nAChR nAChR (α3, α4, α5) DMPP->nAChR binds PI3K PI3K nAChR->PI3K activates PLC PLC PI3K->PLC activates IP3 IP3 PLC->IP3 generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Anti_inflammatory Anti-inflammatory Effect (↓ TNF-α release) Ca_release->Anti_inflammatory leads to Mecamylamine Mecamylamine Mecamylamine->nAChR PI3K_inhibitors Wortmannin, LY294002 PI3K_inhibitors->PI3K

Caption: nAChR-mediated anti-inflammatory signaling by DMPP.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the affinity of test compounds for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells/tissue) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]cytisine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (DMPP or Analogue) Compound_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting IC50_Calc IC₅₀ Determination (Non-linear regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Pharmacological Evaluation

The evaluation of DMPP analogues involves a logical progression from synthesis to in vitro and in vivo characterization to establish their structure-activity relationships.

Logical_Workflow Synthesis Synthesis of DMPP Analogues Binding_Assay In Vitro Binding Assay (Ki determination) Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assay (EC₅₀/IC₅₀, Efficacy) Synthesis->Functional_Assay SAR Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR In_Vivo_Study In Vivo Studies (e.g., Analgesia, Behavior) Functional_Assay->In_Vivo_Study Functional_Assay->SAR In_Vivo_Study->SAR

Caption: Logical workflow for the pharmacological evaluation of DMPP analogues.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethylphenylpiperazinium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Dimethylphenylpiperazinium (DMPP), a nicotinic acetylcholine (B1216132) receptor agonist. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to be familiar with the inherent hazards of this compound iodide. The substance is classified as hazardous and requires careful handling in a controlled laboratory environment.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[1]

  • In poorly ventilated areas or when dusts are generated, respiratory protection is required.[2]

Safe Handling Practices:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative information regarding the safe handling and disposal of this compound iodide.

ParameterValue/InstructionSource
CAS Number 54-77-3[2][3]
Molecular Formula C₁₂H₁₉N₂•I[3]
Molecular Weight 318.20 g/mol [3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Spill Containment Cover powder spill with a plastic sheet or tarp to minimize spreading. Take up mechanically and place in appropriate containers for disposal.[3]
Disposal Method Dispose of in accordance with applicable regional, national, and local laws and regulations.[2][3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere strictly to local, regional, and national environmental regulations. The following steps provide a general methodology based on safety data sheet recommendations.

1. Waste Identification and Segregation:

  • Clearly label any waste containing this compound.
  • Keep the chemical in its original container whenever possible.[2]
  • Do not mix with other waste materials.[2] This prevents unforeseen chemical reactions and ensures proper waste stream management.

2. Packaging for Disposal:

  • Ensure the waste container is tightly closed to prevent leaks or spills.
  • If the original container is compromised, transfer the waste to a new, appropriate, and clearly labeled container.

3. Spill Management and Cleanup:

  • In the event of a spill, prevent further leakage if it is safe to do so.[3]
  • For powder spills, cover with a plastic sheet or tarp to minimize the spread of dust.[3]
  • Mechanically take up the spilled material (e.g., with a scoop or dustpan) and place it into a suitable, labeled container for disposal.[3]
  • Avoid creating dust during the cleanup process.[3]
  • Clean the affected area thoroughly.[3]

4. Final Disposal:

  • Dispose of the waste material through an approved and licensed waste disposal company.
  • The disposal must be in full accordance with all applicable federal, state, and local environmental regulations.[2][3]
  • Handle uncleaned containers as you would the product itself.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DMPP_Disposal_Workflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: DMPP Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate DMPP Waste in Labeled Container ppe->segregate check_spill Spill Occurred? segregate->check_spill contain_spill Contain & Clean Spill (Mechanical Uptake) check_spill->contain_spill Yes seal_container Securely Seal Waste Container check_spill->seal_container No package_spill Package Spill Residue for Disposal contain_spill->package_spill package_spill->seal_container store_temp Store in Designated Waste Area seal_container->store_temp contact_vendor Contact Approved Waste Disposal Vendor store_temp->contact_vendor document Complete Waste Manifest/Documentation contact_vendor->document end End: Compliant Disposal document->end

Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.